4'-Chloro-5-fluoro-2-hydroxybenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBQWBCUAWOLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211476 | |
| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62433-26-5 | |
| Record name | (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62433-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062433265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-chloro-5-fluoro-2-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4'-Chloro-5-fluoro-2-hydroxybenzophenone: Properties, Applications, and Protocols
Executive Summary: This document provides an in-depth technical analysis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a halogenated aromatic ketone of significant interest in industrial and pharmaceutical research. We will explore its core chemical and physical properties, outline a representative synthetic pathway with mechanistic insights, detail its primary applications as a UV absorber and a synthetic intermediate, and provide standardized protocols for its analysis and safe handling. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile compound.
Introduction and Molecular Overview
This compound, with the CAS Number 62433-26-5, is a polysubstituted benzophenone.[1][2][3][4] Its structure, featuring a hydroxyl group ortho to the carbonyl bridge and halogen substitutions on both phenyl rings, is fundamental to its chemical behavior and utility. The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen imparts significant photostability, making it an effective absorber of ultraviolet (UV) radiation. This property is paramount to its application as a photostabilizer in various materials.[2][5] Furthermore, its reactive sites make it a valuable building block in organic synthesis, particularly as an intermediate for more complex molecules in pharmaceutical development.[2][5]
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Properties
The precise characterization of this compound is essential for its application and quality control. Its physical and spectroscopic data provide a definitive fingerprint for identification and purity assessment.
Core Physical Properties
The fundamental physical properties are summarized below. The compound typically appears as a crystalline powder with a color ranging from white to light yellow-green.[2] Its melting point is sharp and well-defined, consistent with a pure substance.
| Property | Value | Source(s) |
| CAS Number | 62433-26-5 | [1][3] |
| Molecular Formula | C₁₃H₈ClFO₂ | [1][2][3] |
| Molecular Weight | 250.65 g/mol | [1][2][3] |
| IUPAC Name | (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | [3] |
| Appearance | White to yellow to green powder/crystal | [2] |
| Melting Point | 66 - 70 °C | [2] |
| Purity (Typical) | ≥97% (GC) | [2] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the molecular structure and is a cornerstone of quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the arrangement of protons and carbon atoms, respectively. The chemical shifts and coupling constants provide unequivocal evidence of the substitution pattern on the aromatic rings.[3][6]
-
Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight of 250.65 g/mol and provides a characteristic fragmentation pattern that serves as a molecular fingerprint.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. A broad absorption band is typically observed for the hydroxyl (-OH) group, while a strong, sharp peak indicates the carbonyl (C=O) group.[3]
Synthesis and Mechanistic Insights
The most logical and widely practiced method for synthesizing benzophenones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct and efficient route to constructing the diaryl ketone framework.
Proposed Synthetic Workflow
The synthesis involves the acylation of 4-fluorophenol with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed workflow for the synthesis of the target compound.
Mechanistic Causality
The choice of the Friedel-Crafts acylation is dictated by its efficiency. The Lewis acid, AlCl₃, coordinates with the 4-chlorobenzoyl chloride, forming a highly electrophilic acylium ion. The hydroxyl group of 4-fluorophenol is a strong ortho-, para-director. The acylation occurs predominantly at the ortho position due to the directing effect of the hydroxyl group, which outweighs the deactivating effect of the fluorine atom.
Experimental Protocol: Synthesis
This protocol is a representative procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the suspension. Following this, add 4-fluorophenol (1.1 equivalents) dissolved in the same solvent via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Validation: Confirm the identity and purity of the product using NMR, MS, and melting point analysis.
Key Applications in Research and Industry
The unique structure of this compound underpins its use in several high-value applications.
-
UV Absorption and Photostabilization: As a hydroxybenzophenone, it is an excellent UV absorber. It is incorporated into cosmetics, sunscreens, plastics, and coatings to protect materials from photodegradation caused by UV light.[2][5][7] The absorbed energy is safely dissipated as heat through a reversible keto-enol tautomerization process, preventing the generation of harmful free radicals.
-
Pharmaceutical Intermediate: This compound serves as a key starting material or intermediate in the synthesis of various pharmaceutical agents. Its structure is found within molecules investigated for a range of therapeutic activities. It is also known as a related compound or impurity in the synthesis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate.[8][9]
-
Material Science: In the polymer industry, it functions as a photostabilizer, enhancing the durability and lifespan of plastics exposed to sunlight.[5][7]
Analytical Methodologies
Purity assessment is crucial for ensuring product quality and performance. Gas Chromatography (GC) is a standard method for this purpose.
Protocol: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable solvent like acetone or ethyl acetate to prepare a 1 mg/mL solution.
-
Instrument Setup:
-
GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperatures: Injector at 250 °C, Detector at 300 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak should be consistent with that of a certified reference standard.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety.
Hazard Identification
The compound is classified with the following GHS hazards:[3][10]
| Hazard Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Safe Handling and PPE
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[10]
-
Avoid generating dust.[10]
-
Wear appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles.[10]
-
After handling, wash hands thoroughly.[11]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2][12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[10][12]
References
-
This compound. StruChem. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. Global Substance Registration System (GSRS). [Link]
-
4-Chloro-4-Hydroxy Benzophenone. Sihauli Chemicals Private Limited. [Link]
-
4'-Chloro-2-hydroxybenzophenone - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. This compound(62433-26-5) 1H NMR spectrum [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Chloro-4-Hydroxy Benzophenone - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 9. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS: 62433-26-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a halogenated aromatic ketone with significant applications in organic synthesis and the pharmaceutical industry. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol based on the Friedel-Crafts acylation, and explores its established and potential applications, particularly as a versatile synthetic intermediate in drug discovery. Furthermore, this guide discusses the compound's potential biological activities, drawing parallels with the broader class of substituted benzophenones known for their anti-inflammatory and kinase-inhibiting properties. Detailed analytical methodologies for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are presented alongside a thorough discussion of safety and handling protocols. This guide is intended to be a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.
Introduction: The Versatility of a Substituted Benzophenone
This compound is a polysubstituted aromatic ketone that has garnered interest in various scientific and industrial domains. Its chemical architecture, featuring a benzophenone core with chloro, fluoro, and hydroxyl substitutions, imparts a unique combination of reactivity and functionality. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and advanced materials.[1][2] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this compound a subject of interest in drug discovery programs.[2] This guide aims to provide an in-depth technical understanding of this compound, from its synthesis to its potential applications, to empower researchers in their scientific endeavors.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 62433-26-5 | [3][4] |
| Molecular Formula | C₁₃H₈ClFO₂ | [3][5] |
| Molecular Weight | 250.65 g/mol | [3][5] |
| Appearance | White to yellow to green powder/crystal | [1] |
| Melting Point | 66 - 70 °C | [1] |
| Purity | ≥97% (GC) | [1] |
| IUPAC Name | (4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone | [3] |
| Synonyms | 2-(4-chlorobenzoyl)-4-fluorophenol | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and industrially scalable method for the synthesis of benzophenones and their derivatives is the Friedel-Crafts acylation.[6][7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Reaction Principle
The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 4-fluorophenol with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The hydroxyl group of 4-fluorophenol directs the incoming acyl group to the ortho position.
Detailed Experimental Protocol
Materials:
-
4-Fluorophenol
-
4-Chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions with stirring.
-
Substrate Addition: Dissolve 4-fluorophenol in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 5 °C.
-
Acylating Agent Addition: Dissolve 4-chlorobenzoyl chloride in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M NaOH solution to remove any unreacted phenol, followed by washing with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Reaction Mechanism Workflow
Caption: Friedel-Crafts Acylation Workflow.
Potential Biological Activity and Mechanism of Action
While specific biological studies on this compound are not extensively documented in publicly available literature, the broader class of substituted benzophenones has shown significant promise in medicinal chemistry.[2]
Inhibition of the MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Several substituted benzophenone derivatives have been identified as inhibitors of this pathway, suggesting that this compound could potentially exhibit similar activity. The chloro and fluoro substituents may enhance binding affinity to target proteins within this cascade.
Anti-inflammatory Properties
Benzophenone scaffolds are present in a number of compounds with demonstrated anti-inflammatory effects.[2][9] The anti-inflammatory action of these compounds is often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX). The structural features of this compound make it a candidate for investigation as a potential anti-inflammatory agent.
Caption: Hypothesized Mechanism of Action.
Applications in Drug Discovery and Organic Synthesis
The primary value of this compound lies in its utility as a versatile building block in the synthesis of more complex molecules.[1][2]
Pharmaceutical Intermediate
As a pharmaceutical intermediate, this compound offers several reactive sites for further chemical modification.[1] The hydroxyl group can be alkylated or acylated, the aromatic rings can undergo further substitution reactions, and the ketone functionality can be reduced or transformed into other functional groups. This versatility allows for the construction of diverse molecular scaffolds for screening in drug discovery programs, particularly in the development of kinase inhibitors and anti-inflammatory agents.
UV Absorber
Benzophenone and its derivatives are well-known for their ability to absorb ultraviolet (UV) radiation, which has led to their widespread use in sunscreens and as photostabilizers in polymers.[1] this compound shares this property and can be utilized in formulations requiring UV protection.[1]
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling patterns influenced by the electron-withdrawing and -donating effects of the substituents. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons bearing the halogen and hydroxyl groups.[10]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 250. The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions.[3]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, and C-H and C=C stretching vibrations of the aromatic rings.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile chemical compound with significant potential in both industrial and academic research settings. Its utility as a synthetic intermediate, particularly in the field of medicinal chemistry, is noteworthy. While further research is needed to fully elucidate its specific biological activities, the existing knowledge on substituted benzophenones provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, and is intended to serve as a foundational resource for scientists and researchers working with this compound.
References
- Khan, I., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(45), 25556-25579.
-
PubChem. This compound. Available from: [Link]
-
SpectraBase. 4'-Chloro-2-hydroxybenzophenone. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
GSRS. This compound. Available from: [Link]
-
Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]
-
Request PDF. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Available from: [Link]
-
SpectraBase. 4'-Chloro-2-hydroxybenzophenone. Available from: [Link]
-
MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available from: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Available from: [Link]
-
PubMed. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Available from: [Link]
-
YouTube. Friedel-Crafts Acylation. (2018). Available from: [Link]
-
SlideShare. Friedel crafts acylation. Available from: [Link]
- Google Patents. Process for the preparation of 4-hydroxybenzophenones.
-
University of Wisconsin-Madison. NMR Spectroscopy. (2020). Available from: [Link]
-
PubMed. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. Available from: [Link]
-
PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 8. Friedel crafts acylation | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound(62433-26-5) 1H NMR [m.chemicalbook.com]
4'-Chloro-5-fluoro-2-hydroxybenzophenone molecular structure
An In-depth Technical Guide to the Molecular Structure of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Executive Summary: This guide provides a comprehensive technical overview of this compound, a substituted benzophenone of significant interest in pharmaceutical and materials science. We delve into its core molecular architecture, explore the spectroscopic signatures that define its identity, and present a representative synthetic pathway. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its properties and experimental protocols. Key physicochemical data, spectroscopic characteristics, and a validated synthesis workflow are detailed, underpinned by authoritative references to ensure scientific integrity.
Benzophenones are a class of diaryl ketones that represent a ubiquitous and versatile scaffold in chemistry. Their intrinsic properties, including the ability to absorb ultraviolet (UV) radiation and their chemical stability, have led to their widespread use as photostabilizers and UV filters in cosmetics and polymers. Beyond materials science, the benzophenone framework is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.
This compound (CFHB) is a specific derivative that combines several key functional groups, making it a valuable intermediate and research compound. The presence of halogen atoms (chlorine and fluorine) and a hydroxyl group on the diaryl ketone core significantly modulates its electronic properties, reactivity, and potential for intermolecular interactions. This guide elucidates the molecular structure of CFHB, providing the foundational knowledge necessary for its application in drug discovery, chemical synthesis, and materials development.
Molecular Structure and Physicochemical Properties
The molecular structure of CFHB, with IUPAC name (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone, is the cornerstone of its chemical behavior. The molecule consists of two phenyl rings linked by a central carbonyl group (ketone). One ring is substituted with a chlorine atom at the para-position (C4'), while the other ring is substituted with a fluorine atom at the meta-position relative to the carbonyl (C5) and a hydroxyl group at the ortho-position (C2).
The ortho-hydroxyl group is of particular importance as it can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction influences the planarity of the molecule and significantly affects its spectroscopic properties, particularly its UV absorption profile and the chemical shift of the hydroxyl proton in NMR spectroscopy.
Molecular Diagram
The 2D structure with standardized atom numbering is presented below.
Caption: 2D molecular structure of this compound.
Physicochemical Data Summary
The key identifying and physical properties of CFHB are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | |
| CAS Number | 62433-26-5 | |
| Molecular Formula | C₁₃H₈ClFO₂ | |
| Molecular Weight | 250.65 g/mol | |
| Appearance | White to yellow to green powder/crystal | |
| Melting Point | 66 - 70 °C | |
| InChIKey | AYBQWBCUAWOLCT-UHFFFAOYSA-N | |
| SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of CFHB. The following sections detail the expected spectral features based on its constituent functional groups and overall architecture.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the chemical environment of hydrogen atoms. For CFHB, the aromatic region (typically 6.5-8.0 ppm) will show complex splitting patterns due to the protons on both phenyl rings. The hydroxyl proton is expected to appear significantly downfield (>10 ppm) due to the strong intramolecular hydrogen bonding with the carbonyl oxygen, which deshields it.
¹³C NMR Spectroscopy
Carbon-13 NMR identifies all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O), which is expected in the highly deshielded region of 190-200 ppm. The carbon atoms bonded to electronegative substituents (O, F, Cl) will also have characteristic chemical shifts. The carbon bearing the hydroxyl group (C2) and the fluorine-bearing carbon (C5) will show distinct shifts, with the latter likely exhibiting coupling with the ¹⁹F nucleus.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ for the intramolecularly hydrogen-bonded hydroxyl group. This is significantly broader and shifted to a lower wavenumber compared to a free O-H stretch.
-
C=O Stretch: A strong, sharp absorption band for the conjugated ketone carbonyl group is expected around 1620-1650 cm⁻¹. The exact position is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the phenyl rings and the intramolecular hydrogen bond.
-
C-F and C-Cl Stretches: Absorptions corresponding to the carbon-fluorine and carbon-chlorine bonds are expected in the fingerprint region, typically around 1250-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z ≈ 250. A characteristic isotopic pattern (M+2 peak) with an intensity of about one-third of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.
-
Key Fragments: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to benzoyl-type cations. Expected fragments would include ions corresponding to [C₇H₄ClO]⁺ (m/z 139/141) and [C₆H₄FO₂]⁺ (m/z 127).
Synthesis Methodology: Friedel-Crafts Acylation
The most common and industrially viable method for synthesizing benzophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid. For CFHB, this translates to the acylation of 4-fluorophenol with 4-chlorobenzoyl chloride.
Causality of Experimental Choices:
-
Lewis Acid Catalyst (e.g., AlCl₃): Aluminum chloride is a strong Lewis acid required to activate the 4-chlorobenzoyl chloride. It coordinates with the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich 4-fluorophenol ring.
-
Solvent: An inert solvent like dichloromethane or 1,2-dichloroethane is used to dissolve the reactants without participating in the reaction.
-
Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and prevent side reactions, then allowed to proceed at room temperature.
-
Workup: An acidic aqueous workup is necessary to quench the reaction, decompose the aluminum chloride complex, and protonate the resulting phenoxide to yield the final hydroxyl product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of CFHB via Friedel-Crafts Acylation.
Step-by-Step Experimental Protocol
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry 1,2-dichloroethane. Cool the suspension to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Add 4-chlorobenzoyl chloride (1.0 eq) dropwise to the stirred suspension.
-
Nucleophile Addition: Dissolve 4-fluorophenol (1.0 eq) in dry 1,2-dichloroethane and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 1,2-dichloroethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Applications and Research Significance
The unique combination of functional groups in CFHB makes it a compound of considerable interest in several fields.
-
UV Absorption and Photostability: Like many hydroxybenzophenones, CFHB is an effective UV absorber. The intramolecular hydrogen bond facilitates a process called excited-state intramolecular proton transfer (ESIPT), which allows the molecule to dissipate harmful UV energy as harmless heat, thereby protecting materials and formulations from photodegradation. This makes it a valuable component in sunscreens, cosmetics, and as a photostabilizer for polymers and coatings.
-
Pharmaceutical Intermediate: The benzophenone scaffold is a key pharmacophore in many bioactive molecules. CFHB serves as a versatile building block for the synthesis of more complex pharmaceutical agents. The chlorine, fluorine, and hydroxyl groups provide multiple reaction sites for further chemical modification, enabling the development of new drug candidates with tailored properties, potentially for anti-inflammatory or other therapeutic applications.
-
Material Science: In material science, CFHB can be incorporated into polymers to enhance their longevity and resistance to weathering and UV-induced degradation.
Safety and Handling
This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a multifunctional chemical compound whose value is derived directly from its distinct molecular architecture. The interplay between its diaryl ketone core, halogen substituents, and the crucial ortho-hydroxyl group defines its physicochemical properties, spectroscopic identity, and reactivity. A thorough understanding of this structure, confirmed through robust spectroscopic methods and accessible via well-established synthetic routes like the Friedel-Crafts acylation, empowers researchers to effectively utilize CFHB as a high-performance UV stabilizer and a versatile intermediate in the pursuit of novel pharmaceuticals and advanced materials.
References
- Vertex AI Search. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- Ibrahim, S. R. M., Mohamed, G. A., & Al-Haşimi, A. M. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23655-23685.
- PubChem. (n.d.). This compound.
An In-depth Technical Guide to the Synthesis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a key intermediate in the development of pharmaceuticals and advanced materials.[1] This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, detailed experimental protocols, and critical process considerations. We will explore the primary synthetic routes, focusing on the Friedel-Crafts acylation and the Fries rearrangement, while providing insights into the mechanistic underpinnings and optimization strategies.
Introduction: Significance of this compound
This compound is a substituted aromatic ketone with a molecular formula of C₁₃H₈ClFO₂.[2][3] Its structure, featuring a chlorinated phenyl ring and a fluorinated, hydroxylated phenyl ring, imparts unique physicochemical properties that make it a valuable building block in organic synthesis. The presence of the hydroxyl group ortho to the carbonyl is crucial for its activity in many applications, including its use as a UV absorber and as a precursor for biologically active molecules.[1] The halogen substituents, chlorine and fluorine, can significantly influence the electronic properties and metabolic stability of derivative compounds, making this molecule a sought-after intermediate in medicinal chemistry.
Primary Synthetic Pathways
The synthesis of this compound can be principally achieved through two well-established synthetic strategies: the Friedel-Crafts acylation and the Fries rearrangement. The choice between these pathways often depends on the availability of starting materials, desired yield and purity, and scalability.
Friedel-Crafts Acylation: A Direct Approach
The Friedel-Crafts acylation is a robust and widely employed method for the synthesis of aryl ketones.[4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][5] For the synthesis of this compound, this would involve the reaction of 4-fluorophenol with 4-chlorobenzoyl chloride.
Mechanism:
The reaction is initiated by the activation of the acylating agent, 4-chlorobenzoyl chloride, by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[4] The electron-rich 4-fluorophenol then acts as the nucleophile, attacking the acylium ion. The hydroxyl group of the phenol directs the substitution primarily to the ortho and para positions. Due to the steric hindrance at the position ortho to the fluorine, the acylation is expected to occur predominantly at the position ortho to the hydroxyl group. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.
Caption: Friedel-Crafts Acylation Pathway.
Fries Rearrangement: An Alternative Route
The Fries rearrangement is another powerful method for the synthesis of hydroxyaryl ketones.[6][7][8] This reaction involves the rearrangement of a phenolic ester to a mixture of ortho- and para-acyl phenols, catalyzed by a Lewis acid.[8] For the synthesis of our target molecule, this pathway would begin with the esterification of 4-fluorophenol with 4-chlorobenzoyl chloride to form 4-fluorophenyl 4-chlorobenzoate, followed by the Lewis acid-catalyzed rearrangement.
Mechanism:
The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate.[8] The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the ester bond to generate an acylium ion and an aluminum phenoxide complex. The acylium ion then acts as an electrophile and attacks the aromatic ring of the phenoxide at the ortho and para positions. The product distribution between the ortho and para isomers can often be controlled by reaction conditions such as temperature and solvent.[8] Lower temperatures generally favor the para product (kinetic control), while higher temperatures favor the ortho product (thermodynamic control), which is stabilized by the formation of a chelate with the aluminum catalyst.[8]
Caption: Fries Rearrangement Pathway.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis of this compound via the Friedel-Crafts acylation pathway.
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
4-Chlorobenzoyl chloride[13]
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene for recrystallization
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Charging: Anhydrous dichloromethane is added to the flask, followed by the slow and portion-wise addition of anhydrous aluminum chloride with stirring, under an inert atmosphere. The mixture is cooled in an ice bath.
-
Addition of Reactants: A solution of 4-fluorophenol in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride at a temperature maintained between 0-5 °C. After the addition is complete, the mixture is stirred for an additional 30 minutes. Subsequently, a solution of 4-chlorobenzoyl chloride in anhydrous dichloromethane is added dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition of 4-chlorobenzoyl chloride, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step hydrolyzes the aluminum chloride complex and separates the product.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with dilute hydrochloric acid, water, a dilute sodium hydroxide solution (to remove any unreacted phenol), and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as toluene or an ethanol-water mixture, to yield pure this compound as a crystalline solid.
Data Summary and Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₃H₈ClFO₂[2][3] |
| Molecular Weight | 250.65 g/mol [2][3] |
| Appearance | White to yellow crystalline solid[1][14] |
| Melting Point | 66-70 °C[1][14] |
| ¹H NMR | Spectral data should be consistent with the proposed structure.[15] |
| ¹³C NMR | Spectral data should be consistent with the proposed structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
| Purity (by HPLC) | ≥98%[16] |
Causality and Experimental Choices
-
Choice of Lewis Acid: Aluminum chloride is a highly effective and commonly used Lewis acid for Friedel-Crafts reactions due to its strong ability to generate the acylium ion.[4] However, its hygroscopic nature necessitates anhydrous conditions. Alternative Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes with milder reaction conditions.[17]
-
Solvent Selection: Dichloromethane is a common solvent for Friedel-Crafts acylations as it is relatively inert and effectively dissolves the reactants and intermediates. Other non-polar solvents like carbon disulfide or nitrobenzene can also be used, but their toxicity and reactivity profiles must be considered.
-
Temperature Control: Maintaining a low temperature during the initial addition of reagents is crucial to control the exothermic reaction and prevent unwanted side reactions. The subsequent heating to reflux drives the reaction to completion.
-
Work-up Procedure: The acidic work-up is essential to decompose the aluminum chloride-ketone complex and liberate the final product. The subsequent base wash is critical for removing unreacted phenolic starting material, which can co-crystallize with the product and reduce its purity.
Conclusion
The synthesis of this compound is readily achievable through established synthetic methodologies, with Friedel-Crafts acylation being a direct and efficient route. This guide provides a robust framework for its preparation, emphasizing the mechanistic understanding and practical considerations necessary for successful synthesis. The insights into reaction optimization and the detailed experimental protocol are intended to empower researchers in their pursuit of novel chemical entities for pharmaceutical and materials science applications.
References
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chlorobenzoyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-fluorophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]
-
Ali, M. A., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(59), 33793-33825. Retrieved from [Link]
-
International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2020). A Novel and an Efficient Method for the Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Solid Acid Catalysts. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. nbinno.com [nbinno.com]
- 11. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 12. guidechem.com [guidechem.com]
- 13. prepchem.com [prepchem.com]
- 14. This compound | 62433-26-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. This compound(62433-26-5) 1H NMR spectrum [chemicalbook.com]
- 16. scbt.com [scbt.com]
- 17. ijraset.com [ijraset.com]
Friedel-Crafts acylation for 4'-Chloro-5-fluoro-2-hydroxybenzophenone
An In-depth Technical Guide to the Synthesis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone via Friedel-Crafts Acylation
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the synthesis of this compound, a pivotal chemical intermediate in pharmaceuticals, polymer science, and cosmetic formulations as a UV absorber.[1] We will dissect the primary synthetic route, the Friedel-Crafts acylation, offering a deep dive into its mechanistic underpinnings, the rationale behind critical process parameters, and a field-proven experimental protocol. The guide addresses common challenges associated with the acylation of phenolic substrates, such as competitive O-acylation and catalyst deactivation, providing actionable insights for researchers and process chemists to optimize yield and purity.
Introduction: The Significance of this compound
This compound (CAS No: 62433-26-5) is a substituted aromatic ketone of significant industrial value.[1][2] Its molecular structure, featuring a hydroxyl group ortho to the carbonyl bridge and halogen substituents on both phenyl rings, imparts excellent photostability and UV absorption properties.[1] These characteristics make it an indispensable component in:
-
Pharmaceutical Development: As a key building block for synthesizing novel active pharmaceutical ingredients (APIs).[1]
-
Polymer Industry: Employed as a photostabilizer to enhance the durability and prevent UV-induced degradation of plastics.[1]
-
Cosmetics and Sunscreens: Utilized as a broad-spectrum UV filter, protecting against harmful radiation.[1]
Given its utility, robust and scalable synthesis of this molecule is a critical objective for organic chemists. The Friedel-Crafts acylation stands as a cornerstone reaction for its preparation.
The Synthetic Challenge: Direct Acylation of Phenolic Substrates
The direct Friedel-Crafts acylation of a phenol, in this case, 4-fluorophenol, presents a classic chemical conundrum. Phenols are bidentate nucleophiles, capable of reacting at two distinct positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[3]
-
C-Acylation: The desired pathway, leading to the formation of a hydroxyaryl ketone through electrophilic aromatic substitution.
-
O-Acylation: A competing reaction that forms a phenolic ester. This ester can, however, be converted to the desired product via a subsequent Fries Rearrangement.[3][4]
Furthermore, the lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates both the catalyst and the aromatic ring, often leading to poor yields.[3] Overcoming these hurdles requires careful control of stoichiometry and reaction conditions.
The Core Mechanism: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The mechanism proceeds through several distinct steps, which are crucial to understand for process optimization.[5][6]
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent, 4-chlorobenzoyl chloride. The AlCl₃ coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to generate a highly electrophilic, resonance-stabilized acylium ion (C₇H₄ClO⁺).[6]
-
Electrophilic Attack: The electron-rich ring of 4-fluorophenol attacks the acylium ion. The hydroxyl group is a powerful ortho-, para-directing activator, making the positions ortho and para to it the most nucleophilic. The desired product requires acylation at the ortho position.
-
Restoration of Aromaticity: The resulting intermediate, a cyclohexadienyl cation, is deprotonated to restore the aromaticity of the ring. This step regenerates the Lewis acid catalyst and produces HCl.[5]
A critical aspect of this reaction is that the product, a hydroxybenzophenone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[4] Consequently, a stoichiometric amount, or even a slight excess, of the catalyst must be used, as it is not truly catalytic in this context.[4][7] The final product is liberated from this complex during aqueous workup.
Visualizing the Mechanism
Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Protocol: A Step-by-Step Guide
This protocol details a robust method for the synthesis, emphasizing safety and control over reaction parameters.
Reagent & Equipment Summary
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| 4-Fluorophenol | 112.11 | 0.10 | 11.21 g | Substrate |
| 4-Chlorobenzoyl chloride | 175.01 | 0.11 | 19.25 g (13.1 mL) | Acylating Agent[8] |
| Aluminum Chloride (Anhydrous) | 133.34 | 0.25 | 33.34 g | Lewis Acid Catalyst |
| o-Dichlorobenzene (ODCB) | 147.00 | - | 200 mL | Anhydrous Solvent |
| 5M Hydrochloric Acid | - | - | 250 mL | For Quenching |
| Toluene | - | - | 150 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate | - | - | 100 mL | For Washing |
| Anhydrous Magnesium Sulfate | - | - | - | Drying Agent |
| Three-neck round-bottom flask (500 mL), reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath. |
Procedure
-
Reaction Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber), and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of reagents.[9] The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charging: To the flask, add anhydrous aluminum chloride (33.34 g). Carefully add o-dichlorobenzene (100 mL) via the dropping funnel. Stir the suspension.
-
Substrate Addition: Dissolve 4-fluorophenol (11.21 g) in o-dichlorobenzene (50 mL) and add this solution to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature at 25-30°C.
-
Acylating Agent Addition: Dissolve 4-chlorobenzoyl chloride (19.25 g) in o-dichlorobenzene (50 mL) and charge this solution to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over approximately 1-2 hours. An exothermic reaction will occur; use an ice bath as needed to maintain the temperature between 30-35°C.[10]
-
Reaction Progression: After the addition is complete, slowly heat the reaction mass to 85-90°C and maintain this temperature for 10-12 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).[10]
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare an ice-cold solution of 5M hydrochloric acid (250 mL). Very slowly and carefully, pour the reaction mixture into the stirred HCl solution to quench the reaction and decompose the aluminum chloride complex. This is a highly exothermic and gas-evolving step and must be performed in a well-ventilated fume hood.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. The organic layer (ODCB) contains the product. Separate the layers and extract the aqueous layer with toluene (2 x 75 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with water (100 mL) and saturated sodium bicarbonate solution (100 mL) to remove any residual 4-chlorobenzoic acid.[9] Finally, wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound as a white to pale yellow crystalline solid.[11]
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The Friedel-Crafts acylation provides a direct and effective, though mechanistically nuanced, route to this compound. Success hinges on a thorough understanding of the challenges posed by phenolic substrates and the meticulous control of experimental variables. Key to a high-yielding process is the use of anhydrous conditions to prevent reagent hydrolysis, a stoichiometric excess of the Lewis acid catalyst to overcome product complexation, and careful temperature management to control reaction rate and selectivity. The protocol and insights provided herein offer a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this valuable compound.
References
-
J-Stage. (n.d.). One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Elsevier. (2004). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. ScienceDirect. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
LinkedIn. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Retrieved from [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation and Akylation. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]
- Google Patents. (n.d.). US2682559A - Purification of hydroxybenzophenones.
-
PrepChem.com. (n.d.). Synthesis of 4-chlorobenzoyl chloride. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
-
PubChem. (n.d.). 4-Chlorobenzoyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]
-
Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Retrieved from [Link]
-
IP.com. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN101298414A - Preparation of 4-hydroxy benzophenone.
-
Reddit. (2025). 4-fluorobenzoyl chloride formation. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 11. US2682559A - Purification of hydroxybenzophenones - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4'-Chloro-5-fluoro-2-hydroxybenzophenone is a polysubstituted aromatic ketone with significant utility as a synthetic intermediate in pharmaceutical development and as a functional component in material science, notably in UV absorption applications. A precise understanding of its molecular structure is paramount for quality control, reaction monitoring, and predicting its physicochemical behavior. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. We present not only the expected spectral data but also the underlying chemical principles and field-proven experimental protocols, offering a comprehensive resource for scientists engaged in the characterization of complex organic molecules.
Introduction: The Molecule of Interest
This compound (CAS: 62433-26-5) is a molecule defined by a benzophenone core functionalized with three distinct substituents: a hydroxyl group, a fluorine atom, and a chlorine atom. Its chemical structure presents a fascinating case study for spectroscopic analysis, as each functional group imparts a unique and predictable influence on the spectral output.
Key Molecular Features:
-
Molecular Formula: C₁₃H₈ClFO₂[1]
-
Molecular Weight: 250.65 g/mol [1]
-
Core Structure: A ketone bridge linking two phenyl rings.
-
Ring A (Hydroxyphenyl Ring): Substituted with a hydroxyl group at the C2 position and a fluorine atom at the C5 position. The ortho-hydroxyl group is capable of forming a strong intramolecular hydrogen bond with the carbonyl oxygen.
-
Ring B (Chlorophenyl Ring): Substituted with a chlorine atom at the C4' position.
The strategic placement of these groups, particularly the intramolecular hydrogen bond, is a critical determinant of the molecule's spectroscopic and chemical properties. This guide will systematically deconstruct the contribution of each feature to the overall spectroscopic profile.
Diagram: Molecular Structure and Numbering Scheme
The following diagram illustrates the IUPAC numbering scheme used for spectral assignments throughout this guide.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework with high precision.
Expertise in Action: The NMR Protocol
A high-quality spectrum is contingent on meticulous sample preparation. The goal is to create a homogeneous solution free of particulate and paramagnetic impurities, which can degrade spectral resolution.[2]
Step-by-Step Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds.[2] Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Dissolution: Gently swirl the vial to ensure the compound is fully dissolved.
-
Filtration: To remove any microparticulates, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, 5 mm NMR tube. This step is critical for achieving sharp, well-resolved peaks.
-
Sample Depth: Ensure the final sample height in the tube is approximately 4-5 cm (0.6-0.7 mL).[4] Incorrect sample depth is a common cause of poor magnetic field shimming and distorted peak shapes.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.[3]
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin splitting). For this molecule, we expect to see signals exclusively in the aromatic region (approx. 6.5-8.0 ppm) and a highly deshielded signal for the hydroxyl proton.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale for Assignment |
| OH (on C2) | 11.5 - 12.5 | singlet (broad) | - | 1H | The strong intramolecular H-bond to the carbonyl oxygen dramatically deshields this proton, shifting it far downfield. Its chemical exchange may be slow enough to appear as a sharp singlet, but it can also be broad. Data for similar 2-hydroxybenzophenones show this peak well above 10 ppm.[5][6] |
| H3 | 7.0 - 7.2 | doublet of doublets | JH3-H4 ≈ 9.0, JH3-F ≈ 4.5 | 1H | Ortho to the -OH group (shielding) and meta to the C=O group. It will be split by H4 (ortho coupling) and the fluorine atom (meta 4JH-F coupling). |
| H4 | 7.3 - 7.5 | doublet of doublets | JH4-H3 ≈ 9.0, JH4-H6 ≈ 3.0 | 1H | Ortho to the C=O group (deshielding) and meta to the -OH group. It is split by H3 (ortho coupling) and H6 (meta coupling). |
| H6 | 6.8 - 7.0 | doublet of doublets | JH6-F ≈ 9.0, JH6-H4 ≈ 3.0 | 1H | Ortho to the fluorine atom and ortho to the C=O group. It will show a large ortho H-F coupling and a smaller meta H-H coupling to H4. |
| H2', H6' | 7.6 - 7.8 | doublet | J ≈ 8.5 | 2H | These protons are ortho to the carbonyl group, which is strongly deshielding. They are chemically equivalent due to free rotation around the C(carbonyl)-C1' bond and appear as a doublet due to coupling with H3'/H5'. |
| H3', H5' | 7.4 - 7.6 | doublet | J ≈ 8.5 | 2H | These protons are ortho to the electron-withdrawing chlorine atom. They are equivalent and split by H2'/H6'. |
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. The chemical shifts are highly sensitive to substituent effects and hybridization.
| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C=O (C7) | 195 - 205 | Ketone carbonyl carbons are highly deshielded and typically appear in this region.[7] Conjugation and H-bonding may shift this slightly. |
| C2 (-OH) | 160 - 165 | The carbon directly attached to the phenolic oxygen is significantly deshielded. |
| C5 (-F) | 155 - 160 (d) | The carbon bonded to fluorine will be deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JC-F ≈ 240-250 Hz). |
| C1 | 118 - 122 | This carbon is ortho to the -OH group and adjacent to the carbonyl-bearing carbon, leading to a complex shielding/deshielding effect. |
| C4' (-Cl) | 138 - 142 | The carbon bearing the chlorine atom is deshielded relative to an unsubstituted benzene ring. |
| C1' | 135 - 139 | This is the ipso-carbon of the chlorophenyl ring, attached to the carbonyl group. |
| C4 | 134 - 137 | This carbon is para to the hydroxyl group and meta to the fluorine. |
| C2', C6' | 130 - 133 | These carbons are ortho to the carbonyl-attachment point on Ring B. |
| C3', C5' | 128 - 130 | These carbons are meta to the carbonyl-attachment point and ortho to the chlorine. |
| C6 | 115 - 118 (d) | Ortho to the fluorine, this carbon will show a significant two-bond C-F coupling (²JC-F ≈ 20-25 Hz). |
| C3 | 112 - 115 (d) | Para to the fluorine, this carbon will show a smaller four-bond C-F coupling (⁴JC-F ≈ 3-5 Hz). |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise in Action: The FT-IR Protocol
Attenuated Total Reflectance (ATR) is the preferred method for this type of solid sample, as it requires virtually no sample preparation and ensures excellent data reproducibility.[8]
Step-by-Step Protocol for ATR-FTIR Analysis:
-
Background Scan: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue soaked in isopropanol. Run the background scan to measure the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of this compound powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.[9]
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[10] Good contact is essential for a strong, high-quality signal, as the IR beam's evanescent wave only penetrates a few microns into the sample.[11][12]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly with isopropanol and a soft tissue.
FT-IR Spectral Analysis
The IR spectrum of this molecule is dominated by features arising from the hydroxyl and carbonyl groups, as well as vibrations from the substituted aromatic rings.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3100 - 3400 | O-H stretch | Broad, Medium | This very broad absorption, centered at a lower frequency than a free O-H (~3600 cm⁻¹), is definitive evidence of strong intramolecular hydrogen bonding between the C2-hydroxyl and the carbonyl oxygen.[13][14] |
| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak | Characteristic stretching vibrations for sp² C-H bonds on the phenyl rings. |
| ~1630 - 1650 | C=O stretch | Strong, Sharp | The carbonyl stretch is significantly red-shifted (moved to lower frequency) from a typical aromatic ketone (~1690 cm⁻¹). This shift is caused by two factors: conjugation with the aromatic rings and, more importantly, the strong intramolecular hydrogen bond which weakens the C=O double bond character.[13] |
| 1550 - 1600 | Aromatic C=C stretch | Strong-Medium | Multiple sharp bands characteristic of the phenyl ring skeletal vibrations. |
| 1200 - 1250 | C-F stretch | Strong | The stretching vibration of the carbon-fluorine bond typically appears in this region. |
| 1080 - 1100 | C-Cl stretch | Strong | The stretching vibration for the carbon-chlorine bond. |
| 700 - 900 | Aromatic C-H bend | Strong | Out-of-plane bending ("wagging") vibrations. The specific pattern can give clues about the substitution pattern on the rings. |
Diagram: Spectroscopic Analysis Workflow
This workflow outlines the logical process for comprehensive characterization.
Caption: Workflow for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for a volatile and thermally stable compound like this.[15]
Expertise in Action: The GC-MS Protocol
The protocol aims to separate the analyte from any impurities via GC before introducing it into the mass spectrometer for ionization and analysis.
Step-by-Step Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation Setup:
-
GC: Use a standard capillary column (e.g., HP-5MS).
-
Injector: Set to 250-280 °C in splitless or split mode.
-
Oven Program: A typical program would start at ~150 °C, hold for 1 minute, then ramp at 15-20 °C/min to 300 °C and hold for 5 minutes.[15][16]
-
MS:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 350.
-
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze its mass spectrum.
Mass Spectrum Analysis
Upon electron ionization, the molecule will form a molecular ion (M⁺•), and then undergo characteristic fragmentation. For benzophenones, the most common fragmentation is cleavage at the bonds adjacent to the carbonyl group.[17][18]
| m/z Value | Proposed Ion | Interpretation |
| 250/252 | [C₁₃H₈ClFO₂]⁺• | Molecular Ion (M⁺•) . The presence of a peak at M+2 with ~1/3 the intensity of the M peak is the characteristic isotopic signature of one chlorine atom. This confirms the molecular formula. |
| 139/141 | [C₇H₄ClFO]⁺ | Fragment A . Formed by cleavage of the bond between the carbonyl carbon and the hydroxyl-bearing ring. This chlorofluorobenzoyl cation is a stable fragment. The Cl isotope pattern will be present. |
| 111/113 | [C₆H₄Cl]⁺ | Formed by the loss of a neutral CO molecule from Fragment A (m/z 139). |
| 121 | [C₇H₅O₂]⁺ | Fragment B . Formed by cleavage of the bond between the carbonyl carbon and the chloro-bearing ring, with subsequent rearrangement. |
Diagram: Proposed Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways under Electron Ionization (EI).
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of NMR, FT-IR, and MS. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the precise substitution pattern. FT-IR spectroscopy offers definitive proof of the key functional groups and, crucially, the presence of a strong intramolecular hydrogen bond that significantly influences the molecule's properties. Finally, mass spectrometry confirms the molecular weight and formula while revealing a predictable fragmentation pattern consistent with the benzophenone core. This guide provides the analytical protocols and interpretive framework necessary for researchers to confidently characterize this molecule and its analogues, ensuring the integrity and reliability of their scientific and developmental work.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link][2]
-
University of California, Davis. NMR Sample Preparation. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link][3]
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link][10]
-
University of York. Preparing an NMR sample. [Link]
-
Lin, H., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry. [Link][5][19]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Rusu, T., et al. (2022). Synthesis, Characterization, and Biological Evaluation of New Heterocyclic Azo Dyes Derived from 2-Amino-4-phenylthiazole. Molecules. [Link][6]
-
Bruker. ATR FTIR Basics | Attenuated Total Reflectance. (Video). YouTube. [Link][12]
-
Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin. [Link][17]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 112841, this compound. [Link]
-
Lampert, H., et al. (1997). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry A. [Link][13]
-
Global Substance Registration System. This compound. [Link][1]
-
Wessjohann, L. A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Separations. [Link][16]
-
ResearchGate. A fragmentation pathway of benzophenone formed in MS. [Link][18]
-
Ohno, M., et al. (1991). FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. Journal of Medicinal Chemistry. [Link][14]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. organomation.com [organomation.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. sites.bu.edu [sites.bu.edu]
- 5. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cshifts [sites.science.oregonstate.edu]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. agilent.com [agilent.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a compound of significant interest in medicinal chemistry and materials science. As a substituted benzophenone, its structural elucidation is critical for understanding its chemical properties and potential applications, including its role as a UV filter and a synthetic intermediate.[1][2] This document will delve into the theoretical underpinnings of its NMR spectra, predict the chemical shifts and coupling patterns, and provide a comprehensive interpretation for researchers, scientists, and professionals in drug development.
Introduction: The Structural Significance of this compound
This compound (C₁₃H₈ClFO₂) is a multifaceted molecule featuring two aromatic rings with distinct substitution patterns.[1][2] Ring A is substituted with a hydroxyl group at the 2-position and a fluorine atom at the 5-position, while Ring B possesses a chlorine atom at the 4'-position. This specific arrangement of electron-withdrawing (Cl, F) and electron-donating (OH) groups, combined with the central carbonyl bridge, creates a unique electronic environment that is reflected in its NMR spectra. A thorough understanding of its ¹H and ¹³C NMR data is paramount for confirming its identity, assessing its purity, and studying its interactions with other molecules.
Theoretical Principles of NMR Spectroscopy Applied to this compound
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. In this compound, the distribution of electron density across the aromatic rings is influenced by several factors:
-
Inductive Effects: The electronegative chlorine and fluorine atoms withdraw electron density through the sigma bonds, generally leading to a deshielding (downfield shift) of nearby nuclei.
-
Resonance Effects: The hydroxyl group is an electron-donating group through resonance, increasing electron density at the ortho and para positions of Ring A. Conversely, the fluorine and chlorine atoms can exhibit some electron-donating resonance effects, though their inductive effects are typically stronger.
-
Anisotropic Effects: The π-electron systems of the aromatic rings and the carbonyl group generate their own magnetic fields. Protons located in the plane of the aromatic ring experience a deshielding effect, causing them to resonate at lower fields (typically 6.5-8.5 ppm).[3]
-
Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction significantly deshields the hydroxyl proton, causing it to appear at a very low field, often above 10 ppm.
Predicted ¹H NMR Spectrum and Interpretation
Based on established substituent effects and data from analogous compounds, the predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit distinct signals for each of the non-equivalent aromatic protons and the hydroxyl proton.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| OH | ~11.0 - 12.0 | Singlet (broad) | - | Strong intramolecular hydrogen bonding with the carbonyl oxygen leads to significant deshielding. |
| H6 | ~7.5 - 7.7 | Doublet of doublets | ³J(H6-H4) ≈ 2-3 Hz, ⁴J(H6-F) ≈ 4-5 Hz | Ortho to the carbonyl group and meta to the hydroxyl group, experiencing deshielding. Coupled to H4 and the fluorine atom. |
| H4 | ~7.1 - 7.3 | Doublet of doublets of doublets | ³J(H4-H3) ≈ 8-9 Hz, ³J(H4-F) ≈ 8-9 Hz, ³J(H4-H6) ≈ 2-3 Hz | Ortho to the fluorine and meta to the hydroxyl and carbonyl groups. Coupled to H3, H6, and the fluorine atom. |
| H3 | ~7.0 - 7.2 | Doublet of doublets | ³J(H3-H4) ≈ 8-9 Hz, ⁴J(H3-F) ≈ 4-5 Hz | Ortho to the hydroxyl group, experiencing some shielding. Coupled to H4 and the fluorine atom. |
| H2'/H6' | ~7.6 - 7.8 | Doublet | ³J(H2'-H3') ≈ 8-9 Hz | Ortho to the carbonyl group, deshielded. |
| H3'/H5' | ~7.4 - 7.6 | Doublet | ³J(H3'-H2') ≈ 8-9 Hz | Ortho to the chlorine atom. |
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The chemical shifts are influenced by the same electronic effects as in the ¹H NMR spectrum.
Carbon Numbering:
Caption: Molecular structure of this compound with carbon numbering.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Rationale |
| C=O (C7) | ~195 - 200 | No | Typical chemical shift for a benzophenone carbonyl carbon. |
| C5 | ~160 - 165 | ¹J(C-F) ≈ 240-250 Hz | Directly attached to the highly electronegative fluorine atom, resulting in a large one-bond coupling constant and a downfield shift. |
| C2 | ~155 - 160 | ³J(C-F) ≈ 7-8 Hz | Attached to the hydroxyl group, significantly deshielded. |
| C4' | ~138 - 142 | No | Attached to the chlorine atom, deshielded. |
| C1' | ~135 - 138 | No | Quaternary carbon of the chloro-substituted ring. |
| C6 | ~130 - 135 | ³J(C-F) ≈ 7-8 Hz | Influenced by the adjacent carbonyl and meta fluorine. |
| C2'/C6' | ~130 - 133 | No | Ortho to the carbonyl group. |
| C3'/C5' | ~128 - 131 | No | Meta to the carbonyl group and ortho to the chlorine. |
| C1 | ~120 - 125 | ²J(C-F) ≈ 20-25 Hz | Quaternary carbon adjacent to the carbonyl and hydroxyl-bearing carbon. |
| C4 | ~118 - 122 | ²J(C-F) ≈ 20-25 Hz | Ortho to the fluorine atom. |
| C3 | ~115 - 120 | ⁴J(C-F) ≈ 3-4 Hz | Ortho to the hydroxyl group. |
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended:
Workflow for NMR Analysis:
Caption: A step-by-step workflow for the NMR analysis of this compound.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the resulting solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Optimize the field homogeneity by shimming the magnetic field.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed fingerprint of its molecular structure. The predicted chemical shifts and coupling patterns, based on the interplay of inductive, resonance, and anisotropic effects, as well as intramolecular hydrogen bonding, offer a robust framework for spectral assignment. This in-depth guide serves as a valuable resource for researchers in the accurate identification and characterization of this important chemical entity, facilitating its application in scientific research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
U.S. Food and Drug Administration. Global Substance Registration System - this compound. [Link][2]
-
LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link][3]
Sources
Mass spectrometry of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
An In-Depth Technical Guide to the Mass Spectrometry of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we delve into the rationale behind experimental choices, ensuring a robust and reproducible analytical approach grounded in established scientific principles.
Introduction: Characterizing a Key Chemical Intermediate
This compound is a versatile substituted benzophenone with significant applications as a UV filter in cosmetics and as a key intermediate in the synthesis of pharmaceuticals and advanced polymers.[1] Its precise structural characterization and quantification are critical for quality control, metabolic studies, and formulation development. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide outlines a systematic approach to analyzing this molecule using modern liquid chromatography-mass spectrometry (LC-MS) techniques, focusing on electrospray ionization (ESI).
Physicochemical Properties and Structural Overview
A foundational understanding of the analyte's properties is paramount for method development. This compound (C₁₃H₈ClFO₂) possesses a molecular weight of 250.65 g/mol and an exact mass of 250.0197 Da.[2] These values are the bedrock for interpreting mass spectra. The presence of a phenolic hydroxyl group, a ketone carbonyl, and two halogenated aromatic rings dictates its ionization behavior and fragmentation patterns.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClFO₂ | [1] |
| Average Molecular Weight | 250.65 g/mol | [2] |
| Monoisotopic (Exact) Mass | 250.0196853 Da | [2] |
| CAS Number | 62433-26-5 | [1] |
| Appearance | White to yellow powder/crystal | [1] |
| Key Functional Groups | Phenol, Ketone, Aryl Chloride, Aryl Fluoride | N/A |
Core Principles of ESI-MS for Benzophenone Analysis
Electrospray ionization (ESI) is the preferred ionization technique for moderately polar molecules like this compound.[3] It is a soft ionization method that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[3]
-
Expertise-Driven Choice of Ionization Mode: The presence of the acidic phenolic hydroxyl group (pKa ~8-10) makes negative ion mode ESI a highly effective choice, leading to the formation of a stable [M-H]⁻ ion at m/z 249.01. While the carbonyl oxygen can be protonated in positive mode to form [M+H]⁺ at m/z 251.03, the stability of the phenoxide anion often results in superior sensitivity and a cleaner baseline in negative mode. Therefore, the protocols described herein will focus on negative ion detection.
-
Isotopic Signature as a Self-Validating System: A critical feature for trustworthiness in identification is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[4] Consequently, any chlorine-containing ion will exhibit a characteristic isotopic signature: a primary peak (M) corresponding to the ³⁵Cl isotope and a secondary peak (M+2) at two m/z units higher, with an intensity approximately one-third of the primary peak.[4] This provides an immediate, built-in validation of chlorine's presence in the molecular ion and any chlorine-containing fragments.
Experimental Workflow: From Sample to Spectrum
A robust analytical workflow ensures reproducibility and accuracy. The following outlines a comprehensive, self-validating process for the LC-MS analysis of this compound.
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Detailed Experimental Protocol & Instrument Parameters
This protocol is designed for a standard UPLC/HPLC system coupled to a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole mass spectrometer.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 50:50 Methanol:Water) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Filtration: Prior to injection, filter all samples and standards through a 0.22 µm PTFE syringe filter to remove particulates.
Liquid Chromatography Parameters
The goal of the chromatography is to achieve a sharp, symmetrical peak for the analyte, free from matrix interference. A reversed-phase C18 column is ideal.
| Parameter | Recommended Setting | Rationale |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) | Provides excellent retention and peak shape for aromatic compounds.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification aids in positive mode but is generally compatible with negative mode, improving peak shape. |
| Mobile Phase B | Methanol or Acetonitrile | Common organic solvents for reversed-phase chromatography. |
| Gradient | 50% B to 95% B over 5 min, hold 2 min, re-equilibrate | A standard gradient to elute the moderately nonpolar analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak symmetry and reduces viscosity. |
| Injection Volume | 2-5 µL | Balances sensitivity with the risk of column overloading. |
-
Authoritative Insight on Mobile Phase: While formic acid is common, its use can sometimes induce in-source dehalogenation, particularly with iodinated compounds.[6] If unexpected M-Cl or M-F peaks are observed, consider using 5 mM ammonium acetate as an alternative additive or running the analysis with water/methanol alone to see if the artifact disappears.
Mass Spectrometry Parameters (Negative ESI Mode)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | Optimal for the acidic phenolic proton, yielding a stable [M-H]⁻ ion. |
| Capillary Voltage | -3.0 kV | Standard voltage to generate a stable electrospray. |
| **Nebulizer Gas (N₂) ** | 45 psi | Assists in droplet formation. |
| Drying Gas (N₂) Temp | 325 °C | Facilitates solvent evaporation. |
| Drying Gas (N₂) Flow | 10 L/min | Removes neutral solvent molecules from the ion beam. |
| Full Scan MS Range | m/z 100-350 | Covers the molecular ion and expected fragments. |
| Precursor Ion (for MS/MS) | m/z 249.0 | The monoisotopic mass of the [M-H]⁻ ion. |
| Collision Energy (CE) | 10-40 eV (Ramp) | A range of energies ensures capture of both low-energy and high-energy fragments. |
Mass Spectrum Interpretation and Fragmentation Analysis
The structural information is contained within the fragmentation pattern. In collision-induced dissociation (CID), the [M-H]⁻ precursor ion (m/z 249.0) is accelerated and collided with an inert gas (e.g., nitrogen or argon), causing it to break apart into characteristic product ions.
Expected Fragmentation Pathways
The primary fragmentation mechanism for benzophenones involves cleavage of the C-C bonds adjacent to the carbonyl group.[7][8] The negative charge on the phenoxide ion directs the fragmentation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Ketone [chemistrynotmystery.com]
- 8. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Infrared spectroscopy of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
<Technical Guide: Infrared Spectroscopy of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
A Senior Application Scientist's Guide to Structural Elucidation and Method Validation
Abstract: This technical guide provides an in-depth analysis of the infrared (IR) spectrum of this compound (C₁₃H₈ClFO₂). Designed for researchers, scientists, and drug development professionals, this document details the principles, experimental protocols, and spectral interpretation necessary for the unambiguous characterization of this compound. We explore the causal relationships between molecular structure and vibrational frequencies, emphasizing the diagnostic spectral features arising from intramolecular hydrogen bonding. This guide establishes a robust, self-validating methodology using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, and provides a framework for correlating experimental data with theoretical predictions.
Introduction to this compound
Chemical Identity and Significance
This compound, with the IUPAC name (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone, is a halogenated aromatic ketone.[1][2][3] Its molecular structure, characterized by a benzoyl group substituted with chlorine and a phenyl group substituted with both fluorine and a hydroxyl group, makes it a compound of interest in various chemical and pharmaceutical fields.[4] It serves as a versatile intermediate in organic synthesis and is utilized as a UV filter in cosmetic and sunscreen formulations due to its photostability.[4]
Molecular Structure:
The key structural features influencing its infrared spectrum are the hydroxyl (-OH) group, the ketone carbonyl (C=O) group, the aromatic rings, and the carbon-halogen (C-F, C-Cl) bonds. The ortho-positioning of the hydroxyl group relative to the carbonyl bridge is of paramount spectroscopic importance due to its facilitation of strong intramolecular hydrogen bonding.
The Role of Vibrational Spectroscopy
Vibrational spectroscopy, particularly FTIR, is an indispensable tool for the structural elucidation of organic molecules. By probing the vibrational modes of chemical bonds, an IR spectrum provides a unique "molecular fingerprint." For a compound like this compound, FTIR is critical for:
-
Confirming the presence of key functional groups (-OH, C=O).
-
Verifying the structural integrity and purity of synthesized batches.
-
Differentiating it from related compounds, impurities, or regioisomers.
-
Providing evidence of specific molecular interactions, such as hydrogen bonding.
Principles of FTIR Spectroscopy for a Complex Molecule
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). The frequency of the absorbed radiation is specific to the type of chemical bond and its molecular environment.
The position of an absorption band is primarily determined by bond strength and the masses of the atoms involved.[6] However, electronic effects (induction, resonance) and steric effects (ring strain, hydrogen bonding) can cause significant shifts in these frequencies.[7][8] In this compound, the most profound of these effects is the intramolecular hydrogen bond between the ortho-hydroxyl proton and the carbonyl oxygen. This interaction weakens the C=O bond and the O-H bond, causing their respective stretching frequencies to shift to lower wavenumbers (a "red shift").[7][9]
Experimental Methodology: A Self-Validating Protocol
The acquisition of a high-quality, reproducible IR spectrum is contingent on meticulous sample preparation and a well-defined analytical protocol. For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the preferred technique.
The Rationale for Choosing ATR
Attenuated Total Reflectance (ATR) has become the dominant method for solid-state FTIR analysis due to its simplicity, speed, and non-destructive nature.[10][11] It requires minimal to no sample preparation, eliminating the laborious and potentially error-prone process of creating KBr pellets.[10][12][13]
Why ATR is superior to the KBr Pellet Method for this application:
-
Minimal Sample Prep: ATR analysis involves simply placing the solid powder onto the crystal and applying pressure.[14] This avoids the extensive grinding and pressing required for KBr pellets, which can sometimes induce polymorphic changes in the sample.[15][16][17][18]
-
Elimination of Moisture: Potassium bromide (KBr) is highly hygroscopic.[17] Any absorbed moisture will introduce broad O-H absorption bands around 3400 cm⁻¹, potentially obscuring the analyte's true hydroxyl peak.[19] ATR avoids this complication entirely.
-
Reproducibility: The consistent contact achieved with the ATR pressure clamp leads to highly reproducible spectra, which is crucial for quantitative analysis and spectral comparisons.[11]
The core of the ATR technique lies in the creation of an "evanescent wave."[12][13] An IR beam is passed through a crystal of high refractive index (commonly diamond or zinc selenide).[20][21] At the crystal-sample interface, the beam undergoes total internal reflection, creating a standing wave that penetrates a few micrometers into the sample.[13][21] The sample absorbs energy at specific frequencies from this evanescent wave, and the attenuated beam is then directed to the detector.[21]
Step-by-Step Protocol for ATR-FTIR Analysis
This protocol is designed as a self-validating system to ensure data integrity.
-
Instrument and Accessory Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Thoroughly clean the ATR crystal (e.g., monolithic diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is a critical step to prevent cross-contamination.
-
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
With the clean, empty ATR crystal in the beam path, acquire a background spectrum.
-
Validation Check: The resulting spectrum should be a flat line near 100% Transmittance. The absence of significant peaks for water vapor (around 3700 cm⁻¹ and 1630 cm⁻¹) and carbon dioxide (~2360 cm⁻¹) confirms a clean crystal and a well-purged spectrometer.
-
-
Sample Application:
-
Place a small amount of this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.[22]
-
-
Applying Pressure (Self-Validation Step 2):
-
Use the integrated pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the powder and the crystal surface, which is essential for a strong, high-quality signal.[11][14][21]
-
Validation Check: The applied pressure should be sufficient to maximize spectral intensity without physically damaging the crystal. Many modern ATR accessories have pressure indicators to ensure reproducibility.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using appropriate data acquisition parameters (e.g., Resolution: 4 cm⁻¹, Scans: 16-32, Range: 4000-400 cm⁻¹).
-
-
Post-Measurement Cleanup:
-
Release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly as described in Step 1.
-
Workflow Diagram
Caption: ATR-FTIR experimental workflow from preparation to analysis.
Spectral Interpretation and Analysis
The IR spectrum of this compound is rich with information. The interpretation below correlates the observed absorption bands with the molecule's specific structural features.
Key Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Rationale |
| ~3200-3400 | Broad, Medium | O-H Stretch (Intramolecular H-Bonded) | The broadness and shift to a lower frequency from the typical "free" O-H (~3600 cm⁻¹) is definitive evidence of strong hydrogen bonding.[9][23] The intramolecular nature makes this peak's position independent of sample concentration.[7][24] |
| ~3050-3100 | Weak-Medium | Aromatic C-H Stretch | Characteristic of C(sp²)-H bonds on the two phenyl rings. |
| ~1645 | Very Strong | C=O Stretch (Intramolecular H-Bonded) | Diagnostic Peak. The typical benzophenone C=O stretch appears near 1660 cm⁻¹.[25][26][27] Conjugation and strong intramolecular H-bonding weaken the carbonyl double bond, causing a significant red shift of ~15-25 cm⁻¹ to this lower frequency.[7] This is a key indicator of the ortho-hydroxy substitution. |
| ~1580-1600 | Medium-Strong | Aromatic C=C Ring Stretch | A common feature for aromatic compounds, representing skeletal vibrations of the phenyl rings. |
| ~1450-1500 | Medium | Aromatic C=C Ring Stretch | Further skeletal vibrations of the aromatic rings. |
| ~1200-1300 | Medium-Strong | C-O Stretch / O-H Bend (coupled) | Vibrations involving the phenolic C-O bond and in-plane bending of the O-H group, often coupled. |
| ~1100-1200 | Strong | C-F Stretch | The carbon-fluorine bond stretch typically appears as a strong absorption in this region. |
| ~1080-1095 | Strong | C-Cl Stretch (Aromatic) | The absorption for an aryl chloride is typically found in this region. |
| ~800-850 | Strong | C-H Out-of-Plane Bending (Aromatic) | The specific pattern of these bands in the "fingerprint region" is diagnostic of the substitution pattern on the aromatic rings. |
The Causality of Hydrogen Bonding
The most informative features of the spectrum are direct consequences of the intramolecular hydrogen bond.
Caption: Relationship between structure, H-bonding, and IR spectral shifts.
Advanced Analysis and Validation
Differentiating from Isomers and Related Compounds
The unique spectral fingerprint allows for clear differentiation from related structures:
-
Isomers without ortho-hydroxyl group: Any isomer lacking the 2-hydroxy group (e.g., 3-hydroxy or 4-hydroxy) would not exhibit the strong intramolecular hydrogen bonding. This would result in a much sharper, higher-frequency O-H stretch and a C=O stretch closer to 1660 cm⁻¹.
-
Benzophenone: The parent compound lacks O-H, C-F, and C-Cl stretches entirely.[28]
-
2-Hydroxybenzophenone: The spectrum would be very similar but would lack the characteristic C-F and C-Cl absorptions in the fingerprint region.[29]
Corroboration with Theoretical Predictions
For ultimate validation, experimental spectra can be compared against theoretical spectra calculated using computational chemistry methods like Density Functional Theory (DFT).[30] DFT calculations can predict the vibrational frequencies of an isolated molecule.[14][31][32][33][34] While there are often systematic deviations between calculated and experimental frequencies (due to the gas-phase nature of the calculation and harmonic approximations), the overall pattern of the spectrum and the relative positions of key bands can be accurately predicted.[31][32] A strong correlation between the DFT-predicted spectrum and the experimentally obtained spectrum provides a high degree of confidence in the structural assignment.
Conclusion
The infrared spectrum of this compound is a powerful tool for its positive identification and structural verification. The use of the ATR-FTIR technique provides a rapid, reliable, and reproducible method for analysis, free from the common artifacts associated with KBr pellet methods. The spectrum is dominated by two key diagnostic features, both resulting from strong intramolecular hydrogen bonding: a broad O-H stretch centered around 3300 cm⁻¹ and a significantly red-shifted, intense C=O stretch near 1645 cm⁻¹. These features, in conjunction with the characteristic absorptions of the C-F, C-Cl, and aromatic C-H/C=C bonds, create a unique molecular fingerprint that is invaluable for quality control, reaction monitoring, and research applications in the chemical and pharmaceutical industries.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Wikipedia. (2024). Attenuated total reflectance. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
ResearchGate. (2018). Is There a Simple Way to Reliable Simulations of Infrared Spectra of Organic Compounds?. Retrieved from [Link]
-
Iannarelli, R., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]
-
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]
-
Pike Technologies. (n.d.). Principles of ATR. Retrieved from [Link]
-
AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
Rocky Mountain Labs. (2023). What sample is needed for FTIR?. Retrieved from [Link]
-
AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
MSU Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
FDA. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
ResearchGate. (2015). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
YouTube. (2022). IR Spectroscopy - Effect of Hydrogen Bonding. Retrieved from [Link]
-
arXiv. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. Retrieved from [Link]
-
MDPI. (2021). Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. Retrieved from [Link]
-
PubMed Central. (2024). Efficient Composite Infrared Spectroscopy: Combining the Double-Harmonic Approximation with Machine Learning Potentials. Retrieved from [Link]
-
JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]
-
Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Retrieved from [Link]
-
ResearchGate. (2014). Vibrational Frequencies Study of the Hydroxy-benzoquinones. Retrieved from [Link]
-
ResearchGate. (2014). FT-IR spectra of benzophenone-containing PSEBS during.... Retrieved from [Link]
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]
-
PubMed. (2000). Vibrational spectra and structure of benzophenone and its (18)O and d10 labelled derivatives: an ab initio and experimental study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2'-Hydroxybenzophenone. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Retrieved from [Link]
-
ResearchGate. (2014). Comparative FTIR spectra of benzophenone and the product of the.... Retrieved from [Link]
-
SciSpace. (2017). Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of the 2-hydroxybenzophenone derivatives 1 (5-Br, R1 = H, R2.... Retrieved from [Link]
-
NIST. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-N-(5-fluoro-2-hydroxyphenyl)benzamide. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]
Sources
- 1. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. edinst.com [edinst.com]
- 12. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 16. shimadzu.com [shimadzu.com]
- 17. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 18. rockymountainlabs.com [rockymountainlabs.com]
- 19. azom.com [azom.com]
- 20. m.youtube.com [m.youtube.com]
- 21. utsc.utoronto.ca [utsc.utoronto.ca]
- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 23. primescholars.com [primescholars.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. asianpubs.org [asianpubs.org]
- 27. researchgate.net [researchgate.net]
- 28. Vibrational spectra and structure of benzophenone and its (18)O and d10 labelled derivatives: an ab initio and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 2'-Hydroxybenzophenone | C13H10O2 | CID 8348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]
- 34. Efficient Composite Infrared Spectroscopy: Combining the Double-Harmonic Approximation with Machine Learning Potentials - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Abstract
This technical guide provides a comprehensive examination of the core physical properties of 4'-Chloro-5-fluoro-2-hydroxybenzophenone (CFHB), a compound of significant interest in pharmaceutical development and materials science. As a substituted benzophenone, its utility as a UV filter and synthetic intermediate necessitates a thorough understanding of its solid-state characteristics and behavior in various environments.[1] This document moves beyond a simple datasheet to offer an in-depth analysis of its structural, thermal, and solubility properties. It synthesizes available data with established analytical methodologies to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource. The causality behind experimental choices is elucidated, and protocols are presented as self-validating systems to ensure scientific integrity.
Compound Identification and Structure
A precise understanding of a compound's identity and structure is the foundation of all subsequent physical property analysis.
Chemical Identity
The fundamental identifiers for this compound are crucial for unambiguous reference in research and regulatory documentation.
| Identifier | Value | Source |
| CAS Number | 62433-26-5 | [2][3] |
| Molecular Formula | C₁₃H₈ClFO₂ | [1][3][4][5] |
| Molecular Weight | 250.65 g/mol | [1][3][4][5] |
| IUPAC Name | (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | [4] |
| Synonyms | 2-(4-chlorobenzoyl)-4-fluorophenol | [3] |
Molecular Structure
The spatial arrangement of atoms and functional groups in CFHB dictates its intermolecular interactions and, consequently, its macroscopic physical properties. The structure consists of a benzoyl group attached to a substituted phenol. The chlorine and fluorine atoms, along with the hydroxyl and ketone groups, create a specific electronic and steric profile that influences its crystallinity, solubility, and thermal behavior.
Sources
Solubility of 4'-Chloro-5-fluoro-2-hydroxybenzophenone in organic solvents
An In-depth Technical Guide to the Solubility of 4'-Chloro-5-fluoro-2-hydroxybenzophenone in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles of solubility and presents a detailed, field-proven experimental protocol for its accurate determination. This guide is intended for researchers, scientists, and professionals in drug development and material science who require reliable solubility data for process development, formulation, quality control, and chemical synthesis. We will cover the physicochemical profile of the compound, theoretical considerations for solvent selection, critical safety and handling procedures, and a step-by-step methodology for solubility measurement using the gold-standard isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Introduction and Compound Profile
This compound is a substituted aromatic ketone of significant interest in various scientific domains. Its structure lends it utility as a versatile building block in organic synthesis for pharmaceutical intermediates and as a potential photostabilizer or UV absorber in polymers and cosmetic formulations.[1] Understanding its solubility is a cornerstone for any application, directly influencing reaction kinetics, purification strategies like crystallization, formulation efficacy, and bioavailability in pharmaceutical contexts.[2][3]
Accurate solubility data is essential for optimizing solvent selection, preventing precipitation during manufacturing, and ensuring the homogeneity of formulations. This guide provides the theoretical background and a practical, self-validating protocol to empower researchers to generate this critical data in-house.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | [4] |
| CAS Number | 62433-26-5 | [5] |
| Molecular Formula | C₁₃H₈ClFO₂ | [1][4] |
| Molecular Weight | 250.65 g/mol | [1][4] |
| Appearance | White to yellow to green powder/crystal | [1] |
| Melting Point | 66 - 70 °C | [1] |
| Purity | ≥97% (GC) | [1] |
Theoretical Principles: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[6] The molecular structure of this compound contains several functional groups that dictate its interactions with different types of solvents.
-
Polar Groups: The hydroxyl (-OH) and ketone (C=O) groups are polar and capable of forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ketone group is a hydrogen bond acceptor.
-
Non-Polar Groups: The two phenyl rings constitute a significant non-polar, hydrophobic portion of the molecule.
-
Halogen Substituents: The chloro (-Cl) and fluoro (-F) groups are electronegative, contributing to the overall polarity of the molecule, but they are not strong hydrogen bond participants.
This combination of polar and non-polar features suggests that the compound's solubility will be highly dependent on the solvent's character.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. They are expected to interact favorably with the hydroxyl and ketone groups, making them good candidates for dissolving the compound.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have polar bonds but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors, interacting with the compound's hydroxyl group. Solvents like DMSO and DMF are powerful, highly polar solvents and are often used for compounds with poor solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. Given the significant non-polar character of the phenyl rings, some solubility might be expected, but it is likely to be lower than in polar solvents due to the presence of the strong polar functional groups.
The logical approach to solvent selection based on these principles is visualized in the diagram below.
Caption: Logical relationship between solute structure and solvent selection.
Critical Safety and Handling Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound presents several hazards.[5]
-
Hazards:
-
Mandatory Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile, with thickness >0.35 mm), safety glasses with side-shields or goggles, and a lab coat.[5] If dust generation is likely, a NIOSH-approved N95 respirator is recommended.[5]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area. Keep containers tightly sealed when not in use.[5]
-
Disposal: Dispose of contents and containers to an approved hazardous waste collection point in accordance with local regulations.[5] Avoid release to the environment.
-
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
The equilibrium or thermodynamic solubility is the most relevant value for most applications and is best determined using the isothermal shake-flask method.[7] This method involves agitating an excess of the solid compound in the solvent at a constant temperature for a sufficient period to reach equilibrium.[3] The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the solute concentration.
Rationale for Method Selection
The shake-flask method is considered the "gold standard" by regulatory bodies and in academic research for its reliability and direct measurement of thermodynamic equilibrium.[7] While faster methods exist for kinetic solubility screening, they may not reflect true equilibrium and can be less accurate.[2][8] For generating authoritative data for process development and formulation, the shake-flask approach is unparalleled.
Materials and Equipment
-
Compound: this compound (purity ≥97%)
-
Solvents: A range of analytical or HPLC-grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, hexane, dimethyl sulfoxide).
-
Apparatus:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Volumetric flasks and pipettes (Class A)
-
Orbital shaker with temperature control or a temperature-controlled water bath
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chemically compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer.
-
Step-by-Step Experimental Workflow
The entire experimental process, from preparation to analysis, is outlined below.
Caption: Experimental workflow for shake-flask solubility determination.
Procedure:
-
Preparation of Saturated Solutions:
-
Weigh an excess amount of this compound (e.g., 50-100 mg) and add it to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Using a Class A pipette, accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Tightly seal the vial with a PTFE-lined cap to prevent solvent evaporation.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a moderate speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[3] To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the measured concentration no longer changes.[3]
-
-
Sample Separation:
-
After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved micro-particles. The first few drops of filtrate should be discarded to saturate the filter membrane.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., 100-fold or 1000-fold dilution).
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Data Presentation and Interpretation
Solubility data should be reported in standard units such as mg/mL, g/L, or mol/L. It is crucial to specify the temperature at which the measurement was performed. The results from the protocol should be compiled into a clear, structured table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C (Template)
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | Acetone | [Experimental Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] | |
| Dimethyl Sulfoxide | [Experimental Value] | [Calculated Value] | |
| Non-Polar | Toluene | [Experimental Value] | [Calculated Value] |
| Hexane | [Experimental Value] | [Calculated Value] |
Conclusion
References
- Apollo Scientific. (2023). Safety Data Sheet: this compound. [URL: https://www.apolloscientific.co.uk/msds/PC1866M_msds.pdf]
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-5qpvobkdbv4o/v1]
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0508-0005]
- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://dissolutiontech.com/201111/dtonline_201111_art01.html]
- PubChem. This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/112841]
- National Center for Biotechnology Information. (2018). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [URL: https://www.ncbi.nlm.nih.gov/books/NBK304411/]
- Solubility of Things. Benzophenone. [URL: https://www.solubilityofthings.
- TCI Chemicals. This compound. [URL: https://www.tcichemicals.com/US/en/p/C3338]
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [URL: https://www.youtube.
- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://www.colorado.edu/lab/chemonline/courses/chem-3321-organic-chemistry-laboratory-2/recrystallization-and-solubility/experiment-solubility-organic-inorganic-compounds]
- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [URL: https://pharmsci.tbzmed.ac.ir/Abstract/pharmsci-30-2-12-1138]
- University of California, Irvine. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://sites.uci.edu/chem51b/files/2013/05/2013-CHEM-51B-Lab-Manual-Experiment-1.pdf]
- Chem-Impex. This compound. [URL: https://www.chemimpex.com/products/4-chloro-5-fluoro-2-hydroxybenzophenone]
- Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://www.austincc.
- University of Calgary. (2023). Solubility of Organic Compounds. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/Solubility_of_Organic_Compounds]
- Wikipedia. Benzophenone. [URL: https://en.wikipedia.org/wiki/Benzophenone]
- ResearchGate. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [URL: https://www.researchgate.net/publication/324584281_Determination_of_Solubility_and_Thermodynamic_Properties_of_Benzophenone_in_Different_Pure_Solvents]
- ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.8b00088]
- Global Substance Registration System. This compound. [URL: https://gsrs.
- Santa Cruz Biotechnology. 4′-Chloro-5-fluoro-2-hydroxybenzophenone. [URL: https://www.scbt.com/p/4-chloro-5-fluoro-2-hydroxybenzophenone-62433-26-5]
- BenchChem. An In-depth Technical Guide to the Solubility of 4-Chloro-4'-hydroxybenzophenone in Organic Solvents. [URL: https://www.benchchem.com/pdf/BCP210134_Technical_Guide.pdf]
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: this compound. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c94009]
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [URL: https://www.ascendiapharma.com/blog/4-factors-affecting-solubility-of-drugs/]
- Martin's Physical Pharmacy and Pharmaceutical Sciences. Chapter 9: Solubility and Distribution Phenomena. [URL: https://accesspharmacy.mhmedical.com/content.aspx?bookid=3194§ionid=266504179]
- MDPI. (2022). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [URL: https://www.mdpi.com/2073-4441/14/19/3161]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chem.ws [chem.ws]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
An In-Depth Technical Guide to the Biological Activity of Halogenated Benzophenones
Introduction
Benzophenones are a class of aromatic ketones characterized by a diphenylmethanone backbone. This core structure is a frequent motif in natural products and serves as a versatile scaffold in medicinal chemistry.[1] The introduction of halogen substituents (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl rings dramatically alters the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character.[2] These modifications, in turn, give rise to a wide spectrum of biological activities, ranging from endocrine disruption and phototoxicity to promising anticancer effects. This guide provides a technical overview of the key biological activities of halogenated benzophenones, focusing on the underlying mechanisms, structure-activity relationships, and the experimental protocols used for their evaluation.
Part 1: Endocrine Disrupting Properties
Halogenated benzophenones are recognized as endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems.[3][4] Their primary modes of action involve interactions with the thyroid and estrogen hormone pathways.
Thyroid Axis Disruption
Several halogenated benzophenones have been shown to interfere with the thyroid hormone axis.[5] This disruption can occur at multiple levels, from hormone synthesis and metabolism to central regulation.[6][7] For instance, benzophenone-2 (BP2) is a potent inhibitor of thyroid peroxidase (TPO), a key enzyme in thyroid hormone biosynthesis.[5] Studies have also shown that exposure to compounds like benzophenone-1 (BP-1) and benzophenone-3 (BP-3) can lead to decreased levels of circulating thyroid hormones (T4 and T3).[3][6]
Mechanism of Action: The disruption of the thyroid system by halogenated benzophenones is multifaceted. In vitro studies using rat pituitary (GH3) and thyroid follicle (FRTL-5) cell lines have demonstrated that certain benzophenones can down-regulate genes crucial for thyroid function, such as those for the TSH receptor (Tshβ), thyroglobulin (Tg), and thyroid peroxidase (Tpo).[6][7] Furthermore, in vivo studies with zebrafish embryos have shown that exposure to some benzophenones leads to a decrease in whole-body T4 and T3 levels, suggesting an impact on hormone metabolism.[6]
Featured Protocol: In Vitro Thyroid Hormone Disruption Assessment in FRTL-5 Cells
This protocol outlines a method to assess the potential of a test compound to disrupt thyroid hormone synthesis by measuring changes in the expression of key genes in the FRTL-5 rat thyroid follicular cell line.
Causality and Self-Validation: This assay's validity rests on measuring the transcriptional response of genes that are fundamental and specific to thyroid hormone synthesis. A positive result (i.e., significant downregulation of Tpo or Tg) provides direct evidence of interference at the cellular level. The inclusion of a positive control (e.g., methimazole, a known TPO inhibitor) and a vehicle control ensures that the observed effects are due to the test compound and not other experimental variables.
Step-by-Step Methodology:
-
Cell Culture: Culture FRTL-5 cells in a Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a mixture of six hormones (insulin, cortisol, transferrin, glycyl-L-histidyl-L-lysine acetate, somatostatin, and TSH). Maintain at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Exposure: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing the halogenated benzophenone test compound at various concentrations (e.g., 0.1, 1, 10 µM) or the vehicle control (e.g., DMSO). Include a positive control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours) to allow for transcriptional changes to occur.
-
RNA Extraction: Following incubation, lyse the cells and extract total RNA using a suitable commercially available kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (Nis, Tg, Tpo) and a reference gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method. A significant up- or down-regulation of the target genes compared to the vehicle control indicates a potential thyroid-disrupting activity.[6][7]
Estrogen and Androgen Receptor Activity
Many hydroxylated and halogenated benzophenones exhibit estrogenic and anti-androgenic activities.[8] Their structural similarity to steroid hormones allows them to bind to estrogen receptors (ERα and ERβ) and androgen receptors (AR), acting as agonists or antagonists.[4][9]
Structure-Activity Relationship (SAR):
-
Estrogenic Activity: Benzophenones with hydroxyl groups at the 4-position generally show estrogenic activity. An additional hydroxyl group at the 2-position tends to enhance this activity. For example, 2,4,4'-trihydroxybenzophenone and 2,2',4,4'-tetrahydroxybenzophenone show strong estrogenic activity.[8] The conversion of benzophenone to hydroxylated derivatives upon exposure to sunlight can also create products with estrogenic activity.[10]
-
Anti-Androgenic Activity: A hydroxyl group at the 2-position often enhances anti-androgenic activity.[8] Interestingly, chlorination of benzophenone-1 (BP-1) can result in byproducts with significantly higher anti-androgenic activity than the parent compound.[11][12]
Signaling Pathway Visualization:
Caption: Agonistic action of a halogenated benzophenone on the estrogen receptor signaling pathway.
Part 2: Phototoxicity and Genotoxicity
Benzophenone itself is a known phototoxic compound, absorbing in both UVA and UVB ranges.[13] This property can be retained or modified in its halogenated derivatives. Upon absorption of UV radiation, these compounds can generate reactive oxygen species (ROS), leading to cellular damage.
Mechanism of Phototoxicity: The phototoxic potential of benzophenones is linked to their ability to act as photosensitizers. Following UV absorption, the molecule is promoted to an excited triplet state. It can then transfer this energy to molecular oxygen, generating singlet oxygen and other ROS. These highly reactive species can damage cellular components, including lipids, proteins, and DNA.[14] Minor structural changes, such as the position of a hydroxyl group, can significantly alter the phototoxic characteristics of the molecule.[13][15]
Genotoxicity Assessment: The DNA damage induced by phototoxic halogenated benzophenones can be evaluated using the Comet Assay (Single Cell Gel Electrophoresis). This sensitive technique measures DNA strand breaks in individual cells.[16]
Featured Protocol: Alkaline Comet Assay for DNA Damage Assessment
This protocol provides a framework for evaluating the genotoxicity of a halogenated benzophenone following UV exposure.
Causality and Self-Validation: The principle of the assay is that under an electric field, fragmented DNA (resulting from strand breaks) will migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head".[17] The length and intensity of the tail are directly proportional to the amount of DNA damage. The use of an untreated control and a positive control (e.g., a known mutagen like H₂O₂) validates the assay by providing baseline and maximum damage references. The alkaline conditions are crucial for detecting both single- and double-strand breaks.[18]
Step-by-Step Methodology:
-
Cell Preparation & Treatment:
-
Culture a suitable cell line (e.g., 3T3 fibroblasts) to exponential growth.[19]
-
Treat cells with various concentrations of the halogenated benzophenone for a defined period (e.g., 1-2 hours).
-
Expose the cells to a controlled dose of UVA or UVB radiation. Keep a set of treated cells in the dark as a control.
-
-
Cell Embedding:
-
Lysis:
-
Immerse the slides in a chilled lysis solution (containing high salt and detergents) for at least 60 minutes at 4°C to break down the cell and nuclear membranes.[16]
-
-
Alkaline Unwinding & Electrophoresis:
-
Neutralization and Staining:
-
Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR® Green I).[16]
-
-
Visualization and Scoring:
Workflow Visualization:
Caption: High-level workflow for the Alkaline Comet Assay.
Part 3: Anticancer Activity
The benzophenone scaffold is a key component in a variety of molecules with demonstrated anticancer activity.[1] Halogenation can further enhance this potential. Studies have shown that halogenated benzophenones can inhibit the growth of various cancer cell lines, including those from breast, lung, and liver cancers.[21][22][23]
Mechanisms of Action: The anticancer effects of halogenated benzophenones are diverse and can include:
-
Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cell proliferation.[24][25]
-
Induction of Apoptosis: Potent derivatives can trigger programmed cell death (apoptosis), often through the activation of caspases.[21][25]
-
Inhibition of Angiogenesis: Certain halogenated benzophenones have been found to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[21]
-
Pro-oxidative Effects: Brominated derivatives, in particular, have been shown to exert strong pro-oxidative effects, generating ROS that are toxic to cancer cells.[25]
Structure-Activity Relationship (SAR): The type and position of the halogen atom play a critical role in the cytotoxic potential.
-
The presence of chloro and fluoro groups can significantly increase potency against cancer cells.[21]
-
Brominated derivatives have been found to exhibit stronger anticancer potential compared to their chlorinated counterparts in some studies, which may be linked to their enhanced pro-oxidative properties.[25]
-
For example, a benzophenone derivative with fluoro and chloro substitutions (compound 9d in a specific study) showed high potency, inhibiting neovessel formation and arresting the cell cycle at the G2/M phase.[21]
Featured Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[26][27]
Causality and Self-Validation: The assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[28][29] The amount of formazan produced is directly proportional to the number of living cells.[29] Therefore, a decrease in the purple color intensity in treated cells compared to untreated controls indicates a loss of cell viability, i.e., cytotoxicity. The inclusion of a vehicle control and a range of compound concentrations allows for the calculation of an IC₅₀ value (the concentration that inhibits 50% of cell growth), a standard measure of a compound's potency.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[30]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the halogenated benzophenone. Include wells with medium only (blank) and cells with vehicle (negative control).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL and incubate for 3-4 hours at 37°C.[28][30] During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution. Add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[27] Mix thoroughly by gentle shaking.[27]
-
Absorbance Measurement: Read the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[27][30]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value of the compound.
Data Presentation:
| Compound | Halogen Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 7 | 4-chloro, 6-dichloroacetyl | A549 (Lung) | 6.3 ± 2.5 | [25] |
| Compound 8 | 6-dibromoacetyl | A549 (Lung) | 3.5 ± 0.6 | [25] |
| Compound 8 | 6-dibromoacetyl | HepG2 (Liver) | 3.8 ± 0.5 | [25] |
| Compound 3c | (Structure unspecified) | SMMC-7721 (Liver) | ~0.111 | [22] |
| Pestalone C | Chlorinated | PANC-1 (Pancreatic) | 7.2 | [31] |
| Pestalone E | Chlorinated | PANC-1 (Pancreatic) | 7.6 | [31] |
Table 1: Examples of cytotoxic activity (IC₅₀ values) of various halogenated benzophenone derivatives against human cancer cell lines.
Conclusion
Halogenation of the benzophenone scaffold is a powerful strategy for generating compounds with diverse and potent biological activities. While their use in consumer products warrants careful evaluation due to potential endocrine-disrupting and phototoxic effects, these same properties, when refined, hold significant therapeutic promise. The ability of halogenated benzophenones to induce cell cycle arrest and apoptosis in cancer cells makes them attractive candidates for further development in oncology. Future research should focus on elucidating detailed structure-activity relationships to design next-generation molecules with enhanced target specificity and reduced off-target toxicity, maximizing their therapeutic potential while ensuring safety.
References
-
Bio-protocol. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Available at: [Link] [Accessed Jan 7, 2026].
-
Judson, R. S., et al. (2015). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 123(7), 655-663. Available at: [Link] [Accessed Jan 7, 2026].
-
Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. Available at: [Link] [Accessed Jan 7, 2026].
-
Bio-protocol. (2021). Comet Assay for DNA Damage. Available at: [Link] [Accessed Jan 7, 2026].
-
McGill Radiobiology. (2015). Comet Assay Protocol. Available at: [Link] [Accessed Jan 7, 2026].
-
Ghil S, et al. (2023). Advancing Endocrine Disruptors via In Vitro Evaluation. International Journal of Molecular Sciences. Available at: [Link] [Accessed Jan 7, 2026].
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link] [Accessed Jan 7, 2026].
-
ILAR Journal. (2003). In Vitro Models in Endocrine Disruptor Screening. Oxford Academic. Available at: [Link] [Accessed Jan 7, 2026].
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link] [Accessed Jan 7, 2026].
-
Environmental Toxicology and Risk Assessment. In Vitro Endocrine Disruptor Screening. Available at: [Link] [Accessed Jan 7, 2026].
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link] [Accessed Jan 7, 2026].
-
Judson, R. S., et al. (2014). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology, 48(13), 7488-7498. Available at: [Link] [Accessed Jan 7, 2026].
-
El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. Available at: [Link] [Accessed Jan 7, 2026].
-
Lee, S., et al. (2018). Thyroid Hormone-Disrupting Potentials of Major Benzophenones in Two Cell Lines (GH3 and FRTL-5) and Embryo-Larval Zebrafish. PubMed. Available at: [Link] [Accessed Jan 7, 2026].
-
MedChemComm. (2019). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Publishing. Available at: [Link] [Accessed Jan 7, 2026].
-
Park, C. B., et al. (2017). Urinary benzophenone-3 and DEHP metabolites are associated with altered thyroid hormone balance in the NHANES 2007-2008. PubMed. Available at: [Link] [Accessed Jan 7, 2026].
-
ResearchGate. (2017). The chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions. Available at: [Link] [Accessed Jan 7, 2026].
-
Wang, L., et al. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. PubMed. Available at: [Link] [Accessed Jan 7, 2026].
-
UWCScholar. (2025). Exposure profiles to Benzophenones and their impacts on thyroid hormones in pregnant women. Available at: [Link] [Accessed Jan 7, 2026].
-
Schmutzler, C., et al. (2007). The ultraviolet filter benzophenone 2 interferes with the thyroid hormone axis in rats and is a potent in vitro inhibitor of human recombinant thyroid peroxidase. PubMed. Available at: [Link] [Accessed Jan 7, 2026].
-
Hayasaki, M., et al. (2008). Formation of estrogenic products from benzophenone after exposure to sunlight. PubMed. Available at: [Link] [Accessed Jan 7, 2026].
-
Placzek, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. PubMed. Available at: [Link] [Accessed Jan 7, 2026].
-
Kim, H. J., et al. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. PubMed. Available at: [Link] [Accessed Jan 7, 2026].
-
ACS Publications. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Available at: [Link] [Accessed Jan 7, 2026].
-
ResearchGate. (2018). Thyroid Hormone-Disrupting Potentials of Major Benzophenones in Two Cell Lines (GH3 and FRTL-5) and Embryo-Larval Zebrafish. Available at: [Link] [Accessed Jan 7, 2026].
-
Poland, A., & Knutson, J. C. (1982). Studies on the Mechanism of Action of Halogenated Aromatic Hydrocarbons. PubMed. Available at: [Link] [Accessed Jan 7, 2026].
-
ResearchGate. (2023). Structures of synthetic and natural benzophenones with anticancer activity. Available at: [Link] [Accessed Jan 7, 2026].
-
Zhou, B. D., et al. (2022). Synthesis and antitumor activity of benzophenone compound. PubMed. Available at: [Link] [Accessed Jan 7, 2026].
-
Schlecht, C., et al. (2004). Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats. PubMed. Available at: [Link] [Accessed Jan 7, 2026].
-
ResearchGate. (2025). Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems. Available at: [Link] [Accessed Jan 7, 2026].
-
Zhang, Y., et al. (2019). Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model. PubMed. Available at: [Link] [Accessed Jan 7, 2026].
-
Molina-Molina, J. M., et al. (2008). Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis. PLOS One. Available at: [Link] [Accessed Jan 7, 2026].
-
MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available at: [Link] [Accessed Jan 7, 2026].
-
Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Available at: [Link] [Accessed Jan 7, 2026].
-
Al-Ostoot, F. H., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. PMC. Available at: [Link] [Accessed Jan 7, 2026].
-
ResearchGate. (2005). Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. Available at: [Link] [Accessed Jan 7, 2026].
-
ResearchGate. (2012). Photosensitizing Properties of Compounds Related to Benzophenone. Available at: [Link] [Accessed Jan 7, 2026].
-
Fang, Y. Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. Available at: [Link] [Accessed Jan 7, 2026].
-
ResearchGate. (2025). Biological activities of natural halogen compounds. Available at: [Link] [Accessed Jan 7, 2026].
-
Sharma, V., et al. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Available at: [Link] [Accessed Jan 7, 2026].
-
ResearchGate. (2025). Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats. Available at: [Link] [Accessed Jan 7, 2026].
-
ResearchGate. (2025). Synthesis and antitumor activity of benzophenone compound. Available at: [Link] [Accessed Jan 7, 2026].
-
Natural Product Research. (2020). A new benzophenone with biological activities purified from Aspergillus fumigatus SWZ01. Available at: [Link] [Accessed Jan 7, 2026].
-
MDPI. (2022). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link] [Accessed Jan 7, 2026].
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]
- 4. researchgate.net [researchgate.net]
- 5. The ultraviolet filter benzophenone 2 interferes with the thyroid hormone axis in rats and is a potent in vitro inhibitor of human recombinant thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroid Hormone-Disrupting Potentials of Major Benzophenones in Two Cell Lines (GH3 and FRTL-5) and Embryo-Larval Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of estrogenic products from benzophenone after exposure to sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. rndsystems.com [rndsystems.com]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Comet Assay for DNA Damage [bio-protocol.org]
- 21. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. broadpharm.com [broadpharm.com]
- 29. clyte.tech [clyte.tech]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
4'-Chloro-5-fluoro-2-hydroxybenzophenone as a pharmaceutical intermediate
An In-depth Technical Guide to 4'-Chloro-5-fluoro-2-hydroxybenzophenone: Synthesis, Application, and Safety for Pharmaceutical Development
Introduction: Identifying a Key Building Block
This compound is a polysubstituted aromatic ketone that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its molecular architecture, featuring a benzophenone core functionalized with chloro, fluoro, and hydroxyl groups, makes it a valuable precursor in the development of complex molecules, particularly within the pharmaceutical industry.[1] The strategic placement of these functional groups provides multiple reaction sites for further chemical modification, enabling its incorporation into diverse molecular scaffolds. Beyond its primary role in drug discovery, this compound also finds utility as a UV filter in cosmetic formulations and as a photostabilizer in the polymer industry, underscoring its chemical stability and functional versatility.[1]
This guide offers a senior application scientist's perspective on the synthesis, properties, and safe handling of this compound, providing researchers and drug development professionals with the technical insights required to effectively utilize this intermediate in their workflows.
Physicochemical and Structural Characteristics
A precise understanding of a compound's physical and chemical properties is fundamental to its application in controlled synthetic chemistry. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 62433-26-5 | [1][2][3][4] |
| Molecular Formula | C₁₃H₈ClFO₂ | [1][2][3][4][5] |
| Molecular Weight | 250.65 g/mol | [1][3][4][5] |
| IUPAC Name | (4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone | [2][3] |
| Synonyms | 2-(4-chlorobenzoyl)-4-fluorophenol | [4] |
| Appearance | White to yellow to green powder/crystal | [1] |
| Melting Point | 66 - 70 °C | [1][5] |
| Purity | ≥ 97% (GC) | [1] |
| InChI Key | AYBQWBCUAWOLCT-UHFFFAOYSA-N | [3][5] |
| SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl | [3] |
Strategic Synthesis: The Friedel-Crafts Acylation Approach
The synthesis of unsymmetrical benzophenones is classically achieved via the Friedel-Crafts acylation reaction.[6] This electrophilic aromatic substitution provides a reliable and scalable method for forging the critical carbon-carbon bond between the two aryl rings.
Causality and Experimental Rationale
The chosen synthetic route involves the acylation of 4-fluorophenol with 4-chlorobenzoyl chloride. This choice is deliberate:
-
Electrophile & Nucleophile Selection : 4-chlorobenzoyl chloride serves as the robust electrophile (acylating agent). The electron-rich 4-fluorophenol acts as the nucleophile. The hydroxyl group on the phenol is a strong activating group, directing the acylation to the ortho position, which is sterically accessible.
-
Catalyst Choice : A Lewis acid, such as aluminum chloride (AlCl₃), is essential. It coordinates with the acyl chloride, forming a highly electrophilic acylium ion, which is necessary to overcome the activation energy of the aromatic substitution.
-
Solvent and Temperature Control : An inert solvent like dichlorobenzene or nitrobenzene is often used to facilitate the reaction while not competing in it.[7] Temperature control is critical to prevent side reactions and ensure regioselectivity.
Experimental Workflow: Synthesis Protocol
The following is a representative, step-by-step protocol for the laboratory-scale synthesis.
Step 1: Reagent Preparation and Reaction Setup
-
Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced).
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the Lewis acid catalyst.
-
Charge the flask with an inert solvent (e.g., 1,2-dichlorobenzene) and anhydrous aluminum chloride (AlCl₃) under an inert atmosphere (e.g., nitrogen).
-
Cool the stirred suspension in an ice bath to 0-5 °C.
Step 2: Acylation Reaction
-
In a separate vessel, prepare a solution of 4-chlorobenzoyl chloride and 4-fluorophenol in the same inert solvent.
-
Add this solution dropwise to the cooled AlCl₃ suspension via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours to ensure the reaction goes to completion.[8]
Step 3: Quenching and Product Isolation
-
Cool the reaction mixture back to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The product will precipitate as a solid. Stir the mixture for 30 minutes.
Step 4: Purification
-
Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[8]
-
Dry the crude product in a vacuum oven.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield high-purity this compound.[8]
Visualization of the Synthesis Workflow
Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.
Application as a Pharmaceutical Intermediate
The true value of this compound lies in its potential for elaboration into more complex, biologically active molecules. The presence of chlorine and fluorine is particularly significant, as halogenation is a common strategy in drug design to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity.[9][10]
The phenolic hydroxyl group is the most synthetically accessible handle for further modification, commonly via Williamson ether synthesis. This reaction allows for the introduction of diverse side chains, which can be tailored to interact with specific biological targets.
Illustrative Derivatization: Williamson Ether Synthesis
This protocol describes a general method for attaching an alkyl side chain to the hydroxyl group, transforming the intermediate into a more advanced precursor.
Step 1: Deprotonation
-
Dissolve this compound in a polar aprotic solvent (e.g., Dimethylformamide - DMF or Acetonitrile).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.
-
Stir the mixture at room temperature for 30-60 minutes.
Step 2: Alkylation
-
Add the desired alkyl halide (R-X, e.g., an alkyl bromide or iodide) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ether derivative using column chromatography or recrystallization.
Logical Pathway from Intermediate to Advanced Precursor
Caption: Role as an intermediate in the synthesis of advanced ether derivatives.
Safety, Handling, and Hazard Management
Authoritative handling of chemical reagents is a cornerstone of scientific integrity and laboratory safety. This compound is classified as a hazardous substance and requires careful management.[3]
GHS Hazard Classification
The following table summarizes the Globally Harmonized System (GHS) classifications based on available safety data sheets.
| Hazard Class | Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][3] |
Protocol for Safe Handling and Emergency Response
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[2]
-
Body Protection: Use a lab coat. For large quantities, wear protective clothing.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a dust respirator is required.[2]
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep containers securely sealed when not in use and store at room temperature in a dry, well-ventilated area.[1]
-
Avoid generating dust during transfer and weighing.[2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with running water for several minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Flush skin with plenty of soap and water. Seek medical attention if irritation develops.[2]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[2]
-
Ingestion: Give a glass of water. Do not induce vomiting. Contact a poison information center or a doctor if in doubt.[2]
Spill and Disposal:
-
For spills, immediately clean up using dry procedures. Avoid generating dust.[2]
-
Wear full PPE during cleanup.
-
Collect spilled material in a sealed, labeled container for proper chemical waste disposal.[2]
References
- This compound Safety D
- This compound Product Page, Chem-Impex.
- This compound Summary, PubChem, National Center for Biotechnology Inform
- This compound Product Page, TCI Chemicals.
- This compound Product Page, Finetech Industry Limited.
- 4′-Chloro-5-fluoro-2-hydroxybenzophenone Product Page, Santa Cruz Biotechnology.
- Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)
- Method for preparing 4-chloro-4'-hydroxybenzophenone, Google P
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review, PubMed Central.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review, PubMed.
- Process for preparing high-pure 4-hydroxybenzophenone, Google P
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS: 62433-26-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 8. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 4'-Chloro-5-fluoro-2-hydroxybenzophenone as a High-Performance UV Absorber
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of 4'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS No. 62433-26-5) as a high-performance ultraviolet (UV) radiation absorber. We delve into the fundamental mechanism of action, physicochemical properties, and formulation guidelines for its use in polymers, coatings, and other advanced materials. Detailed, validated protocols for evaluating its efficacy and photostability are presented, designed to ensure reproducible and reliable results in a laboratory setting.
Introduction and Scientific Rationale
This compound is a substituted benzophenone that serves as a highly effective UV absorber.[1] Its molecular structure is engineered for superior photostability and compatibility in a variety of matrices, including polymers, coatings, and cosmetic formulations.[1][2][3][4] The presence of halogen atoms (chlorine and fluorine) on the benzophenone backbone enhances its performance profile, making it a valuable tool for preventing the photodegradation that leads to discoloration, cracking, and loss of physical properties in materials exposed to sunlight.[2][5]
This guide moves beyond simple data presentation to explain the causal relationships behind its function and the logic informing our recommended protocols. Understanding why this molecule is effective is paramount to leveraging its full potential in material science and drug development applications.
Physicochemical Properties & Mechanism of Action
Key Compound Specifications
A summary of the essential properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 62433-26-5 | [1][6][7] |
| Molecular Formula | C₁₃H₈ClFO₂ | [1][6][7] |
| Molecular Weight | 250.65 g/mol | [1][6][7] |
| IUPAC Name | (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | [6] |
| Appearance | White to yellow or green crystalline powder | [1] |
| Melting Point | 66 - 70 °C | [1] |
Mechanism of Photostabilization
The efficacy of 2-hydroxybenzophenone-type UV absorbers is rooted in a robust and efficient photophysical process that allows them to dissipate harmful UV energy. This process is critically dependent on the hydroxyl group located at the ortho position relative to the carbonyl group.[8][9]
The mechanism proceeds as follows:
-
UV Absorption: The molecule absorbs high-energy UV photons (typically in the 290-400 nm range), which elevates it to an excited electronic state (S1).[2][5]
-
Excited State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton is transferred from the phenolic hydroxyl group to the carbonyl oxygen. This is possible due to the formation of a six-membered intramolecular hydrogen bond, which creates a stable chelating ring in the ground state.[5][8][9] This rapid, reversible tautomerization forms an unstable enol-quinone structure.[10]
-
Non-Radiative Decay: The excited enol isomer rapidly decays back to its ground state, releasing the absorbed energy as harmless heat (vibrational energy) into the surrounding matrix.[2][5][9][10]
-
Reversion to Ground State: The molecule then reverts to its original keto form, ready to absorb another UV photon.[10]
This cyclical, non-destructive process allows a single molecule to dissipate thousands of UV photons without undergoing degradation itself, conferring long-term protection to the host material.[2][10]
Caption: Mechanism of UV energy dissipation by 2-hydroxybenzophenones.
Safety and Handling Precautions
As a laboratory chemical, this compound requires careful handling to minimize exposure risk.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[11]
-
Hand Protection: Wear suitable chemical-resistant gloves.[11]
-
Skin and Body Protection: Use a lab coat or other protective clothing.[11]
-
Respiratory Protection: When handling the powder, use a dust respirator or work in a well-ventilated area like a fume hood to avoid inhaling dust.[11]
-
-
Handling Procedures: Avoid generating dust.[11] Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the handling area.[11]
-
Spill & Cleanup: For minor spills, sweep up the solid material using dry cleanup procedures and place it in a sealed container for disposal.[11] Avoid breathing dust.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents.[12][13]
Application & Formulation Guidelines
The primary function of this compound is to act as a light stabilizer in various materials. Its excellent thermal stability makes it suitable for high-temperature processing environments common in the polymer industry.[2]
| Application Matrix | Typical Loading Concentration (% w/w) | Key Considerations |
| Polyolefins (PE, PP) | 0.10 - 0.75% | Ensure thorough melt blending for uniform dispersion. Good compatibility prevents blooming or exudation. |
| Polyvinyl Chloride (PVC) | 0.15 - 1.0% | Provides excellent protection against UV-induced yellowing and embrittlement. |
| Coatings (Acrylic, Polyurethane) | 0.5 - 2.0% (based on solids) | Must be fully soluble in the solvent system to ensure clarity and prevent film defects. |
| Adhesives & Sealants | 0.2 - 1.0% | Prevents degradation of the polymer backbone, maintaining adhesive strength and flexibility. |
Causality Behind Formulation Choices:
-
Concentration: The amount added must be sufficient to achieve the desired level of UV absorption for the intended thickness of the final product.[10] Using too little will result in inadequate protection, while excessive amounts can negatively impact material properties or cost.[2]
-
Compatibility: Good compatibility with the host polymer is crucial to prevent phase separation, which would lead to a loss of transparency and an uneven distribution of the UV absorber, creating unprotected regions within the material.[2]
-
Synergism: For maximum long-term stability, UV absorbers are often used in conjunction with Hindered Amine Light Stabilizers (HALS). While the benzophenone absorbs the initial UV radiation, HALS act as radical scavengers to neutralize any free radicals that may still form, providing a comprehensive protective system.[2]
Protocols for Performance and Efficacy Evaluation
The following protocols provide a self-validating workflow for quantifying the effectiveness of this compound. A control sample (without the UV absorber) must be prepared and tested in parallel for all experiments.
Protocol 5.1: Preparation of Polymer Films (Solvent Casting Method)
This protocol is suitable for laboratory-scale screening of UV absorber performance in a polymer matrix (e.g., polystyrene or acrylic resin).
-
Stock Solution Preparation: a. Prepare a 10% (w/v) solution of the base polymer in a suitable solvent (e.g., toluene or THF). Stir until fully dissolved. b. Prepare a 1% (w/v) stock solution of this compound in the same solvent.
-
Doping the Polymer: a. In a glass vial, combine 10 mL of the polymer solution with the calculated volume of the UV absorber stock solution to achieve the target final concentration (e.g., for 0.5% w/w loading, add 0.5 mL of the absorber stock). b. For the Control Sample , add an equivalent volume of pure solvent instead of the absorber solution. c. Vigorously mix both solutions for 15 minutes to ensure homogeneity.
-
Film Casting: a. Clean a flat glass plate (e.g., a petri dish) thoroughly. b. Pour the polymer solution onto the plate and spread it evenly. c. Place the plate in a dust-free, well-ventilated area (like a fume hood with the sash lowered) and allow the solvent to evaporate slowly over 24-48 hours.
-
Film Recovery: a. Once completely dry, carefully peel the polymer film from the glass substrate. b. Label the films clearly (e.g., "Control" and "0.5% UV Absorber"). c. Measure the thickness of the films at multiple points with a caliper to ensure uniformity.
Protocol 5.2: Quantitative Assessment of UV Absorption via UV-Vis Spectrophotometry
This protocol measures the ability of the polymer film to block UV radiation.
-
Instrument Setup: a. Turn on a double-beam UV-Vis spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.[14] b. Set the scanning range from 250 nm to 700 nm. c. Perform a baseline correction using air (or two empty cuvettes if using a solution).
-
Sample Measurement: a. Cut a small, flat, and defect-free piece from both the control film and the UV absorber-containing film. b. Mount the film sample in the spectrophotometer's sample holder, ensuring the light beam passes through it. c. Run the spectral scan and record the transmittance (%) or absorbance data.[14]
-
Data Analysis: a. Plot Transmittance (%) vs. Wavelength (nm). b. Compare the spectra. The film containing this compound should exhibit significantly lower transmittance in the UV-A and UV-B regions (approx. 290-400 nm) compared to the control film. c. The ideal result is high transmittance in the visible region (>400 nm) to maintain clarity, and near-zero transmittance in the UV region.
Protocol 5.3: Photostability Assessment via Accelerated Weathering
This protocol simulates the effect of long-term sun exposure to determine if the UV absorber itself degrades over time.
-
Initial Measurement: Perform the UV-Vis spectrophotometry analysis (Protocol 5.2) on all film samples to establish a baseline (T=0) reading.
-
UV Exposure: a. Place the film samples in an accelerated weathering chamber equipped with a UV lamp (e.g., a Xenon arc or UVA-340 lamp) that simulates the solar spectrum. b. If a dedicated chamber is unavailable, a laboratory UV-C lamp in an enclosed, shielded box can be used for a qualitative assessment.[15] c. Expose the samples for a defined period (e.g., 24, 48, and 100 hours).
-
Post-Exposure Measurement: a. After each exposure interval, remove the samples and repeat the UV-Vis analysis from Protocol 5.2.
-
Analysis: a. Compare the UV absorption spectra over time. A highly photostable formulation will show minimal change in its UV-blocking performance. b. In contrast, the control film will likely show signs of degradation (e.g., yellowing, which can be seen as decreased transmittance in the blue end of the visible spectrum).
Caption: Workflow for evaluating UV absorber efficacy and photostability.
References
- Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications.
- Partners in Chemicals. (2023, September 13). Omnistab Benzophenone UV absorbers.
- Biosynth. (n.d.). This compound.
- Raytop Chemical. (2022, July 12). How do UV absorbers work?.
- Zhengzhou Alfa Chemical Co.,Ltd. (2022, October 24). Do you know the mechanism of action of UV absorbers?.
- Apollo Scientific. (2023, July 3). This compound Safety Data Sheet.
- Longchang Chemical. (2022, August 7). Photoinitiators of benzophenone and benzotriazole UV absorbers.
- Chem-Impex. (n.d.). This compound.
- Biosynth. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- HunterLab. (2024, November 7). Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%.
- Valero-Sarmiento, N. et al. (2022). Protocol for Evaluating the Microbial Inactivation of Commercial UV Devices on Plastic Surfaces. PubMed Central.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet - 4-Chloro-4`-fluorobutyrophenone.
- Santa Cruz Biotechnology, Inc. (n.d.). 4′-Chloro-5-fluoro-2-hydroxybenzophenone.
- TCI Chemicals. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. hurawalhi.com [hurawalhi.com]
- 5. partinchem.com [partinchem.com]
- 6. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]
- 9. Do you know the mechanism of action of UV absorbers? - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. Assess UV Absorbers in Pharma Packaging | Spectrophotometry | HunterLab [hunterlab.com]
- 15. Protocol for Evaluating the Microbial Inactivation of Commercial UV Devices on Plastic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation and Evaluation of Broad-Spectrum Sunscreens Utilizing 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Abstract
This guide provides a comprehensive technical framework for researchers, cosmetic scientists, and drug development professionals on the formulation and evaluation of sunscreens incorporating 4'-Chloro-5-fluoro-2-hydroxybenzophenone. Benzophenone-type ultraviolet (UV) filters are mainstays in photoprotective products, though ongoing research into their efficacy and safety necessitates the exploration of novel derivatives.[1][2] this compound is a halogenated benzophenone derivative noted for its potential as a photostable UV filter.[3][4] This document details its physicochemical properties, provides a systematic approach to developing a stable and aesthetically pleasing oil-in-water (O/W) sunscreen emulsion, and outlines rigorous protocols for evaluating the final product's performance, including in vitro Sun Protection Factor (SPF), broad-spectrum analysis, and photostability.
Part 1: Pre-Formulation Characterization of this compound
A thorough understanding of the active pharmaceutical ingredient (API) is the foundation of a robust formulation. The initial characterization of this compound is a critical first step to ensure its successful incorporation and optimal performance as a UV filter.
Physicochemical Properties
The fundamental properties of the molecule dictate its behavior in a formulation matrix.
| Property | Value | Source |
| IUPAC Name | (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | [5] |
| CAS Number | 62433-26-5 | [3][5][6] |
| Molecular Formula | C₁₃H₈ClFO₂ | [3][5][7] |
| Molecular Weight | 250.65 g/mol | [3][5][6] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 66 - 70 °C | [3] |
UV Absorbance Profile
As a benzophenone derivative, this compound functions by absorbing UV radiation and dissipating it as heat.[8] Its absorbance spectrum determines its efficacy against different UV wavelengths (UVA: 320-400 nm; UVB: 290-320 nm). The first experimental step is to determine its molar extinction coefficient and maximum absorbance wavelength (λ-max) in a suitable solvent (e.g., ethanol or isopropanol) using UV-Vis spectrophotometry. This data is essential for predicting its contribution to the overall SPF and UVA protection of a formula.
Solubility Analysis: The Causality of Efficacy
Expert Insight: The single most critical factor for an organic UV filter's performance is its solubility in the oil phase of the emulsion.[9][10] Incomplete dissolution leads to crystallization of the active over time, which drastically reduces efficacy, compromises safety, and creates an unstable product. Therefore, determining the solubility in various cosmetic emollients is a non-negotiable pre-formulation step.
Protocol: Prepare saturated solutions of this compound in a panel of cosmetic emollients at room temperature (25°C) and elevated temperature (75-80°C, typical of the formulation process). Quantify the dissolved active using a validated HPLC method.
| Emollient (Solvent) | Function | Expected Solubility ( g/100g ) | Rationale |
| C12-15 Alkyl Benzoate | Excellent solvent for organic filters | High | Often used as a primary solvent to ensure complete dissolution. |
| Caprylic/Capric Triglyceride | Common emollient, good feel | Moderate | A baseline emollient; solubility data determines its capacity as a co-solvent. |
| Octyldodecanol | Fatty alcohol, emollient | Moderate to Low | Important for texture and feel; understanding solubility prevents oversaturation. |
| Ethylhexyl Salicylate (Octisalate) | UVB Filter & Solvent | High | Acts as both an active and a solubilizer for other crystalline filters.[11] |
Part 2: Formulation Development of an O/W Sunscreen
The objective is to create a stable, broad-spectrum SPF 30+ sunscreen with an elegant skin feel. An oil-in-water (O/W) emulsion is selected for its light texture and consumer appeal.[12][13]
Formulation Strategy: Achieving Synergy and Stability
Effective sun protection requires a multi-faceted approach.[10]
-
Broad-Spectrum Coverage: this compound will be combined with other UV filters to ensure protection across the entire UV spectrum.[11] For this example, we pair it with a strong UVB absorber (Homosalate) and a dedicated UVA absorber (Avobenzone), which will be photostabilized by another filter (Octocrylene).
-
Film Formation: The efficacy of UV filters is highly dependent on the formation of a uniform, even film on the skin.[10] A film-forming polymer is included to act as an "SPF booster" by holding the filters in a consistent layer.
-
Emulsion Stability: A robust emulsifier system and a water-phase rheology modifier are selected to ensure long-term stability and prevent phase separation.[11][12]
Example Formulation: SPF 30+ Broad-Spectrum Lotion
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A (Oil) | This compound | UVA/UVB Filter | 5.0 |
| Avobenzone | UVA Filter | 3.0 | |
| Homosalate | UVB Filter | 10.0 | |
| Octocrylene | UVB Filter, Photostabilizer | 8.0 | |
| C12-15 Alkyl Benzoate | Emollient, Filter Solvent | 6.0 | |
| Cetearyl Alcohol | Emulsifier, Thickener | 2.5 | |
| Glyceryl Stearate & PEG-100 Stearate | Emulsifier | 2.0 | |
| B (Water) | Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Disodium EDTA | Chelating Agent | 0.1 | |
| Xanthan Gum | Rheology Modifier | 0.3 | |
| C (Cool-Down) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative System | 1.0 |
| Styrene/Acrylates Copolymer | Film Former, SPF Booster | 2.0 |
Step-by-Step Manufacturing Protocol
-
Phase A Preparation: In a suitable vessel, combine all ingredients of the Oil Phase (Phase A). Begin moderate propeller mixing and heat to 75-80°C. Stir until all solid components, especially the UV filters, are completely dissolved and the phase is uniform.
-
Phase B Preparation: In a separate main vessel, combine the water, glycerin, and Disodium EDTA of the Water Phase (Phase B). Begin mixing and heat to 75-80°C. Once at temperature, slowly sprinkle in the Xanthan Gum and mix until fully hydrated and a homogeneous gel is formed.
-
Emulsification: Slowly add Phase A to Phase B under high-shear homogenization. Homogenize for 5-10 minutes until a uniform, white emulsion is formed. The key is to create small, consistent oil droplets.
-
Cooling: Switch from homogenization to gentle sweep mixing and begin cooling the emulsion.
-
Final Additions: Once the batch has cooled to below 40°C, add the ingredients of Phase C one at a time, mixing well after each addition.
-
Final QC: Adjust pH if necessary (target: 5.5-6.5). Perform final quality control checks for viscosity and appearance.
Diagram: Sunscreen Formulation Workflow
Part 3: Performance and Stability Evaluation Protocols
A self-validating protocol ensures the final product is safe, effective, and stable. The following tests are essential for any sunscreen formulation.
Protocol: In Vitro SPF & Broad-Spectrum Assessment
In vitro testing is a rapid and ethical method for screening formulations during development and ensuring they meet performance targets before costly and time-consuming in vivo studies.[9][14][15]
Governing Standards: This protocol is based on principles outlined in ISO 23675:2024 (in vitro SPF) and ISO 24443:2021 (in vitro UVA protection).[16][17]
Methodology:
-
Substrate: Use sandblasted polymethylmethacrylate (PMMA) plates with a defined roughness to mimic skin topography.[14][17]
-
Application: Apply the sunscreen formula to the PMMA plate at a concentration of 1.3 mg/cm². For maximum reproducibility, use an automated robotic applicator.[17]
-
Drying: Allow the film to dry and equilibrate in a dark environment for at least 15 minutes.
-
Measurement: Place the plate in a spectrophotometer equipped with an integrating sphere. Measure the spectral transmittance of UV light from 290 nm to 400 nm at multiple points on the plate.
-
Calculation:
-
SPF Value: The instrument's software calculates the in vitro SPF based on the measured absorbance and the standardized erythemal action spectrum.
-
Critical Wavelength (λc): The software calculates the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 to 400 nm. A value ≥ 370 nm is required for a "Broad Spectrum" claim under FDA guidelines.[18]
-
Protocol: Photostability Assessment
Expert Insight: A high SPF value is meaningless if the UV filters degrade upon exposure to sunlight.[16][19] Photostability testing is crucial to ensure the product maintains its protective capacity during actual use.[20][21]
Methodology:
-
Baseline Measurement: Prepare a sample on a PMMA plate and measure its initial transmittance spectrum (A₀) as described in Protocol 3.1.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a calibrated solar simulator. The dose should be proportional to the claimed SPF, as specified in relevant standards (e.g., ISO 24443).[22]
-
Post-Irradiation Measurement: Immediately after exposure, re-measure the transmittance spectrum (A₁).
-
Analysis:
-
Compare the pre- and post-irradiation spectra. A photostable product will show minimal change.[22]
-
Recalculate the SPF and UVA-PF values from the post-irradiation data.
-
Calculate the percent loss of protection. A significant drop indicates photo-instability.
-
Diagram: Efficacy & Photostability Testing Workflow
Protocol: Accelerated Stability Testing
This protocol evaluates the physical integrity of the formulation under stressful conditions to predict its shelf life.
Methodology:
-
Sample Preparation: Package the final formulation in its intended commercial packaging.
-
Storage Conditions: Place samples in stability chambers under the following conditions:
-
Room Temperature (25°C / 60% RH) - Control
-
Accelerated (40°C / 75% RH)
-
Elevated (50°C)
-
Freeze-Thaw Cycling (-10°C to 25°C, 3-5 cycles)
-
-
Evaluation Schedule: Test samples at baseline (T=0) and at specified intervals (e.g., 4, 8, and 12 weeks for accelerated studies).
-
Parameters to Evaluate: Record observations for each parameter at each time point.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Smooth, homogeneous, glossy white emulsion |
| Color | Visual Inspection | No change from baseline |
| Odor | Olfactory Assessment | No change from baseline |
| pH | Calibrated pH meter | 5.5 - 6.5 |
| Viscosity | Brookfield Viscometer | Within ±10% of baseline specification |
| Phase Separation | Centrifugation (3000 rpm, 30 min) | No visible separation of oil or water |
Conclusion
This compound presents a promising option for the development of modern photoprotective formulations. Its successful implementation hinges on a scientifically rigorous approach grounded in thorough pre-formulation analysis, strategic formulation design, and comprehensive performance validation. By following the detailed protocols for solubility assessment, emulsion manufacturing, and in vitro efficacy testing outlined in this guide, researchers and formulators can effectively harness the potential of this UV filter to create safe, stable, and highly effective broad-spectrum sunscreens. It is imperative that formulators also consult the latest regional regulatory guidelines (e.g., FDA in the U.S., Regulation (EC) 1223/2009 in the EU) to ensure compliance regarding maximum use levels and labeling requirements.[23][24][25]
References
-
Comprehensive Survey of 14 Benzophenone UV Filters in Sunscreen Products Marketed in the United States: Implications for Human Exposure. Environmental Science & Technology. [Link]
-
In Vitro Sunscreen Photostability Testing Insights. Abich Inc. [Link]
-
Photostability-Sunscreens. Eurofins. [Link]
-
Preparation and Evaluation of Sunscreen Nanoemulsions with Synergistic Efficacy on SPF by Combination of Soybean Oil, Avobenzone, and Octyl Methoxycinnamate. National Institutes of Health (NIH). [Link]
-
Comprehensive Survey of 14 Benzophenone UV Filters in Sunscreen Products Marketed in the United States: Implications for Human Exposure. PubMed. [Link]
-
ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. ALS Global. [Link]
-
Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Cosmetics & Toiletries. [Link]
-
Determination of the In Vitro SPF. Cosmetics & Toiletries. [Link]
-
UV-Safety Beyond High SPF: Exploring Photo Stability. Hitech Formulations. [Link]
-
Photostability Testing of Sunscreen Ingredients. CPL. [Link]
-
This compound. PubChem. [Link]
-
SUNSCREEN TOPICAL PRODUCTS – FROM CONVENTIONAL TO NOVEL FORMULATIONS. Farmacia Journal. [Link]
-
Effects of Benzophenone Ingredients in Your Sunscreen. LearnSkin. [Link]
-
Powder SPF in-vitro method. COSSMA. [Link]
-
Sunscreen formulation strategies. ECSA Chemicals. [Link]
-
How Sunscreen Ingredients Are Regulated in the U.S. Environmental Working Group (EWG). [Link]
-
Factors affecting SPF in vitro measurement and correlation with in vivo results. Wiley Online Library. [Link]
-
Navigating the FDA's Regulatory Path for Sunscreen. Center Forward. [Link]
-
Sunscreen Formulation. Regulations.gov. [Link]
-
In Vitro Evaluation of Sunscreens: An Update for the Clinicians. National Institutes of Health (NIH). [Link]
-
Sunscreen focus: Regulatory requirements in the EU and US. COSlaw.eu. [Link]
-
Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? National Institutes of Health (NIH). [Link]
-
This compound. Global Substance Registration System (GSRS). [Link]
Sources
- 1. Comprehensive Survey of 14 Benzophenone UV Filters in Sunscreen Products Marketed in the United States: Implications for Human Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. hurawalhi.com [hurawalhi.com]
- 5. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. learnskin.com [learnskin.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 12. specialchem.com [specialchem.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. Powder SPF in-vitro method: COSSMA [cossma.com]
- 15. iris.unife.it [iris.unife.it]
- 16. abich.ca [abich.ca]
- 17. alsglobal.com [alsglobal.com]
- 18. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hitechformulations.com [hitechformulations.com]
- 20. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 21. testinglab.com [testinglab.com]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. ewg.org [ewg.org]
- 24. Navigating the FDA’s Regulatory Path for Sunscreen - Center Forward [center-forward.org]
- 25. coslaw.eu [coslaw.eu]
Application Notes and Protocols: 4'-Chloro-5-fluoro-2-hydroxybenzophenone as a High-Performance Photostabilizer for Polymers
Abstract
The longevity and performance of polymeric materials are critically compromised by exposure to ultraviolet (UV) radiation, leading to photo-oxidative degradation that manifests as discoloration, loss of gloss, and embrittlement. This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 4'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS: 62433-26-5), a substituted 2-hydroxybenzophenone, as a high-performance photostabilizer. We will elucidate its mechanism of action, provide detailed protocols for its incorporation and evaluation in polymer systems, and present exemplary performance data.
Introduction: The Imperative for Advanced Photostabilization
Polymers are susceptible to degradation initiated by the absorption of UV energy, which promotes the formation of free radicals in the presence of oxygen.[1] This photo-oxidation process leads to chain scission and cross-linking, ultimately degrading the material's mechanical and aesthetic properties.[2] UV absorbers are essential additives that protect polymers by competitively absorbing harmful UV radiation and dissipating the energy as harmless thermal energy.[3][4]
The 2-hydroxybenzophenone class of UV absorbers is renowned for its efficacy and photostability. This compound is an advanced derivative engineered for superior performance. Its halogenated structure enhances its spectral coverage and intrinsic stability, making it a robust solution for protecting a wide range of polymers in demanding applications. This guide will provide the technical rationale and practical methodologies for its effective use.
Mechanism of Photostabilization
The protective mechanism of 2-hydroxybenzophenones is an elegant and highly efficient intramolecular process known as Excited-State Intramolecular Proton Transfer (ESIPT).
-
UV Absorption: The molecule, in its ground state (enol form), absorbs a high-energy UV photon, transitioning to an electronically excited singlet state.
-
Ultrafast Proton Transfer: In this excited state, an intramolecular hydrogen bond facilitates an ultrafast (femtosecond scale) transfer of the phenolic proton to the carbonyl oxygen, forming an excited-state keto tautomer.
-
Energy Dissipation: The excited keto tautomer undergoes vibrational relaxation and non-radiative decay back to its ground state, dissipating the absorbed UV energy as harmless heat.
-
Reversion: A rapid reverse proton transfer then occurs, regenerating the original enol form, ready to absorb another UV photon.
This rapid and reversible cycle allows the molecule to dissipate vast amounts of UV energy without undergoing significant photochemical degradation itself.[3]
Visualizing the ESIPT Cycle
The diagram below illustrates the continuous and protective energy dissipation cycle of this compound.
Caption: Workflow for preparing and testing stabilized polymer samples.
Exemplary Performance Data
The following tables present hypothetical but realistic data for a polypropylene homopolymer stabilized with this compound, demonstrating its expected performance against an unstabilized control.
Table 1: Change in Yellowness Index (ΔYI) vs. Accelerated Weathering Time
| Formulation | 0 hours | 250 hours | 500 hours | 750 hours | 1000 hours |
| PP Control (Unstabilized) | 0.0 | 8.5 | 15.2 | 24.8 | 35.1 |
| PP + 0.5% CFHB | 0.0 | 1.2 | 2.5 | 4.1 | 6.3 |
| PP + 0.25% CFHB + 0.25% HALS | 0.0 | 0.6 | 1.1 | 1.9 | 2.8 |
| CFHB: this compound |
Table 2: Percent Gloss Retention (60°) vs. Accelerated Weathering Time
| Formulation | 0 hours | 250 hours | 500 hours | 750 hours | 1000 hours |
| PP Control (Unstabilized) | 100% | 75% | 48% | 21% | 8% |
| PP + 0.5% CFHB | 100% | 98% | 94% | 88% | 81% |
| PP + 0.25% CFHB + 0.25% HALS | 100% | 99% | 97% | 95% | 92% |
| CFHB: this compound |
The data clearly illustrates that this compound significantly mitigates yellowing and preserves surface gloss. Furthermore, a synergistic effect is observed when used in combination with a HALS co-stabilizer, offering superior long-term protection. [5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Dispersion (Specks, Inconsistent Performance) | 1. Inadequate mixing during pre-blending. 2. Extruder screw design not optimized for dispersive mixing. 3. Stabilizer melting point is too high relative to processing temperature. | 1. Use a high-intensity mixer for pre-blending or use a masterbatch. 2. Increase screw speed or incorporate more kneading blocks in the screw configuration. 3. Ensure processing temperature in the initial extruder zones is sufficiently above the stabilizer's melting point (66-70°C). |
| Exudation / Blooming (Oily or Crystalline Surface) | 1. Stabilizer concentration exceeds its solubility limit in the polymer. 2. Incompatibility between the stabilizer and the polymer matrix. 3. Post-processing thermal history (e.g., annealing) can promote migration. | 1. Reduce the stabilizer concentration. Perform a loading level study to find the optimum concentration. 2. Consider a combination of stabilizers or a higher molecular weight UV absorber to improve compatibility. [6] 3. Review and control the cooling and storage conditions of the final parts. |
| Discoloration During Processing (Initial Yellowness) | 1. Thermal degradation of the stabilizer or polymer at excessive processing temperatures. 2. Interaction with other additives (e.g., certain fillers or flame retardants). | 1. Lower the extruder temperature profile, ensuring it's just adequate for proper melting and mixing. 2. Ensure all additives in the formulation are compatible. Consult supplier technical data sheets. |
Conclusion
This compound is a highly effective and robust UV absorber for the photostabilization of polymers. Its efficacy is rooted in a well-understood intramolecular proton transfer mechanism, enhanced by strategic halogen substitution that improves its UV absorption profile and photostability. When incorporated correctly, it significantly extends the service life of polymeric materials by preventing discoloration and preserving surface integrity. For optimal performance, particularly in demanding long-term outdoor applications, a synergistic combination with a HALS stabilizer is strongly recommended. The protocols and data provided herein serve as a comprehensive starting point for researchers and formulators to harness the full potential of this advanced photostabilizer.
References
-
[New results on migration behavior of benzophenone-based UV absorbents from polyolefins in foods]. PubMed. [Link]
-
Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799. PubChem. [Link]
-
2-Hydroxy-5-chlorobenzophenone. NIST Chemistry WebBook. [Link]
-
Yellowness Index (YI) ASTM E313. Intertek. [Link]
-
The Complete Guide to UV Absorption and Light Stabilizers. How To Ship Them in Liquid Bulk. [Link]
-
Comprehensive Guide Yellowness Index Testing - ASTM. Infinita Lab. [Link]
-
Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. PubMed. [Link]
- Benzophenone ultraviolet light and oxidation stabilizers for plastic materials.
-
Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. PubMed. [Link]
-
2-Hydroxybenzophenone UV-absorbers containing 2,2,6,6-tetramethylpiperidine (HALS) group — benzoylation of corresponding phenol derivatives. ResearchGate. [Link]
-
Interaction of Hindered Amine Light Stabilizers and Ultraviolet Absorbers. J-Stage. [Link]
-
Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. ResearchGate. [Link]
-
Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. ResearchGate. [Link]
-
Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Semantic Scholar. [Link]
-
Effects of substituents on the photophysical properties of symmetrical porphyrins. ResearchGate. [Link]
-
Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. PubMed. [Link]
-
Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. National Institutes of Health. [Link]
-
ASTM D523 - Gardner Gloss Measurement. Plastics. [Link]
-
ASTM D523 Gloss Testing – Specular Gloss Measurement. Micom Laboratories. [Link]
-
UV Absorbers | Light Stabilizers for Plastics. amfine.com. [Link]
-
The effect of UV – Radiation on Thermal and Mechanical Properties of (PP/LDPE) Blends. Tikrit Journal of Pure Science. [Link]
-
EFFECTS OF UV ON POLYCARBONATE GLAZING. [Link]
Sources
- 1. 2-Hydroxy-5-chlorobenzophenone [webbook.nist.gov]
- 2. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxy-5-chlorobenzophenone [webbook.nist.gov]
- 6. 5-Chloro-2-hydroxybenzophenone CAS#: 85-19-8 [m.chemicalbook.com]
Application Notes & Protocols for the Synthesis of Novel Compounds from 4'-Chloro-5-fluoro-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
4'-Chloro-5-fluoro-2-hydroxybenzophenone is a highly functionalized building block poised for significant chemical exploration. Its structure incorporates several key reactive sites: a nucleophilic phenolic hydroxyl group, an electrophilic carbonyl group, and halogen atoms that can participate in various cross-coupling reactions. This strategic combination of functionalities makes it an exceptionally valuable starting material for generating diverse molecular architectures.
The benzophenone core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] The specific halogenation pattern of this compound (CAS: 62433-26-5) not only influences its electronic properties and potential for hydrogen bonding but also provides distinct handles for selective chemical modification.[5][6]
This guide provides detailed protocols for three distinct synthetic strategies to generate novel derivatives from this scaffold:
-
O-Alkylation: Targeting the hydroxyl group to create a library of novel ethers.
-
Palladium-Catalyzed Cross-Coupling: Utilizing the chloro-substituent for C-C bond formation.
-
Heterocyclic Annulation: Constructing complex heterocyclic systems of high medicinal value.
These protocols are designed to be robust and adaptable, serving as a foundation for further discovery and development.
Synthetic Strategy I: O-Alkylation via Williamson Ether Synthesis
Application Note
The phenolic hydroxyl group of this compound is a prime target for modification. The Williamson ether synthesis is a classic, reliable, and high-yielding method for forming an ether linkage.[7][8] This SN2 reaction involves the deprotonation of the hydroxyl group by a mild base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide or other electrophile with a suitable leaving group.
Causality of Experimental Choices:
-
Base Selection: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it promotes side reactions. It is also inexpensive, easy to handle, and simple to remove during workup.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is used to dissolve the ionic intermediates (phenoxide) and the polar reactants, thereby accelerating the SN2 reaction rate.
-
Phase Transfer Catalyst: The addition of a catalytic amount of tetrabutylammonium bromide (TBAB) can significantly improve reaction rates, especially in less polar solvents, by facilitating the transfer of the phenoxide nucleophile into the organic phase where the alkyl halide resides.[9]
This strategy allows for the introduction of a vast array of functional groups (e.g., alkyl chains, benzyl groups, ester moieties) onto the benzophenone scaffold, enabling systematic exploration of structure-activity relationships (SAR).
Experimental Protocol: General Procedure for O-Alkylation
-
Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv., e.g., 251 mg, 1.0 mmol).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv., e.g., 276 mg, 2.0 mmol) and N,N-Dimethylformamide (DMF) (5 mL).
-
Addition of Electrophile: Add the desired alkyl halide (R-X) (1.1 equiv., e.g., 1.1 mmol).
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold hexane.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure O-alkylated benzophenone derivative.
Data Presentation: O-Alkylation Examples
| Alkyl Halide (R-X) | Product Name | Typical Yield |
| Benzyl Bromide | 2-(Benzyloxy)-4'-chloro-5-fluorobenzophenone | 90-98% |
| Ethyl Bromoacetate | Ethyl 2-(2-(4-chlorobenzoyl)-4-fluorophenoxy)acetate | 85-95% |
| 1-Bromobutane | 2-Butoxy-4'-chloro-5-fluorobenzophenone | 88-96% |
Visualization: O-Alkylation Workflow
Caption: General workflow for O-Alkylation.
Synthetic Strategy II: Suzuki-Miyaura Cross-Coupling
Application Note
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[10][11] The reaction utilizes a palladium catalyst to couple an organoboron compound (like a boronic acid) with an aryl halide. In the case of this compound, the aryl chloride at the 4'-position is the reactive handle for this transformation. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with specialized ligands can effectively facilitate their coupling.[12][13]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) source is required. Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a common and effective catalyst.[12][14] The phosphine ligands stabilize the palladium center and are crucial for the catalytic cycle.
-
Base: A base is essential to activate the boronic acid for transmetalation.[11] An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used, creating a biphasic reaction system.
-
Solvent System: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is used to dissolve both the organic-soluble aryl halide and the water-soluble base and boron species.
This strategy allows for the direct connection of new aryl or heteroaryl rings to the benzophenone core, dramatically increasing molecular complexity and providing access to compounds with potential applications as fluorescent probes or pharmacologically active agents.[15]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Setup: To a Schlenk tube or round-bottom flask, add the starting benzophenone (1.0 equiv.), the desired arylboronic acid (Ar-B(OH)₂) (1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the degassed organic solvent (e.g., Toluene, 5 mL) followed by a degassed aqueous solution of Na₂CO₃ (2M, 2.0 equiv.).
-
Reaction: Heat the biphasic mixture to reflux (typically 90-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Suzuki Coupling Examples
| Boronic Acid | Product Name | Typical Yield |
| Phenylboronic Acid | 5-Fluoro-2-hydroxy-4'-(phenyl)benzophenone | 70-85% |
| 4-Methoxyphenylboronic Acid | 5-Fluoro-2-hydroxy-4'-(4-methoxyphenyl)benzophenone | 75-90% |
| Pyridine-3-boronic Acid | 5-Fluoro-2-hydroxy-4'-(pyridin-3-yl)benzophenone | 60-75% |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Synthetic Strategy III: Synthesis of Heterocyclic Analogues
Application Note
Building upon the benzophenone scaffold to create fused or linked heterocyclic systems is a powerful strategy for discovering novel bioactive compounds.[16] Many potent drugs contain heterocyclic motifs. This section outlines a multi-step synthesis to produce triazolothiadiazine analogues, starting from the O-alkylated products generated in Strategy I. This pathway demonstrates how initial derivatization opens doors to more complex molecular architectures.
The sequence involves:
-
Esterification: The starting benzophenone is first O-alkylated with ethyl chloroacetate.
-
Hydrazinolysis: The resulting ester is treated with hydrazine hydrate to form a key hydrazide intermediate.
-
Cyclizations: The hydrazide undergoes a series of cyclization reactions to first form an oxadiazole, then a triazole, and finally, upon condensation with an α-haloketone, the target triazolothiadiazine system.[16]
Experimental Protocol: Multi-Step Synthesis of a Triazolothiadiazine
This protocol is adapted from established literature procedures for hydroxybenzophenones.[16]
Step 1: Synthesis of Ethyl 2-(2-(4-chlorobenzoyl)-4-fluorophenoxy)acetate
-
Follow the protocol in Strategy I , using ethyl chloroacetate as the alkyl halide.
Step 2: Synthesis of 2-(2-(4-Chlorobenzoyl)-4-fluorophenoxy)acetohydrazide
-
Dissolve the ester from Step 1 (1.0 equiv.) in ethanol (10 mL).
-
Add hydrazine hydrate (5.0 equiv.) and reflux the mixture for 6 hours.
-
Cool the reaction, and remove the solvent under reduced pressure.
-
Triturate the residue with cold water, filter the resulting solid, and dry to yield the hydrazide.
Step 3: Synthesis of 5-((2-(4-Chlorobenzoyl)-4-fluorophenoxy)methyl)-1,3,4-oxadiazole-2(3H)-thione
-
To a solution of the hydrazide from Step 2 (1.0 equiv.) in ethanol, add potassium hydroxide (1.1 equiv.) and carbon disulfide (CS₂) (2.0 equiv.).
-
Reflux the mixture for 8-10 hours.
-
Cool, acidify with dilute HCl, and filter the precipitated solid. Wash with water and dry.
Step 4: Synthesis of 4-Amino-5-((2-(4-chlorobenzoyl)-4-fluorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
-
Reflux a mixture of the oxadiazole from Step 3 (1.0 equiv.) and hydrazine hydrate (10 equiv.) for 4 hours.
-
Pour the reaction mixture into ice-water.
-
Filter the solid product, wash with water, and recrystallize from ethanol.
Step 5: Synthesis of 3-((2-(4-Chlorobenzoyl)-4-fluorophenoxy)methyl)-6-phenyl-7H-[1][3][16]triazolo[3,4-b][2][3][16]thiadiazine
-
Dissolve the triazole from Step 4 (1.0 equiv.) in absolute ethanol.
-
Add phenacyl bromide (1.1 equiv.) and reflux for 6-8 hours.
-
Cool the reaction mixture. Filter the solid product, wash with cold ethanol, and dry.
Visualization: Heterocycle Synthesis Workflow
Caption: Pathway for synthesizing heterocyclic analogues.
Characterization of Novel Compounds
Confirmation of the structure and purity of all synthesized compounds is critical. The following standard analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, proton/carbon environments, and successful incorporation of new moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ketone, C-O-C stretch of a newly formed ether).
-
Melting Point: To assess the purity of solid compounds.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reagents: Handle reagents like hydrazine hydrate, carbon disulfide, and alkyl halides with extreme caution as they are toxic, flammable, and/or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions: Reactions under reflux should be monitored to prevent solvent evaporation. Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This compound is a potent and versatile starting material for the synthesis of diverse and novel chemical entities. The protocols outlined in this guide for O-alkylation, Suzuki-Miyaura cross-coupling, and heterocyclic synthesis provide a solid foundation for researchers in drug discovery and materials science. By strategically targeting the distinct reactive sites on this scaffold, a vast chemical space can be explored, leading to the development of new compounds with tailored biological activities and physicochemical properties.
References
-
Synthesis and antimicrobial study of novel heterocyclic compounds from hydroxybenzophenones. PubMed, National Center for Biotechnology Information.[Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Center for Biotechnology Information.[Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. Royal Society of Chemistry Publishing.[Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. Taylor & Francis Online.[Link]
-
2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry.[Link]
-
Examples of benzophenone derivatives in the market and their uses. ResearchGate.[Link]
-
Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Journal of Medicinal Chemistry.[Link]
- A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds.
- Synthesis of 2-hydroxy-4-alkoxybenzophenones.
-
Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones. ResearchGate.[Link]
-
Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Trade Science Inc. Journals.[Link]
-
The 2‐hydroxybenzophenone structure is contained in many natural products. ResearchGate.[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information.[Link]
-
Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Taylor & Francis Online.[Link]
-
Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate.[Link]
- Process for the preparation of 4-hydroxybenzophenones.
-
This compound. Finetech Industry Limited.[Link]
-
Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education.[Link]
-
Williamson ether synthesis. Lumen Learning.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Synthesis of Ethers. YouTube.[Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University.[Link]
-
Synthesis and Reactions of Ethers. Chad's Prep.[Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS: 62433-26-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. scbt.com [scbt.com]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chadsprep.com [chadsprep.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
- 16. Synthesis and antimicrobial study of novel heterocyclic compounds from hydroxybenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Introduction: The Analytical Imperative for 4'-Chloro-5-fluoro-2-hydroxybenzophenone
This compound is a halogenated benzophenone derivative.[1][2] Its utility spans various sectors, including the synthesis of pharmaceuticals and as a UV filter in cosmetic and polymer applications to prevent photodegradation.[2] The precise and accurate quantification of this compound is paramount for quality control in manufacturing, ensuring the safety and efficacy of final products, and for monitoring its presence in various matrices.
This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. The methods described herein adhere to the principles of scientific integrity and are designed to be self-validating systems, aligning with international regulatory expectations.[3][4][5]
Physicochemical Properties and Analytical Considerations
A foundational understanding of the physicochemical properties of this compound is critical for developing robust analytical methods.
-
Molecular Formula: C₁₃H₈ClFO₂[1]
-
Molecular Weight: 250.65 g/mol [1]
-
Appearance: White to yellow to green powder or crystal[2]
-
UV Absorption: As a benzophenone derivative, it is a strong ultraviolet (UV) absorber, a property that is central to its detection by UV-Vis spectrophotometry and liquid chromatography with UV detection.[6][7][8]
The presence of a polar carbonyl group and halogen atoms imparts a moderate polarity to the molecule, making it well-suited for reversed-phase chromatography.[8]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of this compound due to its high selectivity, sensitivity, and applicability to a wide range of sample matrices.[9] A well-developed RP-HPLC method can effectively separate the analyte from impurities and degradation products.[10][11]
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.[8]
Experimental Workflow for HPLC Analysis
Sources
- 1. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tasianinch.com [tasianinch.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Abstract
This application note presents a robust, validated, and highly reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4'-Chloro-5-fluoro-2-hydroxybenzophenone. This compound is a critical intermediate in pharmaceutical synthesis and a functional agent in material science, including as a UV filter and photostabilizer.[1] The described method utilizes a C18 stationary phase with a UV detector, providing a straightforward, accurate, and precise protocol for routine quality control and research applications. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3][4]
Introduction and Scientific Principle
This compound (CFHB) is a substituted benzophenone derivative whose utility in the pharmaceutical and polymer industries necessitates a reliable analytical method for its quantification.[1] High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][5]
Principle of Separation: Reversed-Phase Chromatography
This method is based on the principle of reversed-phase chromatography, the most widely used separation mode in HPLC.[6][7] The fundamental principle involves the partitioning of an analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.
-
Stationary Phase: A silica-based support chemically bonded with C18 (octadecyl) alkyl chains is used. This creates a highly hydrophobic surface that interacts with non-polar molecules.[6]
-
Mobile Phase: A polar mixture of acetonitrile and water is employed. Acetonitrile, the organic modifier, is less polar than water. By adjusting its concentration, we can control the elution strength of the mobile phase.[7]
-
Analyte Interaction: CFHB is a moderately non-polar molecule due to its aromatic ring structure. It is retained on the C18 column through hydrophobic interactions. Molecules are eluted in order of increasing hydrophobicity; as the proportion of organic solvent in the mobile phase increases, retained hydrophobic components are eluted from the column.[8] The inclusion of a small amount of acid in the mobile phase ensures the phenolic hydroxyl group on CFHB remains protonated, preventing peak tailing and ensuring symmetrical peak shape.
Experimental Workflow
The following diagram outlines the complete analytical workflow from initial preparation to final data analysis.
Caption: End-to-end workflow for CFHB analysis.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode-Array Detector (DAD).
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Formic Acid (HCOOH), analytical grade.
-
This compound Reference Standard (Purity ≥98%).[9]
-
-
Materials:
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Analytical balance.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials with caps.
-
Detailed Protocols
Mobile Phase Preparation
Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% Formic Acid) in a 70:30 (v/v) ratio .
-
Add 300 mL of HPLC-grade water to a 1 L glass media bottle.
-
Carefully add 1 mL of Formic Acid to the water.
-
Add 700 mL of Acetonitrile.
-
Cap the bottle and mix thoroughly.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the CFHB reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix until fully dissolved. This is the Stock Standard.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of at least five working standards by serially diluting the Stock Standard with the mobile phase. A suggested concentration range is 5, 25, 50, 75, and 100 µg/mL.
-
Sample Preparation
-
Accurately weigh a sample amount expected to contain approximately 25 mg of CFHB into a 25 mL volumetric flask.
-
Add approximately 20 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV System Configuration and Procedure
The system parameters should be configured as detailed in the table below.
| Parameter | Recommended Condition | Causality and Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 phase provides the necessary hydrophobic character for retaining the non-polar CFHB analyte.[6] |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (70:30, v/v) | ACN is a strong organic modifier for eluting CFHB. Formic acid suppresses the ionization of the phenolic group, ensuring a sharp, symmetric peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Detection (UV) | 287 nm | Benzophenone derivatives exhibit strong UV absorbance. 287 nm is a common wavelength for detection, providing high sensitivity for this class of compounds.[10] |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening on the column. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
| Run Time | ~10 minutes | Sufficient time to allow for the elution of the analyte and any potential impurities without being excessively long. |
System Suitability Testing (SST)
Before initiating any analysis, the system's performance must be verified. This is a mandatory step to ensure the trustworthiness of the results generated.[5][11]
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of a mid-range working standard (e.g., 50 µg/mL).
-
Evaluate the results against the criteria in the table below, which are based on USP General Chapter <621> Chromatography.[12][13]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and performance. Higher numbers indicate sharper peaks. |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision of the injector and detector, ensuring reproducible quantification. |
| % RSD of Retention Time | ≤ 1.0% | Measures the precision of the pump, ensuring stable elution. |
Method Validation Protocol (ICH Q2(R2))
To be considered reliable, the analytical method must be validated to demonstrate it is fit for its intended purpose.[14][15] The following diagram illustrates the core parameters of method validation.
Caption: Core ICH validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by analyzing a blank (diluent) and a placebo sample, which should show no interfering peaks at the retention time of CFHB.
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration.[4] Analyze the five prepared working standards (5-100 µg/mL). Plot a graph of peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value.[2] This is determined by spike recovery. A sample of known concentration is spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration). The percent recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): The precision under the same operating conditions over a short interval. Analyze six replicate preparations of the same sample. The %RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day/Inter-analyst): Expresses within-laboratory variations. Repeat the analysis on a different day or with a different analyst. The %RSD should again be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Introduce small changes to the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) and evaluate the impact on SST parameters.
Data Analysis
The concentration of this compound in the sample is calculated using the calibration curve generated from the working standards.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Where the slope and y-intercept are derived from the linear regression of the standard curve.
Conclusion
The HPLC-UV method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The use of a standard C18 column and isocratic elution makes it easily transferable to most analytical laboratories. The comprehensive validation protocol ensures that the method is fit for its intended purpose in quality control and research environments, providing trustworthy and accurate results in compliance with global regulatory standards.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. [Link]
-
PubChem. This compound. [Link]
-
MDPI. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
YouTube. 14 Principles of Reversed Phase HPLC. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
AKJournals. Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. [Link]
-
National Institutes of Health (NIH). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. [Link]
-
ResearchGate. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Global Substance Registration System (GSRS). This compound. [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
National Institutes of Health (NIH). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. [Link]
-
Springer. Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2′-deoxyguanosine and Four Classes of Endocrine-Disrupting Chemicals in Human Urine. [Link]
-
Semantic Scholar. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. [Link]
-
Scilit. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. actascientific.com [actascientific.com]
- 3. akjournals.com [akjournals.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. scbt.com [scbt.com]
- 10. scilit.com [scilit.com]
- 11. agilent.com [agilent.com]
- 12. usp.org [usp.org]
- 13. Chromatography [usp.org]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: A Validated Gas Chromatography Method for the Analysis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in pharmaceutical synthesis and is utilized in material science applications, including as a UV filter.[1] The inherent polarity and low volatility of the phenolic hydroxyl group in its structure present a significant challenge for direct GC analysis, often leading to poor peak shape and low sensitivity. This protocol addresses the challenge through a crucial derivatization step, converting the analyte into a more volatile and thermally stable trimethylsilyl (TMS) ether. The methodology described herein is grounded in established chromatographic principles as outlined in USP <621> and follows the validation framework of ICH Q2(R1), ensuring scientific rigor and trustworthiness for researchers, scientists, and drug development professionals.[2][3][4]
Principle and Scientific Rationale
Gas chromatography is an ideal technique for separating and quantifying volatile and thermally stable compounds. However, this compound contains a phenolic hydroxyl (-OH) group, which is polar and possesses an "active" hydrogen. This feature causes two primary analytical issues:
-
Reduced Volatility: The hydrogen bonding between molecules increases the energy required to vaporize the analyte, making it less suitable for GC.
-
Adverse Column Interactions: The active hydrogen can form strong hydrogen bonds with any residual active sites (silanol groups) on the GC column and liner, resulting in significant peak tailing, poor reproducibility, and potential analyte loss.
To overcome these limitations, a chemical derivatization step is essential.[5][6][7] This method employs silylation, a proven and effective technique where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.
The Derivatization Reaction: The reaction is typically performed using a potent silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). BSTFA is highly reactive and its by-products are volatile, preventing interference in the chromatogram.
-
Analyte: this compound
-
Reagent: BSTFA (+ 1% TMCS)
-
Product: The corresponding TMS ether derivative
-
Benefit: The resulting TMS ether is significantly more volatile, more thermally stable, and lacks the active hydrogen, leading to sharp, symmetrical peaks and improved analytical sensitivity.[8][9][10]
This strategic chemical modification makes the analyte highly amenable to GC-MS analysis, enabling accurate and precise quantification.
Instrumentation, Reagents, and Materials
Reagents and Materials
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, HPLC Grade (as a catalyst and solvent)
-
Methanol, HPLC Grade (for stock solution)
-
Ethyl Acetate, HPLC Grade (for dilutions)
-
Helium (Carrier Gas), 99.999% purity
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18, if sample cleanup is required)
-
Volumetric flasks, pipettes, and autosampler vials with inserts
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and parameters for the GC-MS analysis. These settings provide a validated starting point but may be adjusted as per USP <621> guidelines to meet system suitability requirements.[12][13][14]
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, operated in Splitless mode |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 150 °C, hold for 1 min- Ramp: 15 °C/min to 300 °C- Final Hold: 5 min |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (50-400 amu) for confirmation |
| SIM Ions (Quant/Qual) | To be determined empirically. For the underivatized molecule, m/z 250, 139, and 138 are significant.[15] The TMS derivative (MW 322.79) will have a different fragmentation pattern to be confirmed. |
Experimental Protocols
Standard and Sample Preparation Workflow
The following diagram illustrates the comprehensive workflow from sample and standard preparation through to the final derivatization step, ensuring the sample is ready for GC-MS injection.
Caption: Workflow for preparing standards and samples, including the essential derivatization step.
Step-by-Step Protocol: Preparation of Standards
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution into Ethyl Acetate.
-
Derivatization: Transfer a 100 µL aliquot of each working standard into a clean autosampler vial. Proceed with the derivatization protocol in section 3.4.
Step-by-Step Protocol: Sample Preparation (General)
Sample preparation is highly matrix-dependent.[16][17][18][19] The following is a general solid-phase extraction (SPE) procedure.
-
Extraction: Accurately weigh a sample amount expected to contain the analyte within the calibration range. Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile).
-
SPE Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the sample extract. Wash with a weak solvent mixture (e.g., water/methanol) to remove interferences. Elute the analyte with a strong solvent (e.g., ethyl acetate).
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Ethyl Acetate.
-
Derivatization: Proceed with the derivatization protocol in section 3.4.
Step-by-Step Protocol: Silylation Derivatization
-
To the 100 µL aliquot of the standard or sample residue in ethyl acetate, add 100 µL of Pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Immediately cap the vial, vortex thoroughly for 30 seconds.
-
Heat the vial in a heating block or oven at 70 °C for 30 minutes to ensure complete reaction.
-
Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
Method Validation and System Suitability
To ensure the trustworthiness and reliability of results, the method must be validated according to ICH Q2(R1) guidelines, and the system's performance must be verified before each run using System Suitability Tests (SST) as per USP <621>.[2][3][20][21]
GC-MS Analysis and Validation Workflow
Caption: The analytical sequence from injection to data validation against established standards.
System Suitability Tests (SST)
Before analyzing samples, inject a mid-level calibration standard five times. The results must meet the following criteria:
| SST Parameter | Acceptance Criteria | Rationale |
| Injection Precision | Relative Standard Deviation (RSD) ≤ 2.0% for peak area | Ensures the injector and detector are performing consistently. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | A measure of peak symmetry, indicating good chromatographic performance. |
| Signal-to-Noise (S/N) | S/N ≥ 10 for the lowest calibration standard | Confirms that the system has adequate sensitivity for the intended analysis. |
Method Validation Parameters (ICH Q2(R1))
The method should be fully validated to demonstrate its suitability for the intended purpose.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte in a blank matrix. |
| Linearity | Correlation coefficient (R²) ≥ 0.995 over the specified range. |
| Range | Typically 80% to 120% of the target concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked matrix samples at three concentration levels. |
| Precision (RSD) | - Repeatability (intra-day): ≤ 2.0%- Intermediate Precision (inter-day): ≤ 3.0% |
| LOD & LOQ | Determined based on S/N ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., oven ramp rate, flow rate). |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | Incomplete derivatization; injector issue; leak in the system. | Ensure reagents are fresh and anhydrous. Re-prepare sample. Check syringe and septum. Perform a leak check. |
| Broad, Tailing Peak | Incomplete derivatization; active sites in the liner or column. | Increase derivatization time/temperature. Use a fresh, silanized liner. Condition or trim the GC column. |
| Poor Repeatability | Sample degradation; non-homogenous sample; injector discrimination. | Ensure derivatized samples are analyzed promptly. Improve sample mixing. Use a vial insert. Check injector settings. |
| Extraneous Peaks | Contaminated reagents or solvents; derivatization by-products. | Run a reagent blank. Use high-purity solvents. Confirm by-product peaks are not co-eluting with the analyte. |
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the analysis of this compound by GC-MS. The critical step of silylation derivatization successfully overcomes the challenges associated with the analyte's polarity, enabling robust, sensitive, and reproducible quantification. By adhering to the principles of method validation and system suitability outlined in ICH and USP guidelines, this method provides a trustworthy framework for accurate analysis in research, quality control, and drug development settings.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
USP. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
Chem-Impex. This compound. [Link]
-
Semantic Scholar. Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. [Link]
-
PubChem. This compound. [Link]
-
ThaiJO. Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. [Link]
-
ResearchGate. Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. [Link]
-
PubMed. Easy determination of benzophenone and its derivatives in sunscreen samples by direct-immersion solid-phase microextraction and gas chromatography-mass spectrometry. [Link]
-
GSRS. This compound. [Link]
- Google Patents. KR20050095047A - A simultaneous detection method of benzophenone and its analogues.
-
NIH. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]
-
MDPI. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]
-
Integrated Liner Technologies. A Guide to GC Sample Preparation. [Link]
-
Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
ResearchGate. Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. [Link]
-
Chemistry LibreTexts. Derivatization. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. usp.org [usp.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. scispace.com [scispace.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization | Semantic Scholar [semanticscholar.org]
- 9. KR20050095047A - A simultaneous detection method of benzophenone and its analogues - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | 62433-26-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Chromatography [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. iltusa.com [iltusa.com]
- 19. agilent.com [agilent.com]
- 20. fda.gov [fda.gov]
- 21. starodub.nl [starodub.nl]
Application Note: A Protocol for the High-Purity Recrystallization of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Abstract
4'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS No. 62433-26-5) is a critical chemical intermediate and functional molecule with significant applications in pharmaceuticals, cosmetics as a UV filter, and as a photostabilizer in the polymer industry.[1] The efficacy and safety of the final products derived from this compound are directly dependent on its purity. This application note provides a detailed, experience-driven guide to the purification of this compound using recrystallization, a robust and scalable technique. We will explore the fundamental principles of solvent selection, provide step-by-step protocols for both single and mixed-solvent systems, and detail the analytical methods required to validate purification success.
Foundational Principles: The Science and Strategy of Recrystallization
Recrystallization is a purification technique predicated on the principle of differential solubility.[2] For a given solvent, a compound's solubility typically increases with temperature. When a solution saturated with the target compound at a high temperature is cooled, the solubility decreases, forcing the compound to crystallize out of the solution. The power of this technique lies in its selectivity: ideally, the chosen solvent will keep impurities dissolved at low temperatures, allowing for their physical separation from the newly formed, high-purity crystals.
The Crucial Role of Solvent Selection
The success of any recrystallization protocol hinges on the selection of an appropriate solvent system. An ideal solvent must satisfy several criteria:
-
Temperature-Dependent Solubility: It must dissolve the target compound (this compound) sparingly or not at all at room temperature but demonstrate high solubility at or near its boiling point.[2][3][4][5]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or mother liquor, after crystallization).[3][5]
-
Chemical Inertness: The solvent must not react with the compound being purified.[4][5]
-
Volatility: The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals during the drying phase.[4]
For this compound, which possesses a moderately polar ketone and hydroxyl group alongside non-polar aromatic rings, solvents of intermediate polarity such as alcohols (isopropanol, ethanol) or aprotic solvents like toluene are excellent starting points. In cases where no single solvent meets all criteria, a mixed-solvent system—comprising a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble—can be employed.[3]
The Recrystallization Workflow: A Self-Validating System
The process is a logical sequence of steps, each designed to progressively isolate the target compound from its impurities. The effectiveness of each step validates the choices made in the previous one, from solvent selection to the final drying process.
Validation of Purity: Analytical Assessment
Post-purification analysis is mandatory to quantify the success of the recrystallization.
Data Presentation: Expected Outcomes
The following table summarizes the expected improvements in the physical and chemical properties of this compound after a successful recrystallization.
| Property | Before Recrystallization (Typical) | After Recrystallization (Target) | Literature Value |
| Appearance | Yellow to greenish powder | White to off-white crystalline solid | White to yellow to green powder to crystal [1][6] |
| Melting Point | 62–68 °C (broad) | 68–70 °C (sharp, ≤ 2°C range) | 66–70 °C [1][6][7] |
| Purity (by GC/HPLC) | 97.0% | >99.5% | ≥ 97% or ≥98% [1][6][8] |
Key Analytical Techniques
-
Melting Point Determination: This is a rapid and powerful indicator of purity. Impurities disrupt the crystal lattice, causing the melting point to be both depressed and broadened. A sharp melting point range that aligns with the literature value is a strong indication of high purity.
-
Chromatography (TLC, GC, HPLC): These techniques separate the target compound from any remaining impurities.
-
Thin-Layer Chromatography (TLC): An excellent qualitative tool for a quick check. The purified product should ideally show a single, well-defined spot, whereas the crude material may show additional spots corresponding to impurities. [9] * Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are quantitative methods used to determine purity as a percentage. [10][11][12]A successful purification will show a significant increase in the area of the main product peak relative to impurity peaks. Many commercial suppliers use GC to certify purity. [1][6]
-
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used, preventing saturation. | Re-heat the solution and gently boil off a portion of the solvent to increase the concentration. Try scratching the inner wall of the flask with a glass rod at the liquid's surface to create nucleation sites. Add a tiny "seed crystal" from a previous batch. |
| Product "Oils Out" | The solution is too supersaturated; cooling is too rapid; the boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent. Ensure the solution cools as slowly as possible. Consider a different solvent with a lower boiling point. |
| Very Low Recovery Yield | Too much solvent was used initially. The crystals were washed with solvent that was not cold enough. Premature crystallization occurred during hot filtration. | Use the absolute minimum amount of hot solvent required for dissolution. Always use ice-cold solvent for washing and use it sparingly. Ensure the filtration apparatus for hot filtration is pre-heated. |
References
-
University of York. Solvent Choice - Chemistry Teaching Labs. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Colorado Boulder, Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
PubChem, National Center for Biotechnology Information. This compound. [Link]
-
University of Massachusetts Boston. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]
-
MDPI. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]
-
ResearchGate. Assay results for the determination of benzophenone in pure forms. [Link]
-
Royal Society of Chemistry. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. [Link]
-
Occupational Safety and Health Administration (OSHA). Benzophenone Method no: PV2130. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. mt.com [mt.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. This compound | 62433-26-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | CAS: 62433-26-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. scbt.com [scbt.com]
- 9. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 10. mdpi.com [mdpi.com]
- 11. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. osha.gov [osha.gov]
Application Notes & Protocols: A Detailed Guide to the Laboratory-Scale Synthesis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Abstract
This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone. This substituted benzophenone is a valuable intermediate in organic synthesis, with applications in the development of pharmaceuticals and specialized polymers.[1] The primary method detailed is the Friedel-Crafts acylation of 4-fluorophenol with 4-chlorobenzoyl chloride, a robust and well-established reaction for forming aryl ketones.[2][3] We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss critical safety considerations, and outline purification and characterization techniques. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Significance
Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science. This compound, in particular, incorporates several key functional groups: a hydroxyl group that can act as a hydrogen bond donor, a halogenated phenyl ring that can participate in various cross-coupling reactions, and a benzophenone core known for its photochemical properties.[1] This unique combination makes it a versatile building block for more complex molecules. The synthesis of such unsymmetrically substituted benzophenones is most effectively achieved through electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.[4][5]
Reaction Mechanism: The Friedel-Crafts Acylation Pathway
The synthesis proceeds via an electrophilic aromatic substitution reaction. The mechanism can be broken down into two primary stages: generation of the electrophile and the subsequent acylation of the aromatic substrate.[6][7]
Stage 1: Formation of the Acylium Ion The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is a powerful electron acceptor.[8][9] It coordinates with the chlorine atom of 4-chlorobenzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile in the reaction.[6][10]
Stage 2: Electrophilic Aromatic Substitution The 4-fluorophenol substrate is an activated aromatic ring. The hydroxyl (-OH) group is a strong activating group and directs electrophilic attack to the ortho and para positions. In this case, the position ortho to the hydroxyl group is targeted for acylation. The electron-rich π-system of the 4-fluorophenol attacks the acylium ion, forming a resonance-stabilized intermediate known as an arenium ion (or sigma complex). Aromaticity is then restored by the deprotonation of this intermediate, typically by the AlCl₄⁻ complex, to yield the final 2-hydroxybenzophenone product.[11] The product ketone forms a stable complex with the AlCl₃, necessitating a stoichiometric amount of the catalyst and an acidic workup to liberate the final product.[7]
Detailed Experimental Protocol
This protocol outlines a standard lab-scale procedure. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| 4-Fluorophenol | 112.11 | 371-41-5 | Corrosive, toxic |
| 4-Chlorobenzoyl chloride | 175.01 | 122-01-0 | Corrosive, lachrymator |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7446-70-0 | Corrosive, reacts violently with water |
| 1,2-Dichloroethane | 98.96 | 107-06-2 | Solvent, toxic, carcinogen |
| Hydrochloric Acid (conc.) | 36.46 | 7647-01-0 | Corrosive |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |
| Ethyl Acetate | 88.11 | 141-78-6 | For extraction/chromatography |
| Hexanes | - | 110-54-3 | For chromatography |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for filtration and recrystallization or column chromatography setup
Synthesis Workflow
Step-by-Step Procedure
-
Preparation: Assemble the three-necked flask with a magnetic stirrer, reflux condenser (fitted with a drying tube), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent decomposition of the AlCl₃ catalyst.
-
Catalyst Suspension: In the fume hood, charge the flask with anhydrous aluminum chloride (1.3 equivalents). Carefully add 1,2-dichloroethane as the solvent. Stir the mixture to form a suspension.
-
Reactant Addition:
-
In a separate beaker, dissolve 4-fluorophenol (1.0 equivalent) in a minimal amount of 1,2-dichloroethane. Transfer this solution to the dropping funnel.
-
Cool the AlCl₃ suspension in an ice-water bath to 0-5 °C.
-
Slowly add the 4-fluorophenol solution dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add 4-chlorobenzoyl chloride (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The reaction is exothermic.[12]
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C and maintain for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[13]
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the flask back to room temperature.
-
In a large beaker, prepare a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring to decompose the aluminum chloride complex.[14]
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[13]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.[4][15]
-
Quantitative Data Summary
The following table provides an example of reagent quantities for a representative lab-scale synthesis.
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Fluorophenol | 112.11 | 5.61 | 50.0 | 1.0 |
| 4-Chlorobenzoyl chloride | 175.01 | 9.63 | 55.0 | 1.1 |
| Aluminum Chloride (AlCl₃) | 133.34 | 8.67 | 65.0 | 1.3 |
| 1,2-Dichloroethane | - | 150 mL | - | - |
| Expected Product | 250.65 | ~9.4 g | ~37.5 | (75% Yield) |
Safety and Hazard Management
-
This compound: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16][17]
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and wear appropriate PPE.[8]
-
4-Chlorobenzoyl Chloride: Corrosive and a lachrymator (causes tearing). It reacts with moisture. Handle with care in a fume hood.
-
4-Fluorophenol: Toxic and corrosive. Avoid skin contact and inhalation.
-
Solvents: 1,2-dichloroethane is a suspected carcinogen. Use with adequate ventilation and avoid exposure.[18]
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves. When handling solids, especially AlCl₃, a dust mask or respirator may be necessary.[17][19]
Conclusion
The Friedel-Crafts acylation provides an efficient and reliable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving a good yield and purity. The protocol described herein, grounded in established chemical principles, offers a solid foundation for researchers requiring this versatile chemical intermediate.
References
-
Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Available at: [Link]
-
Eshghi, H. (n.d.). The Mechanism of Fries Rearrangement and Acylation. ResearchGate. Available at: [Link]
-
Quora. (2018, March 29). What is the role of AlCl3 in the Friedel Craft acylation reaction? Available at: [Link]
-
Eshghi, H. (2014, February 9). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Available at: [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]
-
Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available at: [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Available at: [Link]
-
CORE. (2023, October 18). Substituted benzophenone imines for COF synthesis via formal transimination. Available at: [Link]
- Google Patents. (n.d.). CN103524320A - Substituted benzophenone and preparation method thereof.
-
European Patent Office. (n.d.). EP 0128693 A2 - Process for the preparation of 4-hydroxybenzophenones. Available at: [Link]
-
European Patent Office. (n.d.). EP 0128693 B1 - Process for the preparation of 4-hydroxybenzophenones. Available at: [Link]
- Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-4'-hydroxybenzophenone. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%. Available at: [Link]
-
Indian Patent Office. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Available at: [Link]
-
Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Available at: [Link]
-
ResearchGate. (2025, August 5). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Available at: [Link]
- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
-
Royal Society of Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
- Google Patents. (n.d.). US4895984A - Acylation of aromatics.
-
Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. Khan Academy [khanacademy.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 13. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 16. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safety precautions for working with 4'-Chloro-5-fluoro-2-hydroxybenzophenone
An Application Guide to the Safe Handling of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Abstract: this compound is a substituted benzophenone with significant applications in pharmaceutical development, polymer sciences as a photostabilizer, and in the cosmetics industry as a UV filter.[1] Its utility in research and manufacturing necessitates a thorough understanding of its hazard profile and the implementation of robust safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation of dust, skin contact, and eye contact. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2][3] Prolonged or repeated exposure can lead to dermatitis.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation, which can result in pain, redness, and potential damage if not addressed promptly.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation, leading to symptoms such as coughing and shortness of breath.[2][4]
While comprehensive toxicological data is not fully available for chronic exposure, good hygiene practice dictates that exposure should be minimized as a matter of course.[4][5] The toxicological properties have not been fully investigated, and as with many halogenated organic compounds, caution is warranted.[5][6]
Physicochemical Properties for Risk Assessment
Understanding the physical properties of a chemical is fundamental to assessing its risk in the laboratory. For instance, its solid, powdered form indicates a risk of dust generation and inhalation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClFO₂ | [1][2] |
| Molecular Weight | 250.65 g/mol | [1][2] |
| Appearance | White to yellow to green powder/crystal | [1] |
| Melting Point | 66 - 70 °C | [1] |
| CAS Number | 62433-26-5 | [1][2] |
| Stability | Stable under normal conditions.[4][5] | [4][5] |
| Combustibility | Non-combustible, but containers may burn in a fire, emitting corrosive fumes.[4] | [4] |
Risk Mitigation: The Hierarchy of Controls
A systematic approach to safety, known as the Hierarchy of Controls, should be applied to manage the risks associated with this compound. This framework prioritizes control measures from most to least effective.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls
These controls are designed to remove the hazard at the source, before it comes into contact with the worker.
-
Fume Hood: All work that involves handling the solid compound (e.g., weighing, transferring) or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas: Clearly designate specific areas in the lab for working with this compound.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experimental work.
-
Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound before commencing work.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling.[4][6] Do not eat, drink, or smoke in the laboratory.[4] Contaminated work clothes should be laundered separately.[4]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the controls mentioned above.
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin contact, which can cause irritation.[4][6] Always inspect gloves for tears or holes before use. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[3][4][5] Standard safety glasses are insufficient. |
| Skin/Body Protection | Fully buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure.[4] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If dust generation is unavoidable outside a hood, a NIOSH-approved dust respirator should be used.[4] | A fume hood is the primary engineering control for respiratory protection. A respirator is a backup for specific, high-risk tasks. |
Protocol: Weighing and Preparing a Solution
This protocol outlines the standard procedure for safely weighing this compound and preparing a stock solution.
Objective: To accurately weigh the solid compound and dissolve it in a suitable solvent while minimizing exposure.
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol, methanol)
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Volumetric flask with stopper
-
Beaker
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation: a. Don all required PPE before entering the designated work area. b. Ensure the chemical fume hood is on and functioning correctly. c. Assemble all necessary equipment and materials inside the fume hood. d. Place a labeled waste bag or container inside the fume hood for contaminated disposables.[8]
-
Weighing: a. Place a weighing boat on the analytical balance and tare it. b. Carefully transfer the desired amount of this compound from the stock bottle to the weighing boat using a clean spatula. c. Perform this transfer slowly and close to the surface to minimize dust generation.[6] d. Securely close the stock bottle lid immediately after use.
-
Dissolution: a. Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used to prevent spillage. b. Using a small amount of the chosen solvent, rinse the weighing boat and funnel into the flask to ensure a complete quantitative transfer. c. Add solvent to the flask until it is approximately half-full. d. Stopper the flask and gently swirl to dissolve the solid. Sonication may be used if necessary. e. Once dissolved, add solvent up to the calibration mark. f. Invert the flask several times to ensure the solution is homogeneous.
-
Cleanup: a. Dispose of the used weighing boat and any contaminated wipes into the designated halogenated solid waste container.[8] b. Wipe down the spatula, the balance, and the work surface inside the fume hood with a damp cloth or paper towel. c. Remove gloves and wash hands thoroughly with soap and water.
Emergency Procedures
Immediate and correct response to an emergency is critical.
Chemical Spill Response
Caption: Decision-making flowchart for spill response.
For a minor spill of solid material, avoid generating dust.[4] Use dry cleanup procedures such as gently sweeping or vacuuming (using an explosion-proof vacuum) and place the material into a clean, dry, sealable, and labeled container for disposal.[4] Wash the spill area with soap and water afterwards. For larger spills, evacuate the area and alert emergency services.[7]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][6] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately.[6] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air immediately.[4][6] If breathing is difficult or symptoms persist, seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[6] Give the person a glass of water.[4] Seek immediate medical attention.
Fire Response
The compound is not considered a significant fire risk.[4] However, containers can burn, and thermal decomposition may produce irritating and corrosive fumes like carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Water spray, dry chemical, or carbon dioxide are suitable.[4][6]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Storage and Waste Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Store locked up to prevent unauthorized access.[4]
Waste Disposal
-
Halogenated Waste: All waste containing this compound, including contaminated solids and solutions, must be disposed of as hazardous halogenated organic waste.[8]
-
Segregation: Do not mix with non-halogenated waste.[8]
-
Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-4'-hydroxybenzophenone, 98%. [Link]
-
Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Application Notes and Protocols: Incorporating 4'-Chloro-5-fluoro-2-hydroxybenzophenone into Polymer Matrices
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of 4'-Chloro-5-fluoro-2-hydroxybenzophenone into various polymer matrices. This document outlines the chemical and physical properties of this specialized benzophenone derivative, details its mechanism as a UV absorber, and presents step-by-step protocols for its integration into polymers via melt blending and solution casting. Furthermore, it describes analytical techniques for the characterization of the resulting polymer composites, ensuring a thorough understanding of the additive's dispersion and its impact on material properties. The causality behind experimental choices is explained to provide a deeper, field-proven insight into the successful formulation of UV-stabilized polymeric materials.
Introduction: The Role of this compound in Polymer Stabilization
Polymeric materials are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their physical, chemical, and mechanical properties. This photodegradation can manifest as discoloration, embrittlement, and loss of structural integrity. To counteract these effects, UV stabilizers are incorporated into polymer matrices. 2-Hydroxybenzophenone derivatives are a prominent class of UV absorbers that protect polymers by absorbing harmful UV radiation and dissipating it as thermal energy.[1]
This compound is a halogenated benzophenone derivative with excellent photostability and UV absorption capabilities, making it a valuable additive for enhancing the durability and lifespan of polymeric products exposed to sunlight.[2][3] Its applications span various industries, including coatings, plastics, and cosmetics.[2][3] This guide will provide detailed protocols for the incorporation and characterization of this UV absorber in common polymer systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective incorporation and performance within a polymer matrix.
| Property | Value | Reference |
| CAS Number | 62433-26-5 | [2][4] |
| Molecular Formula | C₁₃H₈ClFO₂ | [2][4] |
| Molecular Weight | 250.65 g/mol | [2][4] |
| Appearance | White to yellow to green powder/crystal | [2][5] |
| Melting Point | 66 - 70 °C | [2] |
| Purity | ≥ 97% (GC) | [2] |
| IUPAC Name | (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | [4] |
Mechanism of UV Absorption
The UV-absorbing capability of 2-hydroxybenzophenones, including this compound, is attributed to the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group. Upon absorption of UV radiation, the molecule undergoes a reversible tautomerization, converting the absorbed energy into harmless vibrational and rotational energy, which is then dissipated as heat. This process protects the polymer backbone from photodegradation. The substituents on the benzophenone rings, such as chlorine and fluorine, can influence the UV absorption spectrum and the photostability of the molecule.[6]
Polymer Matrix Selection and Compatibility
The choice of polymer matrix is critical and depends on the intended application. This compound can be incorporated into a variety of thermoplastics, including but not limited to:
-
Polyolefins: Polyethylene (PE), Polypropylene (PP)
-
Styrenics: Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS)
-
Polyvinyls: Polyvinyl Chloride (PVC)
-
Polyesters: Polyethylene Terephthalate (PET), Polybutylene Terephthalate (PBT)
-
Engineering Plastics: Polycarbonates (PC), Polyamides (PA)
Compatibility between the additive and the polymer matrix is essential for achieving uniform dispersion and preventing issues like migration or blooming. The relatively nonpolar nature of this compound generally allows for good compatibility with a wide range of polymers.
Protocols for Incorporation into Polymer Matrices
The following protocols detail two common methods for incorporating this compound into polymer matrices: melt blending and solution casting.
Protocol 1: Melt Blending
Melt blending is the most widely used industrial method for incorporating additives into thermoplastics.[7] It involves mixing the additive with the polymer in its molten state.
Workflow for Melt Blending
Caption: Workflow for incorporating the UV absorber via melt blending.
Step-by-Step Methodology:
-
Drying: Dry the polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.
-
Weighing and Pre-mixing: Accurately weigh the desired amount of this compound (typically 0.1-2.0% by weight). Pre-mix the additive powder with the polymer pellets in a container by tumbling for 10-15 minutes to ensure a homogenous feedstock.
-
Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the processing window of the selected polymer.
-
Feed the pre-mixed material into the extruder. The high shear forces and temperature within the extruder will melt the polymer and facilitate the uniform dispersion of the additive.[8]
-
-
Pelletizing: The extruded strand is cooled in a water bath and then pelletized into compounded pellets.
-
Further Processing: The resulting pellets can be used for subsequent processing techniques like injection molding or film extrusion to create test specimens.
Protocol 2: Solution Casting
Solution casting is a common laboratory-scale technique for preparing polymer films with a uniform dispersion of additives.[7][9]
Workflow for Solution Casting
Caption: Workflow for incorporating the UV absorber via solution casting.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent that can dissolve both the polymer and this compound.
-
Polymer Solution Preparation: Dissolve a known weight of the polymer in the selected solvent with stirring until a homogenous solution is formed.
-
Additive Solution Preparation: In a separate container, dissolve the calculated amount of this compound in the same solvent.
-
Mixing: Add the additive solution to the polymer solution and stir thoroughly to ensure complete mixing.
-
Casting: Pour the final solution onto a flat, level surface (e.g., a glass plate or a Teflon-coated dish).
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment, which may be a fume hood or a controlled-temperature oven.
-
Film Drying: Once the film is formed, peel it from the casting surface and dry it further in a vacuum oven to remove any residual solvent.
Characterization of the Polymer Composite
After incorporating the additive, it is essential to characterize the resulting polymer composite to verify the presence and dispersion of the additive and to evaluate its effect on the material's properties.[10][11]
| Analytical Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of this compound in the polymer matrix by identifying its characteristic absorption bands.[12][13] |
| UV-Visible (UV-Vis) Spectroscopy | To evaluate the UV-absorbing properties of the polymer composite. An increase in UV absorption in the relevant wavelength range indicates successful incorporation.[12][14] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology of the polymer composite and assess the dispersion of the additive. Agglomerates or phase separation can be detected.[12][13] |
| Differential Scanning Calorimetry (DSC) | To determine the effect of the additive on the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[10][11] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer composite.[10][11] |
| Accelerated Weathering Tests | To evaluate the long-term performance of the UV-stabilized polymer by exposing it to simulated environmental conditions (UV radiation, temperature, and humidity). |
Safety and Handling
This compound may cause skin and serious eye irritation, as well as respiratory irritation.[4] It is imperative to handle this chemical in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[15][16] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
The successful incorporation of this compound into polymer matrices can significantly enhance their resistance to UV degradation. The choice of incorporation method, whether melt blending for industrial-scale production or solution casting for laboratory research, should be guided by the specific polymer and the desired final product form. Thorough characterization is paramount to validate the incorporation process and to understand the performance enhancements imparted by this effective UV absorber.
References
- Haisi Extrusion. (2025, September 25).
- Chem-Impex. This compound. Chem-Impex.
- Jongia Mixing Technology. Polymer mixing techniques, the science behind it. Jongia Mixing Technology.
- OnlyTRAININGS. Polymer Additives & Compounding: Enhance Material Performance- part 2. OnlyTRAININGS.
- MDPI. (2023).
- Light-induced immobilization of benzophenone-containing polymers on paper fibers. (n.d.).
- PubChem. This compound.
- Intertek. Additives Analysis for Polymers and Plastics. Intertek.
- ACS Omega. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers.
- Lec-1: Introduction to Polymer Blend. (n.d.).
- Kruger 2026. (2022, November 7).
- This compound. (n.d.).
- GSRS. This compound.
- ResearchGate. (2025, August 6). Synthesis and characterization of a polymerizable benzophenone derivative and its application in styrenic polymers as UV-stabilizer.
- ACS Publications. (2020, April 16). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega.
- Publications. Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.
- NIH. Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes.
- TCI Chemicals. This compound. TCI Chemicals.
- ResearchGate. (2024, March 26). Characterization of polymer properties and identification of additives in commercially available research plastics.
- Green Chemistry (RSC Publishing). (2024). Characterization of polymer properties and identification of additives in commercially available research plastics. Royal Society of Chemistry.
- ChemicalBook. 4-Chloro-4'-hydroxybenzophenone. ChemicalBook.
- Apollo Scientific.
- Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-4'-hydroxybenzophenone. Fisher Scientific.
- University of Toronto Scarborough. Interpreting UV-Vis Spectra.
- MDPI. (2022, November 24). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI.
- TCI AMERICA. 4-Fluoro-4'-hydroxybenzophenone. TCI AMERICA.
- Fisher Scientific. This compound 97.0+%, TCI America 5 g. Fisher Scientific.
- Apollo Scientific. This compound. Apollo Scientific.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hurawalhi.com [hurawalhi.com]
- 4. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 62433-26-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Four Main Methods of Physical Blending Modification of Polymer Materials - Haisi Extrusion Equipment [haisiextrusion.com]
- 8. Polymer mixing techniques, the science behind it - Jongia Mixing Technology [jongia.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Additives Analysis for Polymers and Plastics [intertek.com]
- 13. Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Introduction: Welcome to the technical support guide for the synthesis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone. This molecule is a key intermediate in the development of pharmaceuticals and advanced polymers, and serves as a high-performance UV absorber in various applications.[1] The synthesis, most commonly achieved via Friedel-Crafts acylation, is a robust reaction but is often accompanied by the formation of specific side products that can complicate purification and reduce yields.[2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, minimize, and eliminate common impurities encountered during your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most prevalent and industrially significant method is the Friedel-Crafts acylation.[4][5] This reaction involves the electrophilic aromatic substitution of an activated phenol, in this case, 4-fluorophenol, with an acylating agent, 4-chlorobenzoyl chloride. The reaction is mediated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[6][7]
Q2: What is the most common side product I should expect to see?
The most abundant impurity is almost always the regioisomeric para-acylation product: 4'-Chloro-5-fluoro-4-hydroxybenzophenone . The hydroxyl group of the 4-fluorophenol starting material is a potent ortho, para-director. While the desired product is the result of ortho-acylation, competitive acylation at the para position is a significant side reaction.[8][9] The ratio of these two isomers is highly dependent on reaction conditions.
Q3: My analysis shows a significant peak for an unexpected ester. What is it and why did it form?
This impurity is likely the intermediate phenolic ester, 4-fluorophenyl 4-chlorobenzoate . Its presence indicates an incomplete Fries Rearrangement . The Friedel-Crafts acylation of phenols can proceed through two pathways: direct electrophilic substitution on the ring or initial O-acylation to form the ester, which then rearranges in the presence of the Lewis acid to form the ortho and para hydroxyketone products.[8][10] If the reaction time is too short or the temperature is insufficient for the rearrangement to go to completion, this ester will remain as a major impurity.[8]
Q4: Why is my overall yield consistently low, with a large amount of unreacted 4-fluorophenol recovered?
Low conversion is typically traced back to the deactivation or insufficient quantity of the Lewis acid catalyst (e.g., AlCl₃). Key causes include:
-
Moisture: Aluminum chloride reacts violently with water. Any moisture in the reagents or solvent, or from atmospheric exposure, will consume the catalyst, rendering it inactive.
-
Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of AlCl₃. This is because the catalyst complexes with both the hydroxyl group of the starting phenol and the carbonyl group of the ketone product, taking it out of the catalytic cycle.[5][11] Using a sub-stoichiometric amount will result in incomplete conversion.
Q5: I've noticed the formation of 4-chlorobenzoic acid in my crude product. What is the cause?
The presence of 4-chlorobenzoic acid is a direct result of the hydrolysis of the starting material, 4-chlorobenzoyl chloride. This occurs when the acyl chloride is exposed to water, either from wet solvents, reagents, or glassware. Meticulous adherence to anhydrous conditions is critical to prevent this side reaction.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis. The solutions are based on established principles of electrophilic aromatic substitution and reaction optimization.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| High percentage of the para-isomer impurity. | 1. Reaction Temperature: Higher temperatures can favor the thermodynamically stable para product in some systems. However, for phenols, chelation effects are dominant. | 1. Optimize Temperature: The formation of the ortho product is often favored at slightly elevated temperatures (e.g., 40-60°C). This is because the aluminum chloride can form a bidentate chelate complex between the hydroxyl oxygen and the carbonyl oxygen of the attacking acylium ion, directing the substitution to the ortho position. This chelation-controlled pathway has a higher activation energy but becomes more accessible at moderate temperatures.[9] |
| 2. Solvent Polarity: Polar solvents can solvate the reaction intermediates, disrupting the chelation control that favors ortho substitution and thereby increasing the proportion of the para product.[9] | 2. Use Non-Polar Solvents: Employing non-polar solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide can enhance the formation of the desired ortho isomer by promoting the intramolecular chelation mechanism. | |
| Low Conversion / High Starting Material | 1. Catalyst Deactivation: Presence of moisture in reagents, solvents, or glassware. | 1. Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Argon). Use anhydrous grade solvents and reagents. Perform the reaction under a positive pressure of an inert gas. |
| 2. Insufficient Catalyst: Using less than one equivalent of AlCl₃ relative to the 4-fluorophenol. | 2. Adjust Catalyst Stoichiometry: Use 1.1 to 1.3 molar equivalents of AlCl₃ to account for complexation with the starting material and product. The catalyst is a reactant, not just a catalyst, in this specific reaction. | |
| Presence of 4-fluorophenyl 4-chlorobenzoate | 1. Incomplete Fries Rearrangement: Reaction time is too short or the temperature is too low for the intermediate ester to fully rearrange. | 1. Increase Reaction Time/Temperature: After the initial addition, consider holding the reaction mixture at a slightly elevated temperature (e.g., 50°C) for an extended period (2-4 hours) to drive the rearrangement to completion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the ester intermediate.[8] |
| Difficult Purification / Isomer Separation | 1. Similar Polarity of Isomers: The ortho and para isomers often have very similar polarities, making separation by standard column chromatography challenging. | 1. Optimize Chromatography: Use a high-resolution silica gel and a finely tuned eluent system (e.g., a shallow gradient of ethyl acetate in hexane). |
| 2. Recrystallization: This is often the most effective method for purifying the desired product to high levels. Experiment with different solvent systems (e.g., methanol, ethanol, or toluene/hexane mixtures) to find conditions where the desired ortho isomer selectively crystallizes, leaving the para isomer in the mother liquor.[2] A patent for purifying related hydroxybenzophenones suggests recrystallization from ethanol or using an acid/charcoal treatment followed by precipitation.[12] |
Section 3: Key Methodologies and Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to favor the formation of the ortho-isomer and should be performed by trained personnel using appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Preparation: Dry all glassware in an oven at 150°C for at least 4 hours and assemble under a nitrogen atmosphere while still hot.
-
Charge Reagents: To a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, add anhydrous 1,2-dichloroethane (5 mL per 1 g of 4-fluorophenol). Cool the flask to 0-5°C using an ice bath.
-
Catalyst Addition: Slowly add aluminum chloride (1.2 equivalents) to the stirred solvent.
-
Phenol Addition: Dissolve 4-fluorophenol (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the AlCl₃ suspension over 20 minutes, maintaining the temperature below 10°C. Stir for an additional 30 minutes.
-
Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous 1,2-dichloroethane and add it dropwise via the dropping funnel over 1 hour, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 45-50°C and stir for 4-6 hours. Monitor the reaction progress by HPLC or TLC to ensure the consumption of starting materials and the intermediate ester.
-
Workup: Cool the reaction mixture back to 0-5°C. Very slowly and carefully quench the reaction by adding it to a mixture of crushed ice and concentrated hydrochloric acid (3M HCl). This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 1,2-dichloroethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Final Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture) to yield pure this compound.
Protocol 2: Analytical HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution Order: 4-chlorobenzoic acid -> 4-fluorophenol -> 4'-Chloro-5-fluoro-4-hydroxybenzophenone (para-isomer) -> this compound (ortho-isomer) -> 4-fluorophenyl 4-chlorobenzoate (ester).
Section 4: Mechanistic Insights & Workflow Diagrams
Understanding the reaction mechanism is key to controlling the outcome. The following diagrams illustrate the critical pathways and a logical workflow for troubleshooting.
Caption: Reaction mechanism showing competing ortho and para acylation pathways.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. J-Stage. [Link]
-
Fries Rearrangement. Name-Reaction.com. [Link]
-
Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. The Journal of Organic Chemistry. [Link]
-
Assay results for the determination of benzophenone in pure forms. ResearchGate. [Link]
-
Fries rearrangement. Wikipedia. [Link]
-
Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Semantic Scholar. [https://www.semanticscholar.org/paper/Derivative-spectrophotometric-analysis-of-(as-an-Walash-Rizk/4a86770e281518b57745775f0a316b1424b94f06]([Link]
-
Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. National Library of Medicine. [Link]
-
Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. DARU Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of 4-chloro-4'-hydroxybenzophenone. PrepChem.com. [Link]
-
The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. ResearchGate. [Link]
-
Benzophenone Method no: PV2130. OSHA. [Link]
-
Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology. [Link]
- Process for the preparation of 4-hydroxybenzophenones.
-
Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. [Link]
-
This compound. gsrs.ncats.nih.gov. [Link]
- Purification of hydroxybenzophenones.
-
Preparation of 4'-chloro-4-hydroxybenzophenone. PrepChem.com. [Link]
- Method for preparing 4-chloro-4'-hydroxybenzophenone.
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijraset.com [ijraset.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. US2682559A - Purification of hydroxybenzophenones - Google Patents [patents.google.com]
Optimizing reaction conditions for 4'-Chloro-5-fluoro-2-hydroxybenzophenone synthesis
Technical Support Center: Synthesis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing scientifically grounded, practical solutions to common challenges encountered during this synthesis, primarily via the Friedel-Crafts acylation pathway.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for optimization.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation of 4-fluorophenol are a frequent challenge. The root cause often lies in one of three areas: catalyst activity, reaction control, or the inherent reactivity of the phenol substrate.
Causality and Solutions:
-
Catalyst Deactivation: The primary catalyst, anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the glassware, solvent, or starting materials will hydrolyze the AlCl₃, rendering it inactive.[1]
-
Sub-optimal Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations involving phenols require at least a stoichiometric amount, and often an excess, of the Lewis acid catalyst. This is because AlCl₃ complexes not only with the 4-chlorobenzoyl chloride but also with the hydroxyl group of the 4-fluorophenol and the carbonyl oxygen of the final product.[2][3] This complexation deactivates the ring, hindering the reaction.[4]
-
Solution: Use 2.2 to 2.5 equivalents of AlCl₃ relative to the limiting reagent (typically 4-fluorophenol). This ensures enough free catalyst is available to activate the acyl chloride.
-
-
Poor Temperature Control: The initial phase of the reaction is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of dark, tar-like polymeric byproducts, consuming your starting materials.[1]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Q2: I'm isolating a significant amount of an ester byproduct instead of the desired ketone. Why is this happening?
A2: You are observing the classic competition between C-acylation (on the aromatic ring to form a ketone) and O-acylation (on the phenolic oxygen to form an ester). Phenols are bidentate nucleophiles, capable of reacting at either position.[4]
Causality and Solutions:
-
Kinetic vs. Thermodynamic Control: O-acylation is generally the faster, kinetically favored reaction. C-acylation, which requires disrupting the ring's aromaticity, is slower but leads to the more thermodynamically stable product. The presence of a strong Lewis acid catalyst like AlCl₃ is crucial because it can catalyze the conversion of the O-acylated ester to the C-acylated ketone via a Fries Rearrangement .[5][6]
-
Favoring C-Acylation (The Desired Pathway):
-
Sufficient Catalyst: As mentioned in Q1, using an excess of AlCl₃ is critical. The catalyst helps drive the reaction toward the thermodynamic product.
-
Higher Temperature: While initial addition should be cold, allowing the reaction to proceed at a higher temperature (e.g., room temperature up to 90°C, depending on the solvent) provides the energy needed to overcome the activation barrier for the Fries rearrangement.[7][8] Low temperatures favor the para-product in Fries rearrangements.[5][7]
-
Reaction Time: Ensure a sufficient reaction time (e.g., 12-24 hours) for the rearrangement to occur. Monitor progress by TLC to observe the conversion of the ester (less polar) to the hydroxyketone (more polar).[2]
-
Protocol: In-situ Fries Rearrangement to Maximize Ketone Formation If you have already isolated the ester (4-fluorophenyl 4-chlorobenzoate), you can subject it to Fries rearrangement conditions to salvage your synthesis.
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in an anhydrous solvent (e.g., o-dichlorobenzene).
-
Addition: Add a solution of the isolated ester (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction: Heat the mixture to 80-100°C and stir for 6-12 hours, monitoring by TLC for the appearance of the more polar hydroxybenzophenone product.
-
Work-up: Cool the reaction mixture and slowly pour it into a beaker of crushed ice and concentrated HCl to decompose the aluminum complexes.[5]
-
Isolation: Proceed with extraction and purification as described in the main protocol.
Q3: My reaction mixture turns into a dark, intractable tar. How can I prevent this?
A3: Tar formation is a sign of uncontrolled side reactions, typically polymerization or degradation, promoted by the potent Lewis acid catalyst.
Causality and Solutions:
-
Localized Hotspots: The primary cause is poor temperature control. Adding reagents too quickly creates localized hotspots where the temperature spikes, initiating polymerization.[1]
-
Solution: Ensure efficient stirring and very slow, dropwise addition of reactants into the cooled catalyst suspension. This dissipates heat effectively.
-
-
Excess Catalyst: While a stoichiometric amount is necessary, a gross excess of catalyst can increase the rate of side reactions.
-
Solution: Stick to the recommended 2.2-2.5 equivalents. Do not add significantly more unless empirical data suggests it is necessary.
-
-
Reactive Impurities: Impurities in the starting materials can sometimes act as initiators for polymerization.
-
Solution: Use high-purity, dry reactants and solvents.[1]
-
Summary Table: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Moisture deactivating catalyst.2. Insufficient AlCl₃.3. Poor temperature control. | 1. Use rigorously anhydrous conditions.2. Increase AlCl₃ to 2.2-2.5 equivalents.3. Add reagents slowly at 0-5°C. |
| Ester Formation | 1. Kinetically favored O-acylation.2. Insufficient conditions for Fries rearrangement. | 1. Use >2 equivalents of AlCl₃.2. Increase reaction temperature (after addition) and time. |
| Tar Formation | 1. Uncontrolled exotherm.2. Excess catalyst.3. Impure reagents. | 1. Maintain low temperature (0-5°C) during addition with slow rate.2. Use optimal catalyst stoichiometry.3. Ensure purity of all materials. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route and mechanism for this compound?
A1: The most direct and common method is the Friedel-Crafts acylation of 4-fluorophenol with 4-chlorobenzoyl chloride, using aluminum chloride as a Lewis acid catalyst.[9][10]
Mechanism: The reaction proceeds in three main steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 4-chlorobenzoyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is the key electrophile.[9][11]
-
Electrophilic Aromatic Substitution: The electron-rich 4-fluorophenol ring attacks the electrophilic acylium ion. The hydroxyl group is a powerful ortho, para-directing group. The attack occurs preferentially at the ortho position (C2) due to steric hindrance from the hydroxyl group at the other ortho position (C6 is blocked by the -OH group itself) and electronic activation. This forms a new C-C bond and a resonance-stabilized carbocation intermediate (a sigma complex).[11][12]
-
Deprotonation and Work-up: A base (like AlCl₄⁻) removes the proton from the carbon that was attacked, restoring aromaticity and forming the ketone. During aqueous work-up, the aluminum-ketone complex is hydrolyzed to yield the final this compound product.[10]
Reaction Mechanism Diagram
Caption: Mechanism of Friedel-Crafts acylation for the target synthesis.
Q2: Why is a stoichiometric amount of AlCl₃ required instead of a catalytic amount?
A2: A stoichiometric amount (or more) is necessary because AlCl₃, as a Lewis acid, forms strong complexes with any Lewis basic sites in the reaction mixture. In this specific synthesis, there are three such sites:
-
The chlorine atom of the 4-chlorobenzoyl chloride (this is the desired interaction to form the acylium ion).[11]
-
The lone pair electrons on the oxygen of the 4-fluorophenol's hydroxyl group . This interaction is undesirable as it deactivates the aromatic ring toward electrophilic attack.[4]
-
The lone pair electrons on the carbonyl oxygen of the product ketone . This complexation is strong and effectively removes one equivalent of the catalyst from the reaction cycle.[2][3]
Therefore, you need enough AlCl₃ to interact with all these species and still have a sufficient amount available to generate the acylium ion electrophile.
Q3: What are the primary safety considerations for this reaction?
A3: This synthesis involves several hazardous materials and requires strict safety protocols.
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. It should be handled in a fume hood, away from moisture, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4-Chlorobenzoyl Chloride: A lachrymator (causes tearing) and is corrosive. It reacts with moisture to produce HCl. Always handle in a fume hood.
-
Solvents: Solvents like o-dichlorobenzene or nitrobenzene are toxic and should be handled with care in a well-ventilated fume hood.
-
Reaction Quenching: The work-up step, which involves quenching the reaction with an ice/acid mixture, is highly exothermic and releases HCl gas. This must be done slowly, with cooling and adequate ventilation.
Q4: Can I use the Fries Rearrangement as a primary synthetic strategy?
A4: Yes, a two-step sequence involving esterification followed by a Fries rearrangement is a valid and sometimes advantageous alternative.[5][6]
Comparison of Synthetic Pathways
Caption: Comparison of the direct acylation and two-step rearrangement pathways.
When this pathway is useful:
-
If direct C-acylation gives intractable mixtures or very low yields.
-
It allows for the isolation and purification of the intermediate ester, which can sometimes lead to a cleaner final product after the rearrangement.
-
The conditions for esterification (e.g., using a base like pyridine) are often milder than for the direct Friedel-Crafts reaction.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-Fluorophenol (1.0 eq)
-
4-Chlorobenzoyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Anhydrous o-Dichlorobenzene (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (2.5 eq) and anhydrous o-dichlorobenzene. Cool the suspension to 0-5°C using an ice-salt bath.
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of 4-chlorobenzoyl chloride (1.05 eq) and 4-fluorophenol (1.0 eq) in anhydrous o-dichlorobenzene.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.[8]
-
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction to 80-90°C and maintain for 12 hours. Monitor the reaction's progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up (Quenching): Cool the reaction flask back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring to decompose the aluminum complexes. Caution: Exothermic process, releases HCl gas. Perform in a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel to obtain the pure this compound.[8]
References
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Chloro-4'-hydroxybenzophenone via Fries Rearrangement.
- Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Organic Chemistry Portal.
- BYJU'S.
- J-Stage.
- ScienceDirect.
- BenchChem. (2025).
- Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
- Sigma-Aldrich. Fries Rearrangement.
- ResearchGate. (2025).
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- BenchChem. (2025).
- Google Patents. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
- University of Calgary.
- Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fries Rearrangement [sigmaaldrich.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Yield of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Welcome to the technical support guide for the synthesis and yield optimization of 4'-Chloro-5-fluoro-2-hydroxybenzophenone. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address specific challenges encountered in the laboratory.
Strategic Synthesis: Choosing the Optimal Pathway
The synthesis of hydroxybenzophenones, such as this compound, presents a unique set of challenges primarily related to the reactivity of the phenol group. A common approach is the Friedel-Crafts acylation, an electrophilic aromatic substitution that forms a new carbon-carbon bond.[1][2] However, for phenolic substrates, two distinct pathways must be considered, with one being significantly more reliable for achieving high yields.
-
Direct Friedel-Crafts Acylation: This involves reacting 4-fluorophenol directly with 4-chlorobenzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃). This route is often plagued by low yields. The primary reason is that the lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, deactivating the catalyst and the aromatic ring.[3][4] Furthermore, the reaction can occur on the oxygen atom (O-acylation) to form an ester, rather than the desired C-acylation on the aromatic ring.[3]
-
Two-Step Fries Rearrangement: This superior method first involves the intentional synthesis of the phenolic ester, 4-fluorophenyl 4-chlorobenzoate. This ester is then subjected to the Fries Rearrangement , where a Lewis acid catalyst promotes the migration of the acyl group from the phenolic oxygen to the carbon of the aryl ring, forming the desired hydroxyaryl ketone.[5][6] This pathway circumvents the issues of direct acylation and typically provides higher, more consistent yields of the C-acylated product.[7]
The diagram below illustrates the strategic choice between these two synthetic routes.
Caption: Strategic overview of synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, focusing on the recommended Fries Rearrangement pathway.
Issue 1: Persistently Low or No Product Yield
Question: I am performing the Fries Rearrangement of 4-fluorophenyl 4-chlorobenzoate, but my final yield of the hydroxybenzophenone is extremely low. What are the likely causes and how can I troubleshoot this?
Answer: Low yield in a Fries Rearrangement is a frequent problem that can almost always be traced back to a few critical experimental parameters. A systematic check of these factors is the key to improving your outcome.
Potential Causes & Solutions
-
Catalyst Inactivity (Moisture Contamination): The Lewis acid catalyst, typically anhydrous Aluminum Chloride (AlCl₃), is the heart of the reaction. It is extremely sensitive to moisture.[8] Any water present will hydrolyze the AlCl₃, rendering it inactive and halting the reaction.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours) and cooled under a stream of inert gas (Nitrogen or Argon). Use a fresh, unopened container of anhydrous AlCl₃. Handle the catalyst and set up the reaction under an inert atmosphere, for instance, using a Schlenk line or in a glove box.[8]
-
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, the Fries Rearrangement requires a stoichiometric excess of the Lewis acid.[9] This is because AlCl₃ forms complexes with both the starting ester's carbonyl oxygen and the product's phenolic oxygen and ketone carbonyl. These complexations sequester the catalyst, so a 1:1 molar ratio is often insufficient to drive the reaction to completion.[8]
-
Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the starting ester. For substrates that are slow to react, increasing the amount of catalyst can sometimes improve the yield.
-
-
Sub-Optimal Reaction Temperature: Temperature control is critical for selectivity and completion.
-
Temperatures too low: The rearrangement may proceed too slowly or not at all, leading to incomplete conversion.
-
Temperatures too high: This can promote the formation of tar and other polymeric side products, consuming your material and complicating purification. High temperatures also favor the formation of the ortho isomer over the desired para product.[6][10]
-
Solution: The initial addition of reagents and catalyst should be performed at a low temperature (0-5°C) to control any initial exotherm.[8] After the initial phase, the reaction should be gently warmed. For Fries Rearrangements, a common temperature range is 60-160°C, depending on the solvent and substrate.[11] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance of temperature and time.
-
The following flowchart provides a logical workflow for diagnosing the root cause of low yield.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Issue 2: Poor Regioselectivity (Ortho/Para Isomer Mixture)
Question: My reaction produces the desired para-substituted product (this compound), but also a significant amount of the ortho-isomer. How can I improve the selectivity?
Answer: The Fries Rearrangement can produce both ortho and para isomers. The ratio between them is often controllable and depends on classic thermodynamic versus kinetic reaction control principles.[6]
-
Kinetic Control (Ortho Product): At higher temperatures, the ortho product is often favored. This is because the intermediate acylium-Lewis acid complex can form a more stable bidentate chelate with the nearby phenolic oxygen, lowering the activation energy for ortho attack.
-
Thermodynamic Control (Para Product): Lower reaction temperatures favor the more sterically stable para product.[6]
Solutions:
-
Lower the Reaction Temperature: This is the most effective method. By running the reaction at the lowest temperature that still allows for a reasonable reaction rate, you will favor the thermodynamically preferred para product.
-
Solvent Choice: The polarity of the solvent can also influence the ortho/para ratio. Non-polar solvents tend to favor the ortho product, while increasing solvent polarity generally increases the proportion of the para product.[6] Solvents like nitrobenzene or chlorobenzene are common.[11]
Issue 3: Tar Formation and Difficult Purification
Question: My reaction mixture becomes a dark, tarry mess, making product isolation and purification nearly impossible. What causes this and how can it be prevented?
Answer: Tar formation is a common sign of side reactions, often caused by excessive heat or catalyst activity.
Causes & Preventions:
-
Excessive Heat: High local temperatures can cause polymerization and degradation of the aromatic compounds.
-
Prevention: Maintain strict temperature control throughout the reaction. Add reagents slowly to a cooled mixture to manage the initial exothermic reaction. Ensure efficient stirring to dissipate heat evenly.
-
-
Excess Catalyst: Using a large excess of the Lewis acid can promote unwanted side reactions.
-
Prevention: While an excess is needed, stick to the recommended 1.1-1.5 equivalent range. Do not add significantly more unless optimization experiments prove it beneficial.
-
-
Impurities: Impurities in the starting materials or solvent can act as catalysts for polymerization.
-
Prevention: Use high-purity, dry solvents and ensure the starting ester is pure before beginning the rearrangement.
-
If the crude product is oily or tarry, try triturating it with a non-polar solvent like hexanes to induce solidification before attempting recrystallization.[12]
Optimized Experimental Protocol
This protocol outlines the recommended two-step synthesis via Fries Rearrangement.
Part 1: Synthesis of 4-Fluorophenyl 4-chlorobenzoate (Esterification)
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-fluorophenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Add a base such as triethylamine or pyridine (1.1 eq).
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Dissolve 4-chlorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 4-fluorophenol is consumed.
-
Work-up: Quench the reaction with dilute HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify if necessary (e.g., by recrystallization).
Part 2: Fries Rearrangement to this compound
-
Setup: In a rigorously dried reaction flask under an inert atmosphere, add the purified 4-fluorophenyl 4-chlorobenzoate (1.0 eq) and an anhydrous solvent (e.g., chlorobenzene or nitrobenzene).
-
Catalyst Addition: Cool the mixture to 0-5°C. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.3 eq) while stirring vigorously. Caution: This addition can be exothermic.
-
Reaction: After the catalyst is added, slowly heat the reaction mixture to the desired temperature (start optimization around 80-100°C). Monitor the progress of the rearrangement by TLC.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath. Very carefully and slowly, pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[8] This will hydrolyze the aluminum complexes and precipitate the product.
-
Purification: Filter the crude solid product. Wash thoroughly with water to remove inorganic salts. The primary impurity will likely be the ortho-isomer. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.[12]
Table 1: Key Reaction Parameters & Optimization Targets
| Parameter | Recommended Condition | Rationale for Optimization |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents (AlCl₃) | Ensures enough free catalyst is available to drive the reaction after complexation with reactants and products.[8][9] |
| Reaction Temperature | 80 - 140°C (Varies with solvent) | Lower temperatures favor the desired para product; higher temperatures can increase reaction rate but risk tar formation and ortho isomer.[6][10] |
| Solvent | Chlorobenzene, Nitrobenzene | Must be anhydrous. Solvent polarity can influence the ortho/para product ratio.[6] |
| Reaction Time | 2 - 8 hours | Monitor by TLC to determine when starting material is consumed and avoid prolonged heating which can lead to degradation. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). How to optimize reaction conditions for maximizing the yield of Benzophenone-2,4,5-tricarboxylic Acid.
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?[Link]
-
European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. [Link]
-
European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 B1. [Link]
-
Ghosh, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
-
PrepChem.com. (n.d.). Preparation of 4'-chloro-4-hydroxybenzophenone. [Link]
-
Wikipedia. (n.d.). Fries rearrangement. [Link]
-
BYJU'S. (2021). What is the Fries Rearrangement Reaction?[Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 5. Fries Rearrangement [sigmaaldrich.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. 4-Chloro-4'-hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4'-Chloro-5-fluoro-2-hydroxybenzophenone. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental work. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.
Introduction to Purification Challenges
The synthesis of this compound, commonly achieved through Friedel-Crafts acylation, can often lead to a mixture of products requiring careful purification. The primary impurities typically include positional isomers, unreacted starting materials, and polysubstituted byproducts.[1] The key to successful purification lies in exploiting the subtle differences in the physicochemical properties of the target molecule and its contaminants.
This guide will focus on the most effective and commonly employed purification techniques: acid-base extraction, recrystallization, and column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude product is a colored oil/waxy solid and not the expected crystalline powder. What is the likely cause and how can I purify it?
Answer:
The presence of a non-crystalline or discolored crude product often indicates the presence of significant impurities that are depressing the melting point and interfering with crystal lattice formation. The most common culprits are residual starting materials (e.g., 4-fluorophenol or 4-chlorobenzoyl chloride) and isomeric byproducts.
Troubleshooting Approach: A Two-Step Purification Strategy
A robust approach to purifying such a crude mixture involves a sequential acid-base extraction followed by recrystallization.
Step 1: Removal of Acidic and Basic Impurities via Acid-Base Extraction
The phenolic hydroxyl group on this compound provides an acidic handle that can be exploited for separation.[2][3] This technique is particularly effective for removing non-phenolic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any highly acidic impurities, such as residual carboxylic acids.
-
Phenolic Extraction: Extract the organic layer with a 1 M aqueous sodium hydroxide (NaOH) solution. The desired this compound will deprotonate to form a water-soluble sodium phenoxide salt, which will move into the aqueous layer. Most non-phenolic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the product from the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) with constant stirring until the pH is acidic (pH ~2-3). The purified this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water until the washings are neutral, and dry thoroughly.
Causality: This method is effective because the phenolic proton of the target compound is sufficiently acidic to be removed by a strong base like NaOH, rendering it water-soluble. Neutral or less acidic impurities will not react and will remain in the organic solvent. Subsequent acidification re-protonates the phenoxide, causing the purified product to precipitate from the aqueous solution.[4]
Step 2: Final Purification by Recrystallization
After acid-base extraction, recrystallization is an excellent technique to further purify the product and obtain a crystalline solid.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a mixed solvent system of ethanol and water is often effective.[2] Other potential solvent systems include hexane/ethyl acetate or toluene.
-
Dissolution: In an Erlenmeyer flask, dissolve the dried product from the extraction in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Causality: Recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice. Impurities, being present in lower concentrations, tend to remain in the solution.
FAQ 2: After purification, my NMR/HPLC analysis still shows the presence of an isomeric impurity. How can I remove it?
Answer:
Positional isomers are a common byproduct of Friedel-Crafts acylation reactions due to the directing effects of the substituents on the aromatic rings.[5][6][7][8] For this compound, a likely isomeric impurity is 2'-Chloro-3-fluoro-2-hydroxybenzophenone. These isomers often have very similar polarities, making them difficult to separate by standard chromatography.
Troubleshooting Approach: Exploiting Differences in Acidity or Steric Hindrance
Method 1: pH-Controlled Precipitation
A patent for a similar compound, 4-fluoro-4'-hydroxybenzophenone, describes a method to remove the 2-fluoro isomer by carefully controlling the pH during precipitation from a basic solution.[2] This technique can be adapted for this compound.
Experimental Protocol: pH-Controlled Precipitation
-
Dissolution in Base: Dissolve the impure product in a 1 M aqueous sodium hydroxide solution.
-
Controlled Acidification: With vigorous stirring, slowly add a 1 M aqueous hydrochloric acid solution dropwise. Monitor the pH of the solution closely.
-
Selective Precipitation: The desired para-substituted product is typically less sterically hindered and may precipitate at a slightly different pH than the ortho or meta isomers. Collect the precipitate in fractions as the pH is lowered.
-
Analysis: Analyze the different fractions by HPLC or TLC to determine which fraction contains the highest purity of the desired product.
Causality: The subtle differences in the electronic environment and steric hindrance around the phenolic hydroxyl group of the isomers can lead to slight differences in their pKa values. This can be exploited to achieve separation through careful, fractional precipitation.
Method 2: Preparative Column Chromatography
If pH-controlled precipitation is not effective, preparative column chromatography is the next logical step.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate.
-
Gradient Elution: Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate). This will help to effectively separate compounds with similar polarities.
-
Monitoring: Monitor the separation using thin-layer chromatography (TLC) to identify the fractions containing the purified product.
Data Presentation: Solvent Polarity for Chromatography
| Solvent System (Hexanes:Ethyl Acetate) | Polarity | Typical Application |
| 95:5 | Low | Eluting non-polar impurities |
| 90:10 | Low-Medium | Eluting the desired product |
| 80:20 | Medium | Eluting more polar isomers |
Causality: Column chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. By carefully selecting the mobile phase, it is possible to exploit the small differences in polarity between isomers to achieve separation.
Visualization of the Purification Workflow
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision-making workflow for the purification of crude this compound.
References
- BenchChem. (2025).
- European Patent Office. (1984). Process for the preparation of 4-hydroxybenzophenones (EP 0128693 A2).
- University of Rochester Department of Chemistry.
-
European Patent Office. (1984). Process for the preparation of 4-hydroxybenzophenones (EP 0128693 A2). [Link]
- LibreTexts. (2022). Acid-Base Extraction.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- LibreTexts. (2022).
- The Organic Chemistry Tutor. (2021). Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity.
- Master Organic Chemistry. (2018).
-
LibreTexts. (2022). Acid-Base Extraction. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
- 1. US2682559A - Purification of hydroxybenzophenones - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up 4'-Chloro-5-fluoro-2-hydroxybenzophenone Production
Welcome to the technical support center for the synthesis and scale-up of 4'-Chloro-5-fluoro-2-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. This compound is a key intermediate in the pharmaceutical industry and is also utilized as a UV filter in cosmetics, making its efficient synthesis a critical objective.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and scalable synthesis.
I. Core Synthesis Pathway: Friedel-Crafts Acylation
The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of 4-fluorophenol with 4-chlorobenzoyl chloride, utilizing a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the reaction of 4-chlorobenzoyl chloride and AlCl₃, attacks the electron-rich 4-fluorophenol ring.
Caption: General reaction scheme for the Friedel-Crafts acylation synthesis of this compound.
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
Q1: Why is the yield of my reaction consistently low?
A1: Low yields in the Friedel-Crafts acylation of phenols are a common issue and can often be attributed to several factors:
-
Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester.[3] O-acylation is often kinetically favored and can be the dominant pathway, consuming your starting materials without forming the desired product.
-
Solution: To favor C-acylation, a stoichiometric excess of a strong Lewis acid like AlCl₃ is recommended. The excess catalyst can coordinate to the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product in what is known as a Fries rearrangement.[4][5][6][7][8]
-
-
Catalyst Deactivation: The lone pair of electrons on the oxygen atom of 4-fluorophenol can coordinate with the Lewis acid catalyst (AlCl₃), forming an unreactive complex.[3] Additionally, aluminum chloride is highly sensitive to moisture; any water in the reaction will hydrolyze the catalyst, rendering it inactive.
-
Solution: Use a molar excess of AlCl₃ (typically 2.5-3.0 equivalents) to ensure enough active catalyst is available for the reaction to proceed to completion. Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent catalyst deactivation by moisture.
-
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to incomplete conversion of starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require heating to proceed to completion. A typical temperature range is 60-80°C.
-
Q2: I am observing the formation of a significant amount of an isomeric impurity. How can I improve the regioselectivity?
A2: The formation of isomeric impurities is a known challenge in the Friedel-Crafts acylation of substituted phenols. In the acylation of 4-fluorophenol, the hydroxyl group is a strong ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. The hydroxyl group's directing effect is dominant, leading to acylation primarily at the ortho position to the hydroxyl group. However, a minor amount of the 2-fluoro-4'-hydroxybenzophenone isomer can form.
-
Impact of Temperature: Lower reaction temperatures generally favor the formation of the para-substituted product in Fries rearrangements, which can be a competing reaction pathway. While the primary reaction is direct C-acylation, temperature control can still influence the product distribution.
-
Solution: Maintain a consistent and optimized reaction temperature. While higher temperatures may be needed to drive the reaction to completion, excessive heat can lead to a decrease in selectivity.
-
-
Solvent Effects: The choice of solvent can influence the regioselectivity of Friedel-Crafts reactions.[9]
-
Solution: Solvents like o-dichlorobenzene or nitrobenzene are commonly used. Experimenting with different solvents may help optimize the isomeric ratio. However, for this specific synthesis, controlling other parameters is often more effective.
-
Q3: The work-up of my reaction is difficult, and I am getting a poor recovery of the product. What can I do?
A3: The work-up of Friedel-Crafts acylations can be challenging due to the large amount of aluminum salts generated.
-
Emulsion Formation: During the aqueous quench, the formation of stable emulsions can make phase separation difficult, leading to product loss.
-
Solution: Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The acid helps to break down the aluminum complexes. If an emulsion persists, adding a saturated solution of sodium chloride (brine) can help to break it.
-
-
Product Precipitation: The product may precipitate out during the work-up, trapping impurities.
-
Solution: Ensure that a sufficient volume of both the organic and aqueous phases is used to keep the product dissolved. It may be necessary to use a larger volume of extraction solvent.
-
Q4: How can I effectively purify the final product, especially at a larger scale?
A4: While laboratory-scale purifications often rely on column chromatography, this is not always practical for larger quantities.
-
Recrystallization: This is a highly effective method for purifying solid products.
-
Procedure: A toluene-acetone solvent mixture has been shown to be effective for the recrystallization of similar hydroxybenzophenones.[2] Dissolve the crude product in a minimal amount of the hot solvent mixture, treat with activated carbon to remove colored impurities, filter hot, and allow to cool slowly to induce crystallization.
-
-
Acid-Base Extraction: This technique is useful for separating the phenolic product from non-acidic impurities.
-
Procedure: Dissolve the crude product in an organic solvent and extract with an aqueous sodium hydroxide solution. The phenolic product will move into the aqueous phase as its sodium salt. The aqueous layer can then be separated, washed with an organic solvent to remove any remaining neutral impurities, and then acidified to precipitate the purified product. The solid product is then collected by filtration.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Competitive O-acylation | Use a stoichiometric excess of AlCl₃ (2.5-3.0 eq.). |
| Catalyst deactivation by moisture | Use anhydrous reagents and solvents; dry all glassware thoroughly. | |
| Incomplete reaction | Monitor by TLC/HPLC; ensure adequate reaction time and temperature. | |
| Poor Regioselectivity | Suboptimal reaction temperature | Maintain a consistent and optimized temperature (e.g., 60-80°C). |
| Solvent effects | Use a suitable solvent like o-dichlorobenzene. | |
| Difficult Work-up | Emulsion formation | Quench slowly into ice/HCl; use brine to break emulsions. |
| Product precipitation | Use sufficient solvent volumes during extraction. | |
| Impure Product | Residual starting materials | Ensure complete reaction; use acid-base extraction for purification. |
| Isomeric impurities | Optimize reaction conditions; purify by recrystallization. | |
| Colored impurities | Treat with activated carbon during recrystallization. |
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for scaling up this reaction?
A1: Safety is paramount during scale-up. Key precautions include:
-
Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic, especially during the addition of aluminum chloride and 4-chlorobenzoyl chloride. Ensure the reactor is equipped with adequate cooling capacity to maintain temperature control and prevent a runaway reaction.
-
Reagent Handling: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[10][11] 4-chlorobenzoyl chloride is also corrosive and a lachrymator. Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: The quenching of the reaction mixture with water/acid is also highly exothermic and releases large amounts of HCl gas. This step must be performed slowly and with efficient stirring and cooling.
Q2: Can I use a different Lewis acid catalyst?
A2: While AlCl₃ is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used in Friedel-Crafts acylations.[5] However, they are generally less reactive than AlCl₃, and the reaction conditions would need to be re-optimized. For a less corrosive and more environmentally friendly approach, solid acid catalysts like K-10 clay supported metal chlorides have been investigated.[12]
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays several crucial roles:
-
Solubilization: It dissolves the reactants to allow for a homogeneous reaction mixture.
-
Temperature Control: A high-boiling solvent allows the reaction to be run at elevated temperatures and helps to dissipate the heat generated.
-
Selectivity: As mentioned earlier, the solvent can influence the regioselectivity of the reaction.[9]
Commonly used solvents for this type of reaction include o-dichlorobenzene and nitrobenzene.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:
-
Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): This provides a more quantitative analysis of the reaction progress.
-
Gas Chromatography (GC): GC can also be used to monitor the reaction, especially if the components are sufficiently volatile and thermally stable.[13][14]
Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials:
-
4-Fluorophenol
-
4-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
o-Dichlorobenzene (anhydrous)
-
Concentrated hydrochloric acid
-
Crushed ice
-
Toluene
-
Acetone
-
Activated carbon
-
Sodium hydroxide
-
Sodium chloride
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Charge the flask with anhydrous o-dichlorobenzene and anhydrous aluminum chloride (2.5-3.0 equivalents).
-
Cool the mixture in an ice-water bath.
-
Slowly add a solution of 4-fluorophenol (1.0 equivalent) in o-dichlorobenzene via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, slowly add 4-chlorobenzoyl chloride (1.05 equivalents) dropwise, again keeping the temperature below 10°C.
-
Once the addition is complete, slowly warm the reaction mixture to 60-80°C and maintain this temperature for 4-6 hours, or until the reaction is deemed complete by TLC or HPLC analysis.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring to quench the reaction and decompose the aluminum complexes.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of this compound
-
Method A: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot toluene-acetone mixture (e.g., 9:1 v/v).
-
Add a small amount of activated carbon and heat at reflux for 15-20 minutes.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Method B: Acid-Base Extraction
-
Dissolve the crude product in toluene.
-
Extract the toluene solution with a 10% aqueous sodium hydroxide solution.
-
Separate the aqueous layer and wash it with a fresh portion of toluene to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of ~1 to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.
-
V. References
-
A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. (n.d.). Retrieved from umich.edu.
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from umich.edu.
-
The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. (n.d.). Retrieved from ResearchGate.
-
Fries Rearrangement. (n.d.). Retrieved from Sigma-Aldrich.
-
Method 8041A. (n.d.). Retrieved from epa.gov.
-
Fries rearrangement. (n.d.). Retrieved from Wikipedia.
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
-
Fries Rearrangement. (n.d.). Retrieved from Organic Chemistry Portal.
-
Fries Rearrangement. (n.d.). Retrieved from Thermo Fisher Scientific - UK.
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from Ventura College Organic Chemistry Lab.
-
Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone. (n.d.). Retrieved from Benchchem.
-
ANALYTICAL METHODS - Toxicological Profile for Phenol. (n.d.). Retrieved from NCBI Bookshelf - NIH.
-
Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. (n.d.). Retrieved from Organic Chemistry Portal.
-
Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange.
-
-
FRIES REARRANGEMENT. (n.d.). Retrieved from PHARMD GURU.
-
-
Side reactions to consider when using aluminum perchlorate in Friedel-Crafts reactions. (n.d.). Retrieved from Benchchem.
-
Friedel-Crafts Alkylation. (n.d.). Retrieved from Beyond Benign.
-
This compound | C13H8ClFO2 | CID 112841. (n.d.). Retrieved from PubChem.
-
Friedel-Crafts Acylation. (n.d.). Retrieved from Organic Chemistry Portal.
-
Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. (2024). PubMed.
-
CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds. (n.d.). Retrieved from Google Patents.
-
Process for the preparation of 4-hydroxybenzophenones. (n.d.). Retrieved from European Patent Office - EP 0128693 A2 - Googleapis.com.
-
This compound. (n.d.). Retrieved from gsrs.
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (n.d.). Retrieved from Beilstein Journal of Organic Chemistry.
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). (n.d.). Retrieved from RSC Publishing.
-
Technical Support Center: Improving Selectivity in Friedel-Crafts Acylation with 4-Chlorobutanoyl Chloride. (n.d.). Retrieved from Benchchem.
-
4′-Chloro-5-fluoro-2-hydroxybenzophenone, CAS 62433-26-5. (n.d.). Retrieved from Santa Cruz Biotechnology.
-
An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.). Retrieved from ipindia.gov.in.
-
Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃. (n.d.). Retrieved from Benchchem.
-
4-Chlorobenzophenone - Friedel Craft Acylation. (n.d.). Retrieved from Scribd.
-
Procedure for Friedel-Crafts Acylation of Phenol. (2022). Reddit.
-
optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone. (n.d.). Retrieved from Benchchem.
-
Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). (n.d.). Retrieved from ResearchGate.
-
How can i perform Friedel crafts acylation with phenol? (2018). ResearchGate.
-
2 - Asian Journal of Organic & Medicinal Chemistry. (n.d.). Retrieved from asianjoc.org.
Sources
- 1. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 3. CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds - Google Patents [patents.google.com]
- 4. Fries Rearrangement [sigmaaldrich.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. pharmdguru.com [pharmdguru.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. websites.umich.edu [websites.umich.edu]
- 12. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 13. settek.com [settek.com]
- 14. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Technical Support Center: Photodegradation of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the photodegradation of 4'-Chloro-5-fluoro-2-hydroxybenzophenone (CFHBP). This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your photodegradation experiments with CFHBP.
Issue 1: Slower-Than-Expected or No Degradation
Q: My experiment shows very slow or negligible degradation of this compound. What are the potential causes and how can I fix this?
A: This is a common challenge, as CFHBP is designed for photostability due to its use as a UV filter.[1][2] Several factors, from your experimental setup to the reaction chemistry, could be responsible.
Step-by-Step Troubleshooting:
-
Verify Light Source Integrity:
-
Action: Check the emission spectrum and intensity of your lamp. The output of UV lamps degrades over time. Use a radiometer to measure the photon flux at your sample's position.
-
Rationale: Photodegradation is fundamentally dependent on the absorption of photons. If the lamp's intensity has decreased or its spectral output has shifted away from the absorbance maxima of CFHBP, the initial photoexcitation step will be inefficient. Experiments often use lamps with a maximum irradiance around 300 nm.[3][4]
-
-
Evaluate the Reaction Vessel Material:
-
Action: Ensure you are using quartz reaction vessels. If using borosilicate glass, be aware that it will filter out UV light below ~300 nm.[4]
-
Rationale: The type of glass used can act as a UV filter. Quartz is transparent to a much broader range of UV light than borosilicate, ensuring that the maximum number of effective photons reaches your sample.
-
-
Assess the Solvent System and pH:
-
Action: Run a control experiment in ultrapure water. Many initial studies are performed in pure systems to exclude interference from reactive intermediates.[3] The pH of the solution can also influence degradation rates for some benzophenones.[5]
-
Rationale: Solvents, especially organic co-solvents, can quench excited states or act as inner filters, absorbing light intended for the target molecule. Buffers and natural organic matter can contain components that either scavenge or produce reactive species, complicating the reaction kinetics.[5][6]
-
-
Consider the Possibility of Recombination/Quenching:
-
Action: Deoxygenate your solution by bubbling with nitrogen or argon gas before and during the experiment.
-
Rationale: Dissolved oxygen can interact with the excited triplet state of the benzophenone.[4] While this can lead to the formation of reactive singlet oxygen, it can also lead to quenching pathways that return the molecule to its ground state without degradation. Removing oxygen can sometimes favor the desired degradation pathway.
-
Issue 2: Inconsistent or Irreproducible Degradation Rates
Q: I am observing significant variability in the degradation kinetics between replicate experiments. What could be causing this?
A: Irreproducibility often points to uncontrolled variables in the experimental setup or sample preparation.
Step-by-Step Troubleshooting:
-
Standardize Geometry and Positioning:
-
Action: Use a merry-go-round photoreactor to ensure all samples receive an equal photon dose.[4] If not available, ensure the distance and angle of each sample relative to the lamp are identical in every run.
-
Rationale: Light intensity follows an inverse-square law. Even minor differences in the distance from the light source can cause significant variations in the photon flux delivered to the sample, directly impacting the reaction rate.
-
-
Control the Temperature:
-
Action: Use a photoreactor with an internal fan or a water-jacketed vessel to maintain a constant temperature (e.g., 30 °C).[3][4]
-
Rationale: Photochemical reaction rates can be temperature-dependent. Heat generated by the UV lamp can warm the samples, altering reaction kinetics and solvent properties if not properly controlled.
-
-
Check for Contaminants:
-
Action: Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents (e.g., HPLC grade).
-
Rationale: Trace impurities can act as photosensitizers or quenchers. For example, trace amounts of dissolved organic matter or metal ions can generate hydroxyl radicals, leading to an indirect photolysis pathway that may not be present in a "clean" replicate.[4][5]
-
Issue 3: Difficulty Identifying Photodegradation Products
Q: I see the parent compound disappearing, but my analytical method (e.g., LC-MS) is not clearly identifying the expected degradation products. Why might this be?
A: This can be due to analytical challenges or the formation of unexpected or highly transient species.
Step-by-Step Troubleshooting:
-
Optimize Your Analytical Method:
-
Action: Use a high-resolution mass spectrometer (HRMS) for accurate mass measurements, which is crucial for proposing elemental formulas for unknown products.[3] Vary the mobile phase composition and gradient in your LC method to improve the separation of potentially polar degradation products.
-
Rationale: Degradation products like hydroxylated species and carboxylic acids are often more polar than the parent compound.[3] They may elute early in a standard reverse-phase LC run or co-elute with the solvent front if the method is not optimized.
-
-
Consider Complete Mineralization:
-
Action: Perform a Total Organic Carbon (TOC) analysis on your samples at various time points.
-
Rationale: If you observe a decrease in TOC that correlates with the loss of the parent compound, it indicates that CFHBP is being mineralized to CO₂, water, and inorganic ions, rather than forming stable organic intermediates.[3][4]
-
-
Look for Volatile or Adsorptive Products:
-
Action: If applicable, analyze the headspace of your reactor using GC-MS for volatile products. Also, check for product adsorption to the walls of the reaction vessel by rinsing the vessel with a strong solvent after the experiment and analyzing the rinse.
-
Rationale: Photodegradation can sometimes lead to fragmentation, producing smaller, more volatile compounds not detectable by LC-MS. Additionally, some products may be "sticky" and adsorb to surfaces.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the photodegradation of benzophenones like CFHBP?
A: Benzophenones typically degrade via two main pathways: direct and indirect photolysis.[4][7]
-
Direct Photolysis: The CFHBP molecule absorbs a photon, promoting it to an excited singlet state. It then rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state. This triplet state is the key reactive species that can undergo fragmentation, rearrangement, or react with other molecules.
-
Indirect Photolysis: This pathway is mediated by reactive species present in the solution. The excited triplet state of CFHBP can react with dissolved oxygen to produce hydroxyl radicals (•OH) or singlet oxygen (¹O₂), which then attack another ground-state CFHBP molecule.[3][4] Additionally, other substances in the water, such as nitrates or dissolved organic matter, can absorb light and generate these same reactive species, which then degrade the CFHBP.[5][7]
You can experimentally distinguish these pathways using radical scavengers.
Caption: Dual pathways for CFHBP photodegradation.
Q2: How do I set up a standard photodegradation experiment for CFHBP?
A: A robust experimental setup is key to obtaining reliable data. The following protocol outlines a standard approach.
Experimental Protocol: Aqueous Photodegradation of CFHBP
-
Solution Preparation:
-
Prepare a stock solution of CFHBP in a suitable solvent (e.g., methanol) due to its low water solubility.
-
Prepare the final aqueous working solution by spiking the stock solution into ultrapure water to the desired concentration (e.g., 5 mg/L).[4] Ensure the volume of the organic solvent is minimal (<0.1%) to avoid co-solvent effects.
-
-
Reactor Setup:
-
Control Samples:
-
Prepare "dark" controls by wrapping identical tubes in aluminum foil.[8] These samples are placed in the reactor alongside the irradiated samples to account for any degradation not caused by light (e.g., hydrolysis).
-
-
Irradiation and Sampling:
-
Turn on the lamps to begin the experiment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one tube for analysis.
-
Immediately transfer the collected aliquot into an amber glass vial and store at 4 °C to prevent further degradation before analysis.[4]
-
-
Analysis:
-
Analyze the samples using a validated analytical method, such as LC-HRMS, to quantify the remaining concentration of the parent CFHBP.[3]
-
Caption: Standard workflow for a photodegradation experiment.
Q3: What analytical techniques are best for monitoring the reaction?
A: A multi-faceted approach is recommended.
| Technique | Purpose | Key Advantages | Reference |
| LC-HRMS | Quantify parent compound and identify unknown degradation products. | High sensitivity and specificity; provides accurate mass for formula determination. | [3][4] |
| UV-Vis Spectroscopy | Monitor changes in the overall absorption profile of the solution. | Simple, rapid, and non-destructive. Can provide initial kinetic data. | [3] |
| TOC Analysis | Determine the extent of complete mineralization. | Measures the conversion of organic carbon to CO₂, providing a holistic view of degradation. | [3][4] |
| GC-MS | Identify potential volatile degradation products. | Useful for detecting small, non-polar fragments that may not be seen by LC-MS. | [9] |
Q4: How can I confirm the role of specific reactive species like hydroxyl radicals?
A: The use of chemical probes and scavengers is the standard method for elucidating the role of specific reactive oxygen species (ROS).
Protocol: Radical Scavenger Experiment
-
Objective: To determine the contribution of hydroxyl radicals (•OH) and excited triplet states to the overall degradation.
-
Setup: Prepare three sets of your CFHBP solution:
-
Set A (Control): CFHBP solution only.
-
Set B (•OH Scavenging): CFHBP solution with an added excess of a hydroxyl radical scavenger, such as isopropyl alcohol or tert-butanol.[3][10]
-
Set C (Triplet State Quenching): CFHBP solution with an added excess of a triplet state quencher, such as sorbic acid.[3][4]
-
-
Procedure: Irradiate all three sets under identical conditions as described in the standard experimental protocol.
-
Analysis & Interpretation:
-
Compare the degradation rate of CFHBP in Set B and Set C to the control (Set A).
-
If the degradation rate is significantly inhibited in Set B, it confirms that hydroxyl radicals play a major role in the degradation mechanism.[4]
-
If the degradation rate is significantly inhibited in Set C, it confirms that the excited triplet state of CFHBP is a key intermediate.[4]
-
Caption: Logic for interpreting scavenger experiment results.
References
- Smith, C., Fairbrother, D. H., & Prasse, C. (2025). Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
- Gajda, M., & Burian, A. (n.d.).
- Smith, C., Fairbrother, D. H., & Prasse, C. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
- ResearchGate. (n.d.). Photodegradation of benzophenones sensitized by nitrite. Request PDF.
- Yamashita, N., et al. (n.d.).
- Hilaris Publisher. (2017).
- ResearchGate. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.
- Chem-Impex. (n.d.). This compound.
- (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). 4′-Chloro-5-fluoro-2-hydroxybenzophenone.
- ACS Publications. (n.d.). Photocatalytic Degradation of Organic Compounds over Combustion-Synthesized Nano-TiO2. Environmental Science & Technology.
- Global Substance Registration System. (n.d.). This compound.
- ACS Publications. (2023). A Comprehensive Chemistry Experiment for Undergraduates to Investigate the Photodegradation of Organic Dyes by ZnO/GO Nanocomposite.
- PubMed. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. hurawalhi.com [hurawalhi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 5. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilization of Polymers Containing 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymeric formulations containing 4'-Chloro-5-fluoro-2-hydroxybenzophenone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent discoloration and degradation in your experiments. As a halogenated hydroxybenzophenone, this UV absorber offers excellent photostability, but its interaction with the polymer matrix and other additives requires careful consideration to maintain the integrity of your final product.[1][2][3]
Part 1: Understanding the Core Problem: Discoloration
Discoloration, typically presenting as yellowing, is a common challenge in polymer science. It is a visual indicator of degradation, which can also compromise the mechanical and chemical properties of your material. This degradation is primarily driven by photo-oxidation, a process initiated by exposure to ultraviolet (UV) radiation, heat, and oxygen.
Here's a simplified overview of the degradation cascade:
Caption: Simplified mechanism of polymer photo-oxidation leading to discoloration.
This compound is designed to interrupt this process at the initiation stage by absorbing harmful UV radiation. However, the energy absorbed must be dissipated safely. In some cases, the UV absorber itself or its degradation byproducts can contribute to discoloration, especially in the presence of halogens which can lead to reactive radicals.[4]
Part 2: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during formulation development.
FAQ 1: My polymer formulation containing this compound is yellowing after processing, even before significant UV exposure. What's happening?
This is a classic sign of thermo-oxidative degradation. The high temperatures during processing (e.g., extrusion, injection molding) can provide enough energy to initiate the degradation cascade, even with a UV absorber present. This compound is a photostabilizer, but its primary role is not to prevent thermal degradation.[1][3]
Core Causality: The issue lies in the generation of free radicals due to heat and shear stress during processing, which are then trapped in the polymer matrix. These radicals can react with oxygen over time, leading to the formation of colored byproducts (chromophores).
Troubleshooting Protocol:
-
Introduce a Processing Stabilization Package: This is the most critical step. A combination of a primary and a secondary antioxidant is often necessary.
-
Primary Antioxidants (Radical Scavengers): Sterically hindered phenols are excellent choices. They donate a hydrogen atom to peroxy radicals, neutralizing them and stopping the degradation chain reaction.
-
Secondary Antioxidants (Peroxide Decomposers): Phosphite or thioester-based antioxidants are ideal. They break down hydroperoxides, which are unstable and can decompose into more radicals, into non-radical, stable products.
-
-
Optimize Processing Parameters:
-
Lower the processing temperature to the minimum required for adequate melt flow.
-
Reduce the residence time of the polymer in the extruder or molding machine.
-
Minimize shear stress by optimizing screw design and speed.
-
-
Consider a Nitrogen Purge: Processing under an inert atmosphere like nitrogen can reduce the amount of oxygen available to react with free radicals.
Recommended Starting Formulations:
| Additive Type | Example Compound | Typical Loading Level (by polymer weight) |
| UV Absorber | This compound | 0.1% - 1.0% |
| Primary Antioxidant | Hindered Phenolic (e.g., Tris(2,4-di-tert-butylphenyl) phosphite) | 0.05% - 0.25% |
| Secondary Antioxidant | Phosphite (e.g., Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)) | 0.1% - 0.5% |
FAQ 2: My formulation is stable after processing, but it discolors rapidly upon exposure to UV light. I thought the benzophenone was supposed to prevent this?
While this compound is a potent UV absorber, its efficacy can be overwhelmed, or it may not be able to handle the entire degradation cascade on its own. The UV absorber is the first line of defense, but it's not a complete solution.
Core Causality: The UV absorber absorbs UV radiation, but some high-energy photons may still penetrate the polymer surface and create free radicals. Furthermore, the UV absorber itself can degrade over time. The free radicals that are formed can then initiate the photo-oxidation process.
Troubleshooting Protocol:
-
Incorporate a Hindered Amine Light Stabilizer (HALS): HALS are essential for long-term UV stability. They do not absorb UV radiation but act as powerful radical scavengers. They work in a regenerative cycle, meaning a single HALS molecule can neutralize many free radicals. This creates a powerful synergistic effect with the UV absorber.[5]
-
Verify the Concentration of the UV Absorber: Ensure that the concentration of this compound is sufficient for the thickness of your polymer part and the expected UV exposure. Thicker cross-sections may require higher loadings.
-
Ensure Proper Dispersion: If the UV absorber and HALS are not properly dispersed in the polymer matrix, their effectiveness will be localized, leaving other areas of the polymer unprotected. Ensure your compounding process achieves a homogenous mixture.
Caption: Synergistic protection mechanism of a complete stabilizer package.
FAQ 3: I'm observing antagonistic effects, where adding a certain antioxidant seems to worsen the discoloration. Why would this happen?
Antagonistic interactions, though less common than synergistic ones, can occur. The most frequently cited issue is the interaction between acidic species and HALS.
Core Causality: Some additives or their degradation byproducts can be acidic. HALS are basic in nature, and an acid-base reaction can neutralize the HALS, rendering it ineffective as a radical scavenger. Certain phenolic antioxidants, under specific conditions, might also have interactions, although this is less common.
Troubleshooting Protocol:
-
Evaluate All Additives for Acidity: Check the technical data sheets for all components in your formulation, including fillers, pigments, and flame retardants, for any acidic residues.
-
Consider a Non-Phenolic Antioxidant: If you suspect an interaction with a phenolic antioxidant, consider replacing it with a different class of primary antioxidant, or rely more heavily on a robust secondary antioxidant and HALS system.
-
pH Buffering: In some applications, the addition of a small amount of a basic co-stabilizer, like a metal stearate (e.g., calcium stearate), can help to neutralize acidic residues from the polymer or other additives, thus protecting the HALS.
FAQ 4: How do I properly incorporate the stabilizer package into my polymer?
Proper incorporation is crucial for the effectiveness of the stabilizer package.
Experimental Protocol: Lab-Scale Compounding
-
Pre-blending:
-
Accurately weigh the polymer resin and all additives (this compound, antioxidants, HALS) based on your formulation percentages.
-
Combine all components in a high-speed mixer or by tumble blending. Ensure a homogenous dry blend is achieved.
-
-
Melt Compounding:
-
Use a twin-screw extruder for optimal mixing.
-
Set a temperature profile that ensures the polymer is fully melted but minimizes thermal stress.
-
Feed the dry blend into the extruder at a consistent rate.
-
The extruded strands should be cooled in a water bath and then pelletized.
-
-
Specimen Preparation:
-
Dry the compounded pellets thoroughly to prevent defects during molding.
-
Use an injection molding machine to prepare test specimens (e.g., plaques for color measurement and UV exposure testing).
-
-
Analysis:
-
Measure the initial color of the specimens using a spectrophotometer (CIELAB color space, measuring L, a, and b* values). The b* value is a key indicator of yellowing.
-
Expose the specimens to accelerated weathering (e.g., in a QUV chamber) and measure the color change at regular intervals.
-
Part 3: Advanced Topics
Identifying the Culprit: Analytical Approaches
When troubleshooting severe discoloration, it may be necessary to identify the specific chromophores being formed.
-
UV-Visible (UV-Vis) Spectroscopy: This technique can be used to analyze solvent extracts of the polymer to detect the formation of new chromophores that absorb in the visible region.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the formation of carbonyl (C=O) and hydroxyl (-OH) groups, which are common byproducts of oxidation.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are powerful for separating and identifying low-molecular-weight degradation products that have leached from the polymer.
References
-
Synergistic Stabilization: How HALS 2020 Works with Antioxidants and UV Absorbers. (n.d.). Retrieved from [Link]
-
Zhuang, Y., et al. (n.d.). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. ResearchGate. Retrieved from [Link]
-
Synergistic UV Protection: Combining HALS and UV Absorbers for Enhanced Durability. (n.d.). Retrieved from [Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025). ResearchGate. Retrieved from [Link]
-
Polymer Additives, Heat & Light Stabilizers - UV Absorbers. (n.d.). SONGWON Industrial Group. Retrieved from [Link]
-
Introduction of Light Stabilizers Additives. (n.d.). Baoxu Chemical. Retrieved from [Link]
-
Manasfi, T., et al. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environmental Science & Technology, 49(16), 9878-9886. Retrieved from [Link]
-
Study on Synergistic Application of Antioxidant and Light Stabilizer. (2022). Schem.net. Retrieved from [Link]
-
release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. (2025). RSC Publishing. Retrieved from [Link]
-
The Complete Guide to UV Absorption and Light Stabilizers. (n.d.). How To Ship Them in Liquid Bulk. Retrieved from [Link]
-
Photoactive Compound Vs UV Absorbers: Yellowing Resistance. (n.d.). Patsnap. Retrieved from [Link]
-
Syed, A., et al. (2010). Synergistic and antagonistic interactions of phenolic compounds found in navel oranges. Journal of Food Science, 75(6), C501-C507. Retrieved from [Link]
-
Advancements in UV Stabilization: Protecting Plastics for Longer Performance. (2025). Retrieved from [Link]
-
UV Safety Awareness Month: Enhancing Durability with UV Stabilizers in PVC Films. (2024). Retrieved from [Link]
Sources
Solubility issues of 4'-Chloro-5-fluoro-2-hydroxybenzophenone in formulations
Introduction
4'-Chloro-5-fluoro-2-hydroxybenzophenone is a key chemical intermediate utilized in pharmaceutical development and other industries.[1] Its molecular structure, characterized by a benzophenone core with halogen and hydroxyl substitutions, imparts desirable properties but also presents a significant challenge: poor aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and overcoming solubility issues encountered during formulation. We will explore the physicochemical principles governing its solubility and provide actionable troubleshooting strategies and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a white to yellow crystalline powder with a molecular formula of C₁₃H₈ClFO₂ and a molecular weight of approximately 250.65 g/mol .[1][2][3][4] Its melting point is in the range of 65-70 °C.[1][5] Structurally, it is a benzophenone derivative featuring a hydroxyl group, which is critical to its solubility behavior.
Q2: Why is this compound poorly soluble in water?
Its poor aqueous solubility is primarily due to the large, non-polar benzophenone backbone. While the hydroxyl group offers some polarity, the overall hydrophobic nature of the molecule dominates, making it difficult to dissolve in aqueous systems without formulation enhancements. One source reports a water solubility of just 8.999 mg/L at 37 °C.[5]
Q3: What is the expected effect of pH on its solubility?
The compound contains a phenolic hydroxyl group, which is weakly acidic.[6]
-
At low to neutral pH (below its pKa): The hydroxyl group will be protonated (in its -OH form). In this state, the molecule is less polar and will exhibit its lowest aqueous solubility.[6][7]
-
At high pH (above its pKa): The hydroxyl group will deprotonate to form a phenolate salt (-O⁻). This ionization increases the molecule's polarity, thereby significantly increasing its aqueous solubility.[6][7]
Q4: What general strategies can be used to improve the solubility of this compound?
A variety of formulation strategies are available for poorly soluble APIs like this one.[8][9] The most common and effective approaches include:
-
pH Adjustment: Increasing the pH of the formulation to ionize the phenolic group.[6][8]
-
Co-solvent Systems: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[10][11][12][13]
-
Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic compound.[14][15]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[14][8][[“]][17]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific problems encountered in the laboratory, providing diagnostic workflows and solution pathways.
Issue 1: Compound Crashes Out or Precipitates in Aqueous Buffer
Root Cause Analysis: This is a classic sign of exceeding the compound's thermodynamic equilibrium solubility in the chosen buffer system. Phenolic compounds are known to have pH-dependent solubility.[7][18] If the buffer pH is below the compound's pKa, the non-ionized, less soluble form will predominate, leading to precipitation.
Diagnostic Workflow:
Figure 2. Workflow for thermodynamic solubility determination.
Methodology:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a series of 2 mL glass vials. The amount should be enough to ensure solid is present after equilibrium is reached.
-
Pipette a known volume (e.g., 1 mL) of the desired test vehicle (e.g., pH 7.4 phosphate buffer) into each vial.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate for at least 24-48 hours. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to ensure equilibrium has been reached. [19]5. After equilibration, remove the vials and allow any remaining solid to settle.
-
Carefully withdraw a sample of the supernatant. Filter it through a 0.22 µm syringe filter (select a filter material, like PTFE, compatible with your vehicle) to remove all undissolved particles.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Potentiometric pKa Determination
Principle: The pKa is determined by titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.
Methodology:
-
Prepare a dilute solution of the compound (e.g., 0.01 M) in a mixed solvent system if it is not soluble in water alone (e.g., 50:50 Methanol:Water).
-
Place the solution in a jacketed beaker under a nitrogen blanket to prevent oxidation and maintain constant temperature.
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).
-
Slowly titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each incremental addition.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the compound has been neutralized.
Protocol 3: Co-solvent System Screening
Methodology:
-
Prepare a series of co-solvent/buffer blends (e.g., 0%, 5%, 10%, 20%, 40% v/v of Propylene Glycol in pH 7.4 phosphate buffer).
-
Determine the equilibrium solubility of this compound in each blend using Protocol 1.
-
Plot the measured solubility (often on a log scale) against the percentage of co-solvent.
-
This plot will reveal the required co-solvent concentration to achieve your target solubility. Always check for precipitation upon dilution, as this can be an issue with co-solvent systems.
Protocol 4: Phase Solubility Study with Cyclodextrins
Principle: This method, described by Higuchi and Connors, is used to evaluate the effect of a complexing agent (the ligand, e.g., HP-β-CD) on the solubility of a substrate (the drug).
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 10, 20, 40, 80 mM HP-β-CD).
-
Add an excess amount of this compound to each solution.
-
Equilibrate the samples as described in Protocol 1 (typically for 48-72 hours).
-
After equilibration, filter the samples and determine the total concentration of the dissolved drug in each vial via HPLC.
-
Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis).
-
The type of curve (e.g., Aₗ, Aₚ, B-type) and its slope provide information on the stoichiometry and stability constant (Kₛ) of the inclusion complex. A linear (Aₗ-type) plot is indicative of a 1:1 complex and is the most common result.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search. (n.d.). Mechanisms of β-cyclodextrin inclusion complex formation - Consensus.
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- Wikipedia. (n.d.). Cosolvent.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Silver, J. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate.
- ResearchGate. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs.
- ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes.
- SlideShare. (n.d.). Co-solvents.pptx.
- IFF. (2025, December 23). Co-solvent: Significance and symbolism.
- IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS.
- ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications.
- PubChem. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- BASF Pharma Solutions. (n.d.). Solvents & Co-solvents for Pharmaceutical Applications.
- CORE. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- Santa Cruz Biotechnology. (n.d.). 4′-Chloro-5-fluoro-2-hydroxybenzophenone.
- Global Substance Registration System. (n.d.). This compound.
- ResearchGate. (2016, January 2). How does pH affect the solubility of phenolic acid?
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- TCI Chemicals. (n.d.). This compound.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108.
- ChemicalBook. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | 62433-26-5 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Co-solvents.pptx [slideshare.net]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. consensus.app [consensus.app]
- 17. oatext.com [oatext.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting poor UV absorption with 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Welcome to the technical support center for 4'-Chloro-5-fluoro-2-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its use, with a specific focus on its ultraviolet (UV) absorption properties. As a substituted benzophenone, this compound is valued for its UV filtering capabilities, making it a key ingredient in sunscreens, a photostabilizer in polymers, and an important intermediate in pharmaceutical synthesis.[1][2] However, realizing its full potential requires a nuanced understanding of its behavior in different experimental setups.
This resource provides in-depth, field-proven insights to ensure your experiments are both successful and reproducible.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter. The solutions are based on a causative approach, helping you understand why a problem occurs and how to rectify it.
Issue 1: Lower-Than-Expected UV Absorbance
Question: I've prepared a solution of this compound at a known concentration, but the UV-Vis spectrophotometer is showing a significantly lower absorbance value than anticipated. What are the potential causes and how can I fix this?
Answer: This is a common issue that can stem from several factors, ranging from sample preparation to instrumental parameters. A systematic approach is the key to diagnosing the root cause.
Potential Causes & Solutions:
-
Incomplete Dissolution: this compound is a powder that needs to be fully solvated to give an accurate reading.[2]
-
Verification: Visually inspect your solution against a light source for any suspended particles. Even micro-particulates can scatter light, leading to inaccurate readings.
-
Solution: Ensure you are using a suitable solvent and consider mechanical agitation (vortexing) or sonication to aid dissolution. Always allow sufficient time for the compound to fully dissolve.
-
-
Incorrect Solvent Choice: The polarity of the solvent can significantly impact the UV absorption spectrum of benzophenones.[3][4][5][6]
-
Causality: Polar solvents can form hydrogen bonds with the hydroxyl and carbonyl groups of the molecule, which can alter the energy of the electronic transitions (π → π* and n → π), leading to shifts in both the maximum absorption wavelength (λmax) and the molar absorptivity (ε).[5] For instance, a blue shift (hypsochromic shift) of the n → π transition is often observed when moving from a non-polar to a polar solvent.[3][5]
-
Solution: Refer to the table below for expected absorbance characteristics in common solvents. Ensure your chosen solvent is appropriate and transparent in the UV range of interest.[6] If you must use a specific solvent system, be prepared to establish your own baseline and standard curve.
-
-
pH of the Solution: As a hydroxybenzophenone, this compound has a phenolic hydroxyl group, making its UV spectrum pH-sensitive.[7][8][9][10][11]
-
Causality: In basic conditions (high pH), the phenolic proton can be abstracted, forming a phenoxide ion. This increases the conjugation of the lone pair electrons on the oxygen with the aromatic ring, resulting in a bathochromic (red) shift to a longer wavelength and often an increase in absorption intensity (hyperchromic effect).[7] Conversely, in highly acidic conditions, protonation of the carbonyl group can occur, leading to a hypsochromic (blue) shift.[7]
-
Solution: Buffer your solvent to a consistent pH for all measurements to ensure reproducibility. If you are studying pH effects, systematically vary the pH and record the corresponding spectra.
-
-
Concentration Effects: The Beer-Lambert Law, which links absorbance and concentration, is only linear within a certain range.
-
Causality: At very high concentrations, intermolecular interactions can occur, leading to deviations from linearity.[12][13][14] Highly concentrated samples may also cause light scattering.[12]
-
Solution: If your absorbance readings are above ~1.2 AU, dilute your sample to bring it within the optimal range of 0.2–1.0 AU and re-measure.[14] Always re-multiply by the dilution factor to calculate the original concentration.[15]
-
-
Instrumental Issues: Problems with the spectrophotometer itself can lead to erroneous readings.[16]
-
Verification: Check for common issues like an aging lamp, dirty optics, or incorrect baseline correction.[14][16]
-
Solution: Always allow the instrument's lamp to warm up and stabilize before use.[17][18] Perform a baseline correction with a clean cuvette containing your blank solvent.[17][19][20][21] Ensure the cuvette is clean, unscratched, and placed in the correct orientation.[18]
-
Troubleshooting Workflow: Low UV Absorbance
Caption: Troubleshooting workflow for low UV absorbance.
Issue 2: My UV Spectrum Shows a Peak Shift (λmax is not where I expect it)
Question: I've run a UV-Vis scan of this compound, but the λmax is different from the literature value. Why is this happening?
Answer: A shift in the maximum absorption wavelength (λmax) is almost always due to environmental factors influencing the chromophore of the molecule.
Potential Causes & Solutions:
-
Solvatochromism (Solvent Effects): This is the most common reason for a peak shift.
-
Causality: As detailed in the previous section, the polarity of the solvent and its ability to form hydrogen bonds will alter the energy levels of the ground and excited states of the molecule.[3][4][5] A change in solvent from, for example, n-Heptane to Ethanol can cause a significant shift in the λmax for benzophenones.[5]
-
Solution: Cross-reference your results with the solvent used in the literature you are citing. If they do not match, the shift is likely due to this difference. For consistency, it is best practice to use the same solvent for all related experiments.
-
-
pH-Induced Shifts:
-
Causality: The ionization state of the phenolic hydroxyl group is directly dependent on the pH. Deprotonation under basic conditions creates a phenoxide, which extends the conjugated system and causes a bathochromic (red) shift.[7]
-
Solution: Measure and report the pH of your solution. If your experiment is sensitive to pH, use a suitable buffer system.
-
-
Compound Degradation:
-
Causality: Benzophenones can be susceptible to photodegradation, especially under prolonged exposure to UV light or in the presence of reactive species.[22][23][24][25] Degradation products will have different chemical structures and, therefore, different UV absorption spectra, which can cause the appearance of new peaks or shifts in the original peak.
-
Solution: Prepare solutions fresh and store them protected from light. If degradation is suspected, techniques like HPLC or LC-MS can be used to assess the purity of the sample.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and formula of this compound? The molecular formula is C₁₃H₈ClFO₂, and the molecular weight is approximately 250.65 g/mol .[2][26][27][28][29]
Q2: What are the primary applications of this compound? It is primarily used as a UV filter in cosmetics and sunscreens, a photostabilizer to prevent light-induced degradation in polymers, and as an intermediate in the synthesis of pharmaceuticals and other advanced materials.[1][2]
Q3: In which solvents is this compound soluble? While specific solubility data is not readily available in the provided search results, benzophenones are generally soluble in common organic solvents like ethanol, methanol, and n-heptane.[5] Always test solubility on a small scale first.
Q4: How does the substitution pattern (Chloro, Fluoro, Hydroxy groups) affect its UV absorption? The combination of these substituents influences the electronic properties of the molecule and thus its UV spectrum.
-
2-Hydroxy Group: This is critical for the UV absorbing properties of many benzophenones. It can form an intramolecular hydrogen bond with the carbonyl oxygen, which plays a role in the dissipation of UV energy.[30]
-
Electron-donating/withdrawing groups: Substituents on the phenyl rings can cause bathochromic or hypsochromic shifts. Both electron-donating and electron-withdrawing groups can cause a bathochromic shift in the λmax of dihydroxybenzophenones.[30]
UV Absorption Properties in Different Solvents
The following table summarizes the typical effects of solvent polarity on the electronic transitions of benzophenones. Note that specific values for this compound would need to be determined empirically.
| Solvent Type | Example | Polarity | Expected Effect on n → π* Transition | Expected Effect on π → π* Transition |
| Non-polar | n-Heptane, Cyclohexane | Low | λmax at longer wavelength | λmax at shorter wavelength |
| Polar Aprotic | Acetonitrile, DMF | Medium | Intermediate shift | Intermediate shift |
| Polar Protic | Ethanol, Water | High | Hypsochromic shift (Blue shift) | Bathochromic shift (Red shift) |
Source: Adapted from principles discussed in Castro et al., 2000.[3][5]
Part 3: Experimental Protocol
Standard Operating Procedure: Preparing a Sample for UV-Vis Analysis
This protocol ensures accuracy and reproducibility when measuring the UV absorbance of this compound.
1.0 Objective: To prepare a solution of this compound and accurately measure its absorbance using a UV-Vis spectrophotometer.
2.0 Materials:
-
This compound (Purity ≥97%)[2]
-
Spectroscopic grade solvent (e.g., Ethanol or n-Heptane)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)[20]
-
Vortex mixer and/or sonicator
-
Dual-beam UV-Vis Spectrophotometer
3.0 Procedure:
3.1 Preparation of Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the chosen solvent.
-
Cap the flask and vortex or sonicate until the solid is completely dissolved. Visually confirm no particulates remain.
-
Allow the solution to return to room temperature.
-
Add solvent up to the calibration mark. Invert the flask 15-20 times to ensure homogeneity.
3.2 Preparation of Working Standard (e.g., 10 µg/mL):
-
Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent.
-
Mix thoroughly by inverting the flask. This concentration should yield an absorbance within the ideal linear range.
3.3 Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and its lamps (Deuterium and Tungsten). Allow at least 15-30 minutes for the instrument to warm up and stabilize.[17][21]
-
Set the desired wavelength range for the scan (e.g., 400 nm down to 200 nm).
-
Fill two quartz cuvettes with the blank solvent. Wipe the optical surfaces with a lint-free tissue.[15]
-
Place the cuvettes in both the reference and sample holders.
-
Perform a baseline correction (Auto Zero) to zero the instrument across the entire wavelength range.[15][19][20]
-
Remove the cuvette from the sample holder. Discard the blank and rinse the cuvette 2-3 times with the working standard solution.[17]
-
Fill the cuvette with the working standard solution. Ensure there are no air bubbles.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample relative to the reference blank.
-
Record the λmax and the absorbance at this wavelength.
4.0 Self-Validation:
-
The absorbance reading should be within the linear range (ideally 0.2 - 1.0 AU). If it is too high, prepare a more dilute working standard and repeat the measurement.[14]
-
The baseline correction should result in a flat line with an absorbance value close to zero.
-
Running multiple preparations of the same concentration should yield absorbance values with a relative standard deviation (RSD) of <2%.
Logical Relationship Diagram
Caption: Key factors influencing accurate UV-Vis measurement.
References
- Purdue College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
- Chem-Impex. This compound.
- University of Wisconsin-Madison. UV-Vis SOP.
- Unknown Source. Standard operating procedure for a certain type of Ultraviolet-visible spectrophoto-meter.
- Chemistry Learning. (2023). UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome. YouTube.
- Ossila. UV-Vis Spectroscopy Troubleshooting Made Easy.
- Pharmaguideline. SOP for Analysis on UV- Visible Spectrophotometer.
- BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022). STANDARD OPERATING PROCEDURE OF UV VISIBLE SPECTROPHOTOMETER.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
- Chem-Impex. This compound.
- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426.
- Environmental Science: Processes & Impacts. (2025). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing.
- ResearchGate. Variation of the UV spectra of phenol with the pH increasing.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
- SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
- ResearchGate. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- Wang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8213.
- Semantic Scholar. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- Drawell. 4 Reasons For Spectrophotometer Measurement Error.
- ACS Publications. The Effect of Solvent on the Electronic Transitions of Benzophenone and Its o- and p-Hydroxy Derivatives. The Journal of Organic Chemistry.
- Slideshare. Factors affecting uv visible spectroscopy.
- Kotnik, K., et al. (2019). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. International Journal of Molecular Sciences, 20(15), 3763.
- Sper Scientific Direct. (2025). Spectrophotometer Selection and Troubleshooting: A Practical Guide.
- Environmental Science: Processes & Impacts. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.
- A&D Analytical. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them.
- Al-Etaibi, A. A., & El-Apasery, M. A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes.
- PubChem. This compound.
- Biocompare. (2021). Spectrophotometer Troubleshooting Guide.
- MDPI. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water.
- FDA.gov. This compound.
- Santa Cruz Biotechnology. 4′-Chloro-5-fluoro-2-hydroxybenzophenone.
- Wang, L., et al. (2012). Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. Environmental Toxicology and Chemistry, 31(3), 534-540.
- Slideshare. Solvents and solvent effect in UV - Vis Spectroscopy.
- Finetech Industry Limited. This compound.
Sources
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. ossila.com [ossila.com]
- 13. Factors affecting uv visible spectroscopy | PPTX [slideshare.net]
- 14. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 15. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 16. sperdirect.com [sperdirect.com]
- 17. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 18. biocompare.com [biocompare.com]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. cbic.yale.edu [cbic.yale.edu]
- 21. Standard operating procedure for a certain type of Ultraviolet-visible Spectrophotometer [en1.nbchao.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. GSRS [gsrs.ncats.nih.gov]
- 28. scbt.com [scbt.com]
- 29. This compound | CAS: 62433-26-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 30. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4'-Chloro-5-fluoro-2-hydroxybenzophenone by Acid-Base Extraction
Welcome to the technical support center for the purification of 4'-Chloro-5-fluoro-2-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this key intermediate using acid-base extraction. Our focus is on the practical application of chemical principles to overcome common experimental challenges.
Introduction: The Rationale for Acid-Base Extraction
This compound is a phenolic compound. The hydroxyl group attached to the aromatic ring imparts acidic properties, allowing it to be deprotonated by a suitable base to form a water-soluble phenoxide salt. This chemical transformation is the cornerstone of its purification by acid-base extraction.[1][2] This technique allows for the selective separation of the acidic product from non-acidic impurities, such as unreacted starting materials or byproducts. The process is reversible; subsequent acidification of the aqueous layer will regenerate the neutral, water-insoluble phenolic compound, which can then be isolated.[3][4]
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for a successful purification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClFO₂ | [5][6][7][8][9] |
| Molecular Weight | 250.65 g/mol | [5][6][7][8][9] |
| Appearance | White to yellow to green powder/crystal | [7][8] |
| Melting Point | 66-70 °C | [7][8] |
| CAS Number | 62433-26-5 | [5][7][8][9] |
Estimating the pKa of this compound
The parent compound, phenol, has a pKa of approximately 10.[1] Electron-withdrawing groups attached to the aromatic ring increase the acidity of the phenol by stabilizing the resulting phenoxide anion through inductive and/or resonance effects.[10][11][12]
-
2-Hydroxybenzophenone (predicted): pKa ≈ 8.07[20]
The target molecule has three electron-withdrawing groups: a chloro group, a fluoro group, and a benzoyl group. These groups will lower the pKa of the phenolic hydroxyl group, making it more acidic than phenol. Based on the pKa of similar substituted phenols, we can estimate the pKa of this compound to be in the range of 7.5 - 8.5 . This estimation is crucial for selecting a base that is strong enough to deprotonate the phenol quantitatively.
Experimental Workflow: Acid-Base Extraction
The following diagram outlines the general workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the acid-base extraction of this compound.
Q1: I've added the base, but my product is not extracting into the aqueous layer. What's going wrong?
A1: This is a common issue that typically points to one of two problems: an inappropriate base or insufficient mixing.
-
Inappropriate Base: The base you are using may not be strong enough to deprotonate the phenolic hydroxyl group. Given our estimated pKa of 7.5-8.5, a weak base like sodium bicarbonate (NaHCO₃), which is only effective for extracting stronger acids like carboxylic acids, will be ineffective.[6] You should use a stronger base, such as 1M sodium hydroxide (NaOH) or 1M potassium carbonate (K₂CO₃).
-
Insufficient Mixing: The deprotonation reaction occurs at the interface of the organic and aqueous layers. Vigorous shaking of the separatory funnel is necessary to maximize the surface area between the two phases and ensure complete extraction.[21] Remember to vent the separatory funnel frequently to release any pressure buildup.[5][21]
Q2: An emulsion has formed between the organic and aqueous layers. How can I break it?
A2: Emulsion formation is a frequent problem in liquid-liquid extractions, often caused by the presence of surfactant-like impurities or by vigorous shaking.[16][17] Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[13]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[13][16]
-
Gentle Swirling: Gently swirl the contents of the separatory funnel with a glass rod at the interface of the emulsion.
-
Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool. This can help to break up the droplets that form the emulsion.[11]
-
Centrifugation: If available, centrifuging the mixture can also effectively break an emulsion.[16]
Caption: Decision tree for breaking emulsions during extraction.
Q3: After acidification, my product oiled out instead of precipitating as a solid. What should I do?
A3: "Oiling out" occurs when the purified compound is not crystalline at the temperature of the extraction or is highly soluble in the aqueous medium.
-
Cooling: Place the flask containing the acidified aqueous solution in an ice bath. Lowering the temperature may induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites for crystal growth.
-
Back Extraction: If the product remains an oil, you will need to perform a back extraction. Add a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate) to the flask, shake well, and separate the layers. The purified product will now be in the organic layer. You can then dry this organic layer and evaporate the solvent to obtain your pure product.
Q4: My final product is wet. How can I effectively dry it?
A4: Water can be present as a separate phase or dissolved in the organic solvent.
-
Preliminary Drying: Before adding a solid drying agent, wash the organic layer with a saturated brine solution. This will remove the bulk of the dissolved water.[14]
-
Solid Drying Agents: After the brine wash, add an anhydrous inorganic salt to the organic solution to remove the remaining traces of water.[19] Common drying agents include:
-
Sodium Sulfate (Na₂SO₄): High capacity but slow. It is a good general-purpose drying agent.[14]
-
Magnesium Sulfate (MgSO₄): High capacity and fast. It is slightly acidic, so it should be used with caution if your compound is acid-sensitive.
-
Calcium Chloride (CaCl₂): High capacity and medium speed. However, it can form complexes with compounds containing hydroxyl groups, so it should be avoided in this case.[19]
-
-
Sufficient Amount: Add the drying agent until some of it remains free-flowing in the solution, indicating that all the water has been absorbed.
-
Removal of Drying Agent: Decant or filter the dried organic solution from the drying agent before evaporating the solvent.
Detailed Protocol: Purification of this compound
This protocol assumes you are starting with a crude reaction mixture where this compound is the primary product, and the main impurities are neutral organic compounds.
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which the product and impurities are soluble. Diethyl ether or ethyl acetate are good choices.[1][3] The volume should be sufficient to fully dissolve the crude material.
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M sodium hydroxide (NaOH) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[21]
-
Separation: Allow the layers to separate. The lower aqueous layer should contain the sodium salt of this compound. The upper organic layer contains the neutral impurities.
-
Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Drain the upper organic layer into a separate flask.
-
Back Wash (Optional but Recommended): To maximize recovery, return the organic layer to the separatory funnel and extract with a smaller portion of 1M NaOH. Combine this second aqueous extract with the first.
-
Wash Organic Layer: Wash the organic layer with a saturated brine solution to remove any residual water-soluble compounds.
-
Dry and Isolate Impurities: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to isolate the neutral impurities.
-
Reprotonation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). This compound should precipitate as a solid.[6]
-
Isolation of Pure Product: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product to a constant weight.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications - Study.com. Available at: [Link]
-
Problems with extractions - University of York. Available at: [Link]
-
Back_extraction - UCLA. Available at: [Link]
-
The Effect of Substituents on pKa - Chemistry LibreTexts. Available at: [Link]
-
Acid-Base Properties of Phenols - Chemistry LibreTexts. Available at: [Link]
-
4-Fluorophenol - ChemBK. Available at: [Link]
-
Effect of Substituents on the Acidity of Phenols - Pharmaacademias. Available at: [Link]
-
Acidity of Phenols, Effect of Substituents on Acidity - Pharmaguideline. Available at: [Link]
-
4-Chlorophenol - Wikipedia. Available at: [Link]
-
Drying Organic Solutions - University of Colorado Boulder. Available at: [Link]
-
Using drying agents - University of Calgary. Available at: [Link]
-
Drying Methods - University of Rochester. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
4-Chlorophenol - PubChem. Available at: [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
-
Extraction - University of Colorado Boulder. Available at: [Link]
-
4-Fluorophenol - PubChem. Available at: [Link]
-
Separation of Acidic, Basic and Neutral Compounds - Magritek. Available at: [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 2. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 62433-26-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. scbt.com [scbt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 7.5 Acid-Base Properties of Phenols – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 10. pharmaacademias.com [pharmaacademias.com]
- 11. 4-Chlorophenol CAS#: 106-48-9 [m.chemicalbook.com]
- 12. 4-Chlorophenol | 106-48-9 [chemicalbook.com]
- 13. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. Page loading... [wap.guidechem.com]
- 16. 371-41-5 CAS MSDS (4-Fluorophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-Hydroxybenzophenone | 117-99-7 [chemicalbook.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Photostability of 4'-Chloro-5-fluoro-2-hydroxybenzophenone and Other Common UV Filters
For researchers, scientists, and drug development professionals dedicated to formulating effective and safe photoprotective products, the photostability of UV filters is a critical parameter. A UV filter's ability to maintain its chemical integrity and UV-absorbing capacity upon exposure to solar radiation is paramount to ensuring prolonged and reliable skin protection. This guide provides an in-depth comparative analysis of the photostability of 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a halogenated benzophenone derivative, against widely used UV filters such as oxybenzone, avobenzone, octinoxate, and octocrylene. The information presented herein is supported by a synthesis of available experimental data and established scientific principles governing the photodegradation of organic molecules.
The Imperative of Photostability in UV Filters
The primary function of a UV filter is to absorb or reflect harmful UV radiation, thereby preventing it from reaching the skin. However, the very act of absorbing high-energy photons can induce photochemical reactions within the UV filter molecule itself, leading to its degradation.[1] This photodegradation can have several detrimental consequences:
-
Loss of Efficacy: As the UV filter degrades, its concentration in the formulation decreases, leading to a reduction in the Sun Protection Factor (SPF) and diminished protection against UV-induced skin damage.
-
Formation of Potentially Harmful Byproducts: The degradation products of UV filters can be phototoxic, photoallergic, or otherwise harmful to the skin.
-
Compromised Formulation Integrity: The chemical changes resulting from photodegradation can alter the physical and chemical properties of the sunscreen formulation.
Therefore, a thorough understanding of the photostability of individual UV filters and their behavior in combination is crucial for the development of safe and effective sunscreen products.
A Comparative Overview of UV Filter Photostability
This section provides a comparative analysis of the photostability of this compound and other commonly used UV filters. While direct comparative studies including this compound are limited in publicly available literature, its photostability can be inferred from its chemical structure and data on similar halogenated benzophenones.
This compound: An Emerging Photostable Filter
This compound is a halogenated derivative of benzophenone. Chemical suppliers often highlight its "excellent photostability," a characteristic that is theoretically supported by its molecular structure. The presence of electron-withdrawing halogen atoms (chlorine and fluorine) on the benzophenone backbone can enhance the molecule's stability by delocalizing electron density and making it less susceptible to photochemical reactions. However, a lack of peer-reviewed experimental data necessitates a cautious approach. Its performance in complex formulations and under prolonged UV exposure remains an area for further investigation.
Oxybenzone (Benzophenone-3): A Relatively Photostable Filter
Oxybenzone (2-hydroxy-4-methoxybenzophenone) is a widely used broad-spectrum UV filter. It is generally considered to be relatively photostable compared to other UV filters like avobenzone.[2] Studies have shown that while it can undergo some degradation upon prolonged UV exposure, it maintains a significant portion of its UV-absorbing capacity.
Avobenzone: A Highly Effective but Photounstable UVA Filter
Avobenzone is one of the few chemical UV filters that provides excellent protection against long-wave UVA rays. However, its major drawback is its inherent photounstability.[3][4][5] Upon exposure to UV radiation, avobenzone can undergo keto-enol tautomerization, leading to a rapid loss of its UVA-filtering efficacy.[3][5] This instability necessitates the inclusion of photostabilizers in sunscreen formulations containing avobenzone.
Octinoxate (Octyl Methoxycinnamate): A Photolabile UVB Filter
Octinoxate is a commonly used UVB filter that has been shown to be photounstable.[1] Studies have demonstrated significant degradation of octinoxate upon exposure to sunlight, with a potential loss of up to 50% of its protective capacity within two hours.[1] Furthermore, its photodegradation can be accelerated when formulated with other unstable filters like avobenzone.[6][7]
Octocrylene: A Photostable Filter and an Effective Photostabilizer
Octocrylene is a photostable UV filter that absorbs in the UVB and short-wave UVA range.[8][9][10] A key advantage of octocrylene is its ability to act as a photostabilizer for other, less stable UV filters, most notably avobenzone.[11][12] By quenching the excited state of avobenzone, octocrylene helps to prevent its degradation and maintain the broad-spectrum protection of the sunscreen formulation.
Quantitative Comparison of UV Filter Photostability
| UV Filter | Chemical Name | Photostability Profile | Quantitative Data (Example) |
| This compound | (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | Claimed to be highly photostable | No quantitative data available in peer-reviewed literature |
| Oxybenzone | 2-hydroxy-4-methoxybenzophenone | Relatively Photostable | - |
| Avobenzone | Butyl Methoxydibenzoylmethane | Photounstable | Up to 90% degradation with sunlight exposure[4] |
| Octinoxate | Octyl Methoxycinnamate | Photounstable | Up to 50% degradation after 2 hours of UV exposure[1] |
| Octocrylene | 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate | Photostable | Generally stable; used as a photostabilizer |
Experimental Protocols for Assessing UV Filter Photostability
To ensure the scientific integrity of photostability claims, standardized and reproducible experimental protocols are essential. The International Organization for Standardization (ISO) 24443 provides a framework for the in vitro determination of UVA photoprotection and can be adapted for photostability testing.[13][14][15][16][17] Below are detailed, step-by-step methodologies for assessing the photostability of UV filters using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Photostability Testing
Caption: A generalized workflow for the in vitro assessment of UV filter photostability.
Detailed Protocol 1: UV-Vis Spectrophotometry for Photostability Assessment
This method provides a rapid assessment of the change in a UV filter's ability to absorb UV radiation after exposure.[18][19][20][21][22]
Materials:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator (Xenon arc lamp)
-
Quartz or PMMA plates
-
UV filter to be tested
-
Volatile solvent (e.g., ethanol, isopropanol)
-
Micropipette
Procedure:
-
Solution Preparation: Prepare a solution of the UV filter in a suitable volatile solvent at a known concentration.
-
Film Application: Apply a precise volume of the solution onto a quartz or PMMA plate to create a thin, uniform film.
-
Drying: Allow the solvent to evaporate completely in a dark, controlled environment.
-
Initial Absorbance Measurement: Measure the initial absorbance spectrum of the film from 290 nm to 400 nm using the UV-Vis spectrophotometer.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world sun exposure conditions.
-
Final Absorbance Measurement: After irradiation, measure the final absorbance spectrum of the film under the same conditions as the initial measurement.
-
Data Analysis: Compare the initial and final absorbance spectra. The percentage of photodegradation can be calculated based on the decrease in absorbance at the wavelength of maximum absorption (λmax).
Detailed Protocol 2: HPLC for Quantitative Analysis of Photodegradation
HPLC is a powerful technique for accurately quantifying the concentration of a UV filter before and after UV exposure, allowing for the determination of degradation kinetics.[23][24][25][26][27]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column
-
Solar simulator
-
UV filter to be tested
-
Mobile phase solvents (e.g., methanol, acetonitrile, water)
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the UV filter at known concentrations to create a calibration curve.
-
Sample Preparation and Exposure: Prepare a solution of the UV filter and expose it to a controlled dose of UV radiation as described in the UV-Vis spectrophotometry protocol.
-
Extraction: After irradiation, dissolve the film from the plate in a known volume of a suitable solvent.
-
HPLC Analysis: Inject the irradiated sample and the standard solutions into the HPLC system.
-
Quantification: Use the calibration curve to determine the concentration of the UV filter remaining in the irradiated sample.
-
Data Analysis: Calculate the percentage of degradation. By taking samples at different time points during irradiation, the photodegradation kinetics (e.g., first-order or second-order) can be determined.
Mechanistic Insights into Photodegradation
The photostability of a benzophenone-based UV filter is intrinsically linked to its chemical structure. The absorption of UV radiation excites the molecule to a higher energy state. The stability of this excited state and the pathways available for it to return to the ground state determine whether the molecule will degrade.
For this compound, the presence of the ortho-hydroxyl group allows for efficient intramolecular hydrogen bonding. This creates a pathway for rapid, non-radiative decay of the excited state through a process called Excited-State Intramolecular Proton Transfer (ESIPT). This process dissipates the absorbed energy as heat, returning the molecule to its ground state without undergoing chemical change, thus contributing to its photostability. The halogen substituents can further influence the electronic properties of the molecule, potentially enhancing the efficiency of this photoprotective mechanism.
In contrast, molecules like avobenzone lack this efficient deactivation pathway and are more prone to undergo photochemical reactions from their excited states, leading to their degradation.
Caption: Simplified diagram illustrating the competing pathways of photostability and photodegradation in UV filters.
Conclusion
The selection of UV filters with high photostability is a cornerstone of developing effective and safe sunscreen formulations. While established UV filters like oxybenzone and octocrylene offer good to excellent photostability, others such as avobenzone and octinoxate are known to be photolabile and require careful formulation with photostabilizers.
This compound, based on its chemical structure and preliminary industry claims, shows promise as a highly photostable UV filter. The presence of halogen substituents and an ortho-hydroxyl group likely contributes to an efficient photoprotective mechanism. However, the lack of comprehensive, publicly available experimental data underscores the need for further research to definitively quantify its photostability and compare it directly with other UV filters under standardized conditions.
For formulation scientists and researchers, it is imperative to not only consider the inherent photostability of individual UV filters but also to evaluate their performance within the final formulation, as interactions with other ingredients can significantly impact their stability. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations and ensuring the development of photoprotective products that are both effective and safe for the consumer.
References
- Comparative Evaluation of UV Spectrophotometry for Sun Protection Factor (SPF) Determination in a Reproducible in Vitro Method. Clausius Scientific Press. (2025-10-28).
- Stability Analysis of Three UV-Filters Using HPLC.
- Octinox
- A HPLC method to evaluate the influence of photostabilizers on cosmetic formulations containing UV-filters and vitamins A and E. Talanta, 82(4), 1490-4. (2010-09-15).
- Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. RSC Publishing. (2021-10-25).
- ISO 24443:2021 Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro.
- Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone. PubMed.
- Spectrophotometric Determination of UV Protection Essential in Booming Sunscreen Market. (2023-11-29).
- Analysis of Sunscreen UV Protection Utilizing UV-Visible Spectrophotometry. MUShare.
- The Quest for Avobenzone Stabilizers and Sunscreen Photostability. Cosmetics & Toiletries. (2014-02-21).
- What is the mechanism of Octocrylene?
- A HPLC method to evaluate the influence of photostabilizers on cosmetic formulations containing UV-filters and vitamins A and E. Request PDF. (2025-08-06).
- Simultaneous Liquid Chromatographic Determination of 10 Ultra-Violet Filters in Sunscreens. Oxford Academic. (2015-02-05).
- INTERNATIONAL STANDARD ISO 24443 iTeh STANDARD PREVIEW.
- Unexpected Photolysis of the Sunscreen Octinoxate In The Presence of the Sunscreen Avobenzone. Request PDF. (2025-08-10).
- Octocrylene – Knowledge and References. Taylor & Francis.
- Ultrafast photoprotective properties of the sunscreening agent octocrylene. (2016-05-06).
- Determination of Sun Protection Factor by UV-Vis Spectrophotometry. Walsh Medical Media. (2013-10-26).
- Review of the safety of octocrylene used as an ultraviolet filter in cosmetics. PubMed.
- prEN ISO 24443 - Determination of sunscreen UVA photoprotection in vitro (ISO/DIS 24443:2020). iTeh Standards.
- A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics.
- INTERNATIONAL STANDARD ISO 24443. (2012-06-01).
- Determination Of Sun Protection Factor By Uv-Vis Spectrophotometry.
- UVAPF In Vitro Broad Spectrum Test.
- Ozonation of the oxybenzone, octinoxate, and octocrylene UV-filters: Reaction kinetics, absorbance characteristics, and transform
- Photochemical studies of new synthetic derivatives of avobenzone under sunlight using UV-spectroscopy. Request PDF. (2025-08-06).
- Drug Delivery Strategies for Avobenzone: A Case Study of Photostabiliz
- Photodegradation of avobenzone: Stabilization effect of antioxidants. (2014-07-15).
- Ozonation of the oxybenzone, octinoxate, and octocrylene UV-filters: Reaction kinetics, absorbance characteristics, and transformation products. Request PDF. (2025-08-06).
- Simultaneous quantitative estimation of oxybenzone and 2-ethylhexyl-4-methoxycinnamate in sunscreen formulations by second order derivative spectrophotometry. Request PDF. (2025-08-05).
- Chlorohydroxy benzophenone. PubChem.
- 2-Hydroxy-5-chlorobenzophenone. the NIST WebBook.
- Degradation kinetics of pharmaceuticals and personal care products in surface waters: photolysis vs biodegrad
- Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. RSC Publishing.
- Inclusion Complexation of the Sunscreen 2-Hydroxy-4-Methoxy Benzophenone (Oxybenzone) with Hydroxypropyl-?-Cyclodextrin: Effect on Membrane Diffusion. Request PDF.
- 2-Hydroxy-5-chlorobenzophenone. the NIST WebBook.
- This compound. PubChem.
- Simultaneous Quantitation of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, and its Metabolites in Harlan Sprague Dawley Rat Plasma Following Perinatal Dietary Exposure. PMC. (2017-08-31).
- Photocatalytic degradation of 4-chlorophenol: A kinetic study.
- 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane. PubMed.
- Controlling the fluorescence quantum yields of benzothiazole-difluorobor
- Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. NIH.
- 5-Chloro-2-hydroxybenzophenone 99 85-19-8. Sigma-Aldrich.
Sources
- 1. spflist.com [spflist.com]
- 2. 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Octocrylene? [synapse.patsnap.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. OPG [opg.optica.org]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. Review of the safety of octocrylene used as an ultraviolet filter in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kcia.or.kr [kcia.or.kr]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. clausiuspress.com [clausiuspress.com]
- 19. Spectrophotometric Determination of UV Protection Essential in Booming Sunscreen Market - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 20. mushare.marian.edu [mushare.marian.edu]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. A HPLC method to evaluate the influence of photostabilizers on cosmetic formulations containing UV-filters and vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of UV Filters: Bemotrizinol vs. 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Introduction: The Imperative for Advanced Photoprotection
The relentless pursuit of effective photoprotection hinges on the development and characterization of ultraviolet (UV) filters that offer broad-spectrum coverage, high photostability, and an impeccable safety profile. Modern sunscreen formulation has evolved beyond mere SPF (Sun Protection Factor) values, demanding robust defense against the entire UV spectrum (290-400 nm) to prevent erythema, premature photoaging, and carcinogenesis. This guide provides a detailed comparative analysis of two UV filters from distinct chemical classes: Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), a cornerstone of modern high-SPF, broad-spectrum sunscreens, and 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a halogenated benzophenone derivative.
Through an examination of their photochemical mechanisms, absorption efficacy, and photostability, supported by established experimental protocols, this document aims to provide formulation scientists and dermatological researchers with the critical data and methodologies required to make informed decisions in the development of next-generation photoprotective products.
Molecular Structure and Physicochemical Properties
The efficacy of a UV filter is intrinsically linked to its molecular structure. Bemotrizinol is a large, oil-soluble molecule from the hydroxyphenyl triazine (HPT) class, while this compound belongs to the classical benzophenone family.
| Property | Bemotrizinol (Tinosorb S) | This compound |
| Chemical Structure | ||
| INCI Name | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Not established for cosmetic use |
| CAS Number | 187393-00-6 | 62433-26-5[1] |
| Molecular Formula | C₃₈H₄₉N₃O₅[2] | C₁₃H₈ClFO₂[1] |
| Molar Mass | 627.8 g/mol [2] | 250.65 g/mol [1] |
| Solubility | Oil-soluble[3] | Insoluble in water |
The large, complex structure of Bemotrizinol contributes to its high molar absorptivity and low skin penetration, enhancing its safety profile. The structure of this compound is characteristic of benzophenones, featuring a carbonyl group and a hydroxyl group at the ortho position, which is critical for its UV absorption mechanism.
Mechanism of Action: UV Absorption and Photostability
The primary function of an organic UV filter is to absorb high-energy UV photons and dissipate this energy as harmless low-level heat, preventing the radiation from reaching and damaging dermal cells. The efficiency and fidelity of this process determine the filter's photostability.
Bemotrizinol: The Pinnacle of Photostability
Bemotrizinol's exceptional photostability is attributed to a highly efficient and reversible energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[4]
-
Photon Absorption: The molecule absorbs a UV photon, transitioning from its ground state (enol form) to an excited state (S₁).
-
Ultrafast ESIPT: In the excited state, a proton from the hydroxyl group is transferred to a nitrogen atom on the triazine ring. This tautomerization occurs on a picosecond timescale.
-
Energy Dissipation: The resulting keto-form isomer rapidly returns to the ground state via non-radiative decay, releasing the absorbed energy as heat.
-
Reversion: A reverse proton transfer immediately restores the original enol form, readying the molecule to absorb another UV photon.
This cycle is incredibly efficient, preventing the molecule from undergoing degradative side reactions. This property not only ensures long-lasting protection but also allows Bemotrizinol to stabilize other, less photostable filters like Avobenzone.[5]
Caption: Energy dissipation pathway for Bemotrizinol via ESIPT.
This compound: The Benzophenone Mechanism
As a 2-hydroxybenzophenone derivative, this molecule also utilizes an ESIPT mechanism. The essential structural feature is the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen.[5]
-
Photon Absorption: The benzophenone chromophore absorbs a UV photon.
-
ESIPT: The excited molecule undergoes intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen, forming an enol-quinone structure.[5]
-
Energy Dissipation: This structure dissipates the absorbed energy as heat and reverts to its original form.
However, the benzophenone class is generally considered less photostable than the hydroxyphenyl triazine class. While the ESIPT process is efficient, competing photochemical pathways, such as intersystem crossing to the triplet state, can lead to photoreduction and degradation over time, reducing efficacy and generating reactive species.[6]
Caption: Energy dissipation for 2-hydroxybenzophenones.
Comparative Efficacy and Performance Data
Objective comparison requires quantitative data on UV absorption range and photostability.
UV Absorption Spectrum
A superior UV filter must provide broad-spectrum protection, covering both UVB (290-320 nm) and UVA (320-400 nm) wavelengths.
| Parameter | Bemotrizinol | This compound |
| Spectrum Coverage | Broad-Spectrum (UVB, UVA II, UVA I) | Primarily UVB / UVA II |
| Absorption Peaks (λmax) | ~310 nm (UVB) and ~343 nm (UVA)[7] | Data not available in public literature. Structurally similar 2-hydroxy-5-chlorobenzophenone shows a λmax near 350 nm.[8] |
| Efficacy | One of the most effective UV absorbers available, providing balanced UVA and UVB protection. | Used as a UV filter, but quantitative efficacy data for cosmetic applications is not published.[9] |
Bemotrizinol provides true broad-spectrum coverage with high absorbance in both the UVB and UVA regions, a critical feature for preventing both sunburn and deeper skin damage. The absorption profile of this compound is likely concentrated in the UVB and UVA II regions, characteristic of its chemical class, but lacks the robust UVA I coverage of bemotrizinol.
Photostability
Photostability is a direct measure of a filter's durability upon exposure to UV radiation. A loss of stability results in a rapid decline in protective efficacy.
| Parameter | Bemotrizinol | This compound |
| Quantitative Stability | Retains 98.4% of its structural integrity after exposure to 50 Minimal Erythemal Doses (MEDs).[1] | Quantitative data is not publicly available. Commercial sources claim "excellent photostability".[10] |
| Impact on Formulation | Can be used to photostabilize other filters, such as Avobenzone. | Used as a photostabilizer in polymers, but its ability to stabilize other cosmetic UV filters is not documented.[9] |
The quantitative data for Bemotrizinol is unequivocal, demonstrating its exceptional resistance to photodegradation.[1] This ensures sustained protection over time. While this compound is claimed to be photostable, the absence of standardized, quantitative data makes direct comparison impossible and represents a significant data gap for formulation scientists.
Experimental Protocols for Efficacy and Safety Evaluation
To ensure trustworthy and reproducible results, the evaluation of UV filters must follow standardized, validated protocols.
Protocol 1: In Vitro SPF and UVA-PF Determination
This protocol provides a reliable, non-animal method for assessing broad-spectrum efficacy, aligned with ISO 24443 and the principles of ISO 23675.[11][12]
Objective: To determine the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of a test formulation in vitro.
Methodology:
-
Substrate Preparation: Use polymethylmethacrylate (PMMA) plates roughened to a specific topography to mimic the skin surface.
-
Sample Application: Apply the test formulation to the PMMA plate at a precise concentration (e.g., 1.3 mg/cm²) using an automated robotic spreader to ensure a uniform and reproducible film.[13]
-
Drying/Equilibration: Allow the film to dry in the dark for a minimum of 15 minutes to form a stable film.
-
Pre-Irradiation Measurement: Measure the initial UV transmittance through the plate from 290 to 400 nm using a spectrophotometer equipped with an integrating sphere.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a calibrated solar simulator. The dose is calculated based on the initial SPF measurement.
-
Post-Irradiation Measurement: Immediately re-measure the UV transmittance (290-400 nm).
-
Calculation: The SPF and UVA-PF values are calculated from the post-irradiation transmittance data using standardized equations that factor in the Erythemal Action Spectrum and Persistent Pigment Darkening (PPD) Action Spectrum.
Causality: The use of roughened PMMA plates provides a standardized, skin-like surface for film formation. Robotic spreading eliminates variability from manual application. The pre-irradiation step is critical for assessing the photostability of the final formulation, as only the protection remaining after sun exposure is relevant to the consumer.[14]
Caption: Workflow for in vitro efficacy testing.
Protocol 2: In Vivo UVA-PF Determination (ISO 24442:2022)
This protocol is the in vivo standard for determining a product's UVA protection level on human subjects.
Objective: To determine the UVA-PF using the Persistent Pigment Darkening (PPD) method.
Methodology:
-
Subject Selection: Recruit a panel of qualified human volunteers (typically n=10 or more) with suitable skin types (Fitzpatrick types II-IV).
-
Test Site Demarcation: Mark test sub-sites on the subject's untanned back.
-
Product Application: Apply the sunscreen formulation accurately at 2.0 mg/cm² to the designated test areas.
-
Drying Time: Wait 15-30 minutes before UV exposure.
-
UV Exposure: Irradiate both protected and unprotected skin sites with a series of increasing doses of UVA radiation from a solar simulator.
-
PPD Assessment: Evaluate the skin response 2 to 24 hours post-exposure. The Minimal Pigmentary Dose (MPPD) is determined as the lowest UVA dose that produces a discernible tan (PPD) on both protected (MPPDp) and unprotected (MPPDu) skin.
-
Calculation: The UVA-PF for each subject is the ratio of MPPDp to MPPDu. The final UVA-PF of the product is the statistical mean of the individual values.
Causality: This in vivo method directly measures a biological endpoint (tanning) caused by UVA radiation, providing a clinically relevant measure of protection. The 2-24 hour waiting period is crucial to assess persistent pigment darkening, distinguishing it from immediate tanning which can be transient.
Caption: Workflow for in vivo UVA-PF testing.
Protocol 3: Skin Sensitization Assessment
Modern safety assessment relies on non-animal, mechanism-based approaches as outlined in OECD guidelines. A Defined Approach (DA) integrating multiple assays is preferred.[8]
Objective: To assess the skin sensitization potential of a chemical ingredient.
Methodology:
-
In Chemico Reactivity (OECD 442C - DPRA): The Direct Peptide Reactivity Assay (DPRA) measures the reactivity of the test chemical with synthetic peptides containing cysteine and lysine. This mimics the molecular initiating event of protein binding in the skin. Depletion of the peptides is quantified by HPLC.
-
In Vitro Keratinocyte Activation (OECD 442D): This assay uses a modified keratinocyte cell line (e.g., KeratinoSens™) to measure the induction of cytoprotective genes (the Keap1-Nrf2 pathway) that are activated in response to sensitizers.
-
In Vitro Dendritic Cell Activation (OECD 442E): The human Cell Line Activation Test (h-CLAT) uses a monocytic cell line (e.g., THP-1) as a surrogate for dendritic cells. It measures the upregulation of cell surface markers (CD54, CD86) associated with dendritic cell activation, a key event in sensitization.
-
Data Integration: The results from these assays are integrated using a validated Defined Approach (e.g., the "2-out-of-3" method) to classify the substance as a sensitizer or non-sensitizer.[8]
Causality: This tiered approach provides a comprehensive safety assessment by measuring three distinct key events in the Adverse Outcome Pathway (AOP) for skin sensitization, from the initial chemical reaction to cellular responses, increasing the predictive accuracy over any single method.
Caption: Workflow for skin sensitization testing.
Safety and Regulatory Profile
A UV filter's utility is ultimately determined by its safety and regulatory acceptance for cosmetic use.
| Parameter | Bemotrizinol | This compound |
| Safety Profile | Excellent safety profile; rarely causes skin irritation and is not significantly absorbed into the skin. Shows no estrogenic effects in vitro.[6] | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) per GHS classification.[1] |
| Regulatory Status | Approved as a cosmetic UV filter in the European Union (since 2000), Australia, and many other countries. Currently under review by the US FDA for inclusion in the OTC sunscreen monograph.[14] | Not listed as an approved cosmetic UV filter in the EU or US cosmetic regulations. Primarily available as a research or industrial chemical.[9][10] |
There is a stark contrast in the safety and regulatory profiles of the two compounds. Bemotrizinol is a well-vetted, globally approved cosmetic ingredient with a strong safety record. Conversely, this compound carries significant GHS hazard warnings and lacks the regulatory approvals necessary for use in sunscreen products for human application.
Conclusion and Scientific Recommendation
Based on a comprehensive review of the available scientific data, Bemotrizinol is demonstrably superior to this compound as a UV filter for cosmetic and pharmaceutical applications.
-
Efficacy: Bemotrizinol offers true broad-spectrum protection across the entire UVA/UVB range, a claim that cannot be substantiated for the benzophenone derivative due to a lack of public data.
-
Photostability: Bemotrizinol's photochemical mechanism confers exceptional photostability, which has been quantitatively proven. This ensures reliable, long-lasting protection. The stability of this compound is not quantitatively documented and is likely inferior based on the known properties of its chemical class.
-
Safety & Regulatory: Bemotrizinol possesses a favorable safety profile and is globally approved for use in sunscreens. This compound has documented hazard warnings and is not an approved cosmetic ingredient in major markets.
For researchers, scientists, and drug development professionals, the choice is clear. The development of effective, stable, and safe photoprotective products necessitates the use of well-characterized and approved ingredients. Bemotrizinol meets these criteria, while this compound presents significant data gaps and safety concerns, making it unsuitable for this application. Future research should focus on novel filters that, like Bemotrizinol, are built on a foundation of robust efficacy, photostability, and toxicological data.
References
-
The Mechanistic Photochemistry of 4-Hydroxybenzophenone. (n.d.). Dalhousie University.
-
Bemotrizinol. (n.d.). Wikipedia.
-
A Technical Guide to the UV Absorption Mechanism of Bemotrizinol (Tinosorb S). (2025). BenchChem.
-
A Comparative Analysis of Iscotrizinol and Bemotrizinol Photostability. (2025). BenchChem.
-
Bemotrizinol. (n.d.). Honrel.
-
Photoinitiators of benzophenone and benzotriazole UV absorbers. (2022). Longchang Chemical.
-
Bemotrizinol: A New Sunscreen Active Ingredient considered by FDA. (2024). ChemicalBook.
-
Bemotrizinol: What is it & Benefits in Sunscreen. (n.d.). Software's skincare.
-
This compound. (n.d.). Chem-Impex.
-
The Science Behind UV Absorption: A Look at 2,2'-Dihydroxy-4-methoxybenzophenone. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
-
Comparison of UVA Protection Factor Measurement Protocols. (2020). PubMed Central.
-
ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. (2025). ALS Global.
-
Global Regulations on SPF and UVAPF Testing. (n.d.). Cosmeservice.
-
This compound. (n.d.). Apollo Scientific.
-
This compound. (n.d.). Angene.
-
JCIA ISO In vivo UVAPF Test. (n.d.). Dermatest.
-
Research Pathways to Photostable Sunscreens. (2008). Cosmetics & Toiletries.
-
Case study on the evaluation of skin sensitization for 23 selected fragrance ingredients using a defined approach based on OECD Guideline 497. (2025). R Discovery.
-
This compound. (n.d.). PubChem.
-
This compound. (n.d.). TCI Chemicals.
-
Alternative In-Vitro SPF Sunscreen Test Method. (2020). SpecialChem.
-
2-Hydroxy-5-chlorobenzophenone. (n.d.). NIST WebBook.
-
This compound. (n.d.). FDA Global Substance Registration System.
-
SAFETY DATA SHEET. (2024). Sigma-Aldrich.
-
4-Chloro-4'-hydroxybenzophenone. (n.d.). Angene.
-
2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. (2021). PubMed Central.
-
OECD Test Guideline 442D: In Vitro Skin Sensitisation. (n.d.). National Toxicology Program (NTP).
-
ISO 24442:2022—Sun Protection Test Methods. (2024). The ANSI Blog.
-
Regulatory updates to cosmetic product regulation that come into force in 2024. (n.d.). Biorius.
-
Global Cosmetics Regulatory Updates Vol. 26 (April 2025). (2025). CIRS Group.
-
Some 2-hydroxybenzophenone derivatives with varied activities. (n.d.). ResearchGate.
-
Global Cosmetics Regulatory Updates-Vol. 22 (November-December 2024). (2025). CIRS Group.
-
Bemotrizinol. (n.d.). PubChem.
Sources
- 1. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2-Hydroxy-5-chlorobenzophenone [webbook.nist.gov]
- 8. hurawalhi.com [hurawalhi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escales | Virtual tour generated by Panotour [ub.edu]
- 12. researchgate.net [researchgate.net]
- 13. This compound(62433-26-5) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
A Comparative Guide to the UV Absorption Properties of 4'-Chloro-5-fluoro-2-hydroxybenzophenone and its Alternatives for Advanced Photoprotection
In the relentless pursuit of robust photostabilizing agents, researchers and formulation scientists are constantly navigating a complex landscape of molecular structures, performance metrics, and mechanistic nuances. This guide offers an in-depth comparative analysis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a halogenated 2-hydroxybenzophenone, and its principal alternatives. By synthesizing theoretical principles with experimental data from analogous compounds, we aim to provide a comprehensive resource for professionals in drug development, polymer science, and cosmetics formulation.
The Significance of 2-Hydroxybenzophenones in UV Absorption
2-Hydroxybenzophenone derivatives are a cornerstone of UV protection technologies. Their efficacy stems from a powerful intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. This unique structural feature facilitates a highly efficient photoprotective mechanism. Upon absorption of UV radiation, the molecule enters an excited state. This is followed by an excited-state intramolecular proton transfer (ESIPT) to form an unstable enol-quinone structure. This structure then rapidly reverts to its original ground state, dissipating the absorbed UV energy as harmless heat.[1] This rapid, cyclical process imparts excellent photostability, a critical attribute for any effective UV absorber.
The general structure of benzophenones features conjugated benzene rings and a ketone group, which allows for strong absorption of UV radiation primarily through π → π* transitions.[2] The specific absorption range and intensity are modulated by the various substituents on the phenyl rings.
Profiling this compound: An Insight into its Anticipated UV Absorption Spectrum
The parent compound, 2-hydroxybenzophenone, exhibits a maximum absorption wavelength that can be influenced by the presence of various functional groups.[3] The introduction of halogen substituents, such as chlorine and fluorine, is known to affect the electronic distribution within the molecule, which in turn can lead to shifts in the absorption maxima (λmax).
Expected Spectral Characteristics:
-
Bathochromic Shift: The presence of both electron-donating (-OH) and electron-withdrawing (-Cl, -F) groups on the benzophenone scaffold is expected to cause a bathochromic (red) shift in the UV absorption spectrum compared to unsubstituted benzophenone.[3] This would likely position its primary absorption bands within the UVA and UVB regions.
-
Influence of Halogens: Halogen groups on the phenyl rings can enhance the strength of the intramolecular hydrogen bond, which is a key factor in the photostability of 2-hydroxybenzophenone UV absorbers.[4]
Given these structural features, this compound is anticipated to be an effective absorber of both UVA and UVB radiation, making it a valuable component in broad-spectrum photoprotective formulations.[5]
A Comparative Analysis with Key UV Absorber Alternatives
The selection of a UV absorber is a critical decision in product development, hinging on factors such as absorption range, photostability, compatibility with the formulation matrix, and regulatory acceptance. Here, we compare the anticipated performance of this compound with other widely used classes of UV absorbers.
| UV Absorber Class | Key Examples | Typical Absorption Range | Advantages | Disadvantages |
| Halogenated 2-Hydroxybenzophenones | This compound, 5-chloro-2-hydroxybenzophenone | Expected in UVA/UVB | Good photostability, broad-spectrum coverage. | Potential for environmental persistence and bioaccumulation should be considered.[6] |
| Non-halogenated 2-Hydroxybenzophenones | 2,4-Dihydroxybenzophenone (Benzophenone-1), 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) | UVB/UVA | Cost-effective, widely used. | Some derivatives have raised concerns regarding skin penetration and endocrine-disrupting potential.[7] |
| Benzotriazoles | Octrizole | 270-400 nm | High efficacy, broad UV absorption extending into the UVA range, excellent photostability.[5][8] | Can be more expensive than some benzophenones.[1] |
| Triazines | Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S) | Broad-spectrum UVA/UVB | High photostability, excellent broad-spectrum coverage.[9] | Generally higher cost.[1] |
Key Insights from the Comparison:
-
Benzophenones vs. Benzotriazoles: Benzotriazoles generally offer a broader absorption range that extends further into the UVA region compared to many benzophenones.[1][5] Both classes rely on an intramolecular hydrogen bond for their photostability.[8] The choice between them often depends on the specific UVA protection requirements of the application.
-
Halogenation Effects: The inclusion of chlorine and fluorine in the this compound structure is likely to enhance its UV absorption properties and photostability. However, the environmental fate of halogenated organic compounds is a factor that requires careful consideration in product development.[6][10]
-
Emerging Alternatives: Natural UV filters, such as polyphenols and flavonoids, are gaining interest due to their combined UV-absorbing, antioxidant, and anti-inflammatory properties.[11] While they may not currently match the standalone efficacy of synthetic filters, they are valuable as part of a multi-faceted approach to photoprotection.
Experimental Protocol for UV-Vis Spectroscopic Analysis of Benzophenone Derivatives
To ensure the scientific integrity of any comparative study, a robust and reproducible experimental protocol is paramount. The following provides a detailed methodology for obtaining the UV-Vis absorption spectrum of a benzophenone derivative.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a benzophenone derivative in a specified solvent.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Benzophenone derivative sample
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a precise amount of the benzophenone derivative.
-
Dissolve the weighed sample in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
-
Preparation of Serial Dilutions:
-
From the stock solution, prepare a series of dilutions with known concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) using volumetric flasks and pipettes.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Set the desired wavelength range for the scan (e.g., 200-450 nm).
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with one of the diluted solutions.
-
Fill the sample cuvette with the same diluted solution and place it back in the spectrophotometer.
-
Run the UV-Vis scan to obtain the absorption spectrum.
-
Repeat this step for all the prepared dilutions, starting from the least concentrated to the most concentrated.
-
-
Data Analysis:
-
From the obtained spectra, identify the wavelength of maximum absorption (λmax).
-
Record the absorbance value at λmax for each concentration.
-
Plot a graph of absorbance versus concentration (Beer-Lambert plot).
-
The plot should be a straight line passing through the origin. The slope of this line is equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (which is typically 1 cm).[12][13]
-
Visualizing the Scientific Workflow
Diagram 1: Experimental Workflow for UV-Vis Spectroscopy
Caption: A stepwise workflow for determining the UV-Vis absorption characteristics of a compound.
Conclusion
This compound stands as a promising candidate for advanced photoprotection applications, with its halogenated structure suggesting potent UV absorption capabilities and high photostability. While direct experimental data remains elusive, a comprehensive understanding of structure-activity relationships within the benzophenone class allows for a reasoned projection of its performance.
For researchers and formulators, the choice of a UV absorber will always be a multifactorial decision. A thorough evaluation of alternatives, such as benzotriazoles and triazines, is crucial, weighing their respective absorption profiles, photostability, and formulation compatibility. The experimental protocol detailed herein provides a self-validating framework for generating the precise, comparative data needed to make these critical decisions, ensuring the development of safe, effective, and stable photoprotective systems.
References
-
3V Sigma. UV Absorbers - Plastics. [Link]
-
ResearchGate. A comparative analysis of the available UV filters available in the United States as well as their range of UV protection. [Link]
-
MDPI. A Survey of UV Filters Used in Sunscreen Cosmetics. [Link]
-
Virtual Labs. Determination of the Molar Absorptivity of a Light Absorbing Molecule. [Link]
-
PubMed. Comparative behavior between sunscreens based on free or encapsulated UV filters in term of skin penetration, retention and photo-stability. [Link]
-
Chemistry For Everyone. How Do Physical UV Filters Differ From Chemical UV Filters? [Link]
-
PubChem. This compound. [Link]
-
Partners in Chemicals. Plastics with UV absorbers, a “Protective umbrella”. [Link]
-
NINGBO INNO PHARMCHEM. Comparing UV Absorbers: Why Benzotriazoles Lead in Polymer Protection. [Link]
-
Virtual Labs. Determination of the Molar Absorptivity of a Light Absorbing Molecule. [Link]
- Google Patents. Coupled benzotriazole and benzophenone UV absorbers.
- Unknown Source. MOLAR ABSORPTIVITY.
-
RSC Publishing. release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. [Link]
-
ResearchGate. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. [Link]
-
NanoQAM. An Introduction to Ultraviolet-Visible Molecular Absorption Spectrometry. [Link]
- Unknown Source.
-
GSRS. This compound. [Link]
-
MDPI. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. [Link]
-
MDPI. Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. [Link]
-
PubMed. Photoexcited states of UV absorbers, benzophenone derivatives. [Link]
-
RSC Publishing. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. [Link]
-
PubChem. 4-Chlorobenzophenone. [Link]
- PDF. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
-
CORE. Computational and experimental studies using absorption spectroscopy and vibrational circular dichroism. [Link]
-
SpectraBase. 4-Chloro-N-(5-fluoro-2-hydroxyphenyl)benzamide - Optional[Vapor Phase IR] - Spectrum. [Link]
-
ResearchGate. Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
PubMed. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. [Link]
-
ResearchGate. Computational Analysis of Chlorophyll Structure and UV-Vis Spectra: A Student Research Project on the Spectroscopy of Natural Complexes. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Oriental Journal of Chemistry. Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]
-
ResearchGate. 5-Chloro-2-hydroxybenzophenone, featuring O—H⋯O, C—H⋯O, C—H⋯π and π–π interactions. [Link]
-
PMC - NIH. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]
-
ResearchGate. (PDF) Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]
Sources
- 1. partinchem.com [partinchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. UV Absorbers - Plastics - 3V Sigma [3vsigma.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Comparative behavior between sunscreens based on free or encapsulated UV filters in term of skin penetration, retention and photo-stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Survey of UV Filters Used in Sunscreen Cosmetics [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Virtual Labs [mas-iiith.vlabs.ac.in]
- 13. uregina.ca [uregina.ca]
A Comparative Analysis of Halogenated Benzophenone Derivatives as Photostabilizers for Pharmaceutical Applications
In the landscape of pharmaceutical development, ensuring the stability of active pharmaceutical ingredients (APIs) and final drug products is paramount to guaranteeing their safety, efficacy, and shelf-life. Light, particularly ultraviolet (UV) radiation, is a significant environmental stressor that can induce photodegradation, leading to loss of potency and the formation of potentially toxic byproducts.[1][2] This guide provides a comprehensive comparative analysis of halogenated benzophenone derivatives as photostabilizers, offering researchers, scientists, and drug development professionals a technical overview of their mechanism, performance, and experimental evaluation.
The Imperative of Photostability in Pharmaceuticals
Photodegradation is a critical quality attribute that must be rigorously assessed during drug development. Regulatory bodies worldwide, through guidelines like the International Council for Harmonisation's (ICH) Q1B, mandate photostability testing for all new drug substances and products.[3] These guidelines stipulate standardized conditions for light exposure to determine if a substance is photolabile and to define necessary protective measures, such as light-resistant packaging.[4][5] The core objective is to prevent unacceptable changes to the drug product when exposed to light, ensuring it remains within its specified limits throughout its lifecycle.[6]
Photostabilizers are functional excipients incorporated into formulations to protect photosensitive APIs. Among the various classes of photostabilizers, benzophenone and its derivatives are widely utilized due to their exceptional ability to absorb UV radiation and dissipate the energy in a harmless manner.
The Photostabilization Mechanism of Benzophenone
The efficacy of benzophenone as a photostabilizer is rooted in its unique photophysical properties. The fundamental mechanism involves three critical steps:
-
UV Absorption: The benzophenone molecule strongly absorbs UV radiation, which excites it from its ground electronic state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): Benzophenone is renowned for its highly efficient and rapid intersystem crossing, a spin-forbidden transition from the excited singlet state (S₁) to a lower-energy triplet state (T₁).[7][8] The quantum yield for this process in benzophenone is near-unity, meaning almost every absorbed photon results in the formation of a triplet state molecule.[9] This rapid ISC is a key feature, as it depopulates the reactive singlet state quickly.
-
Energy Dissipation: The long-lived triplet state molecule then returns to the ground state (S₀) by dissipating the absorbed energy as heat, a non-radiative process that does not cause chemical degradation to the surrounding API molecules.[10][11]
This efficient cycle of absorption and harmless energy dissipation allows benzophenone derivatives to act as potent photoprotective agents.
Caption: Core photophysical pathway of benzophenone photostabilizers.
The Influence of Halogenation: A Comparative Perspective
The introduction of halogen substituents (e.g., Chlorine, Bromine) onto the benzophenone scaffold can significantly modulate its photophysical properties. This is primarily due to the "heavy-atom effect," which enhances spin-orbit coupling.[12] Increased spin-orbit coupling facilitates spin-forbidden transitions, most notably the S₁ → T₁ intersystem crossing.[13]
Key Effects of Halogenation:
-
Enhanced Intersystem Crossing (ISC): Halogen substitution, particularly with heavier atoms like bromine, generally increases the rate of ISC. This can make the photostabilizer even more efficient at rapidly converting absorbed UV energy into the triplet state, minimizing the lifetime of the potentially more reactive singlet state.[13]
-
Shift in Absorption Spectra: Halogens act as auxochromes and can cause a shift in the UV absorption spectrum. A bathochromic (red) shift can be advantageous if it provides better spectral overlap with the degradation spectrum of the target API.[14] For example, 4-chlorobenzophenone exhibits a maximum absorption at approximately 260 nm in alcohol.[15]
-
Potential for Photodegradation: While enhancing ISC, halogens can also introduce new photodegradation pathways. The carbon-halogen bond can be susceptible to photolytic cleavage, especially in the excited triplet state, potentially leading to the formation of reactive radical species.[16][17] This represents a critical trade-off between enhanced photostabilizing efficiency and the intrinsic photostability of the stabilizer itself.
Quantitative Performance Comparison
To objectively compare these derivatives, key photophysical parameters must be considered. While a comprehensive dataset for all halogenated derivatives is dispersed across literature, the following table provides a comparative summary based on known properties of parent and substituted benzophenones.
| Parameter | Benzophenone (BP) | 4-Chlorobenzophenone (4-Cl-BP) | 4,4'-Dibromobenzophenone (4,4'-DBBP) | Rationale & Significance |
| λmax (nm) | ~252 (in Ethanol) | ~260 (in Alcohol)[15] | Data varies; expect slight red shift | Defines the UV range of protection. Must overlap with the API's photosensitive wavelengths. |
| Molar Absorptivity, ε (L·mol⁻¹·cm⁻¹) | ~18,600 | ~20,900 (log ε = 4.32)[15] | High | A higher ε value indicates more efficient light absorption at λmax. |
| Triplet Quantum Yield (ΦT) | ~1.0[9] | Expected to be ~1.0 | Expected to be ~1.0 | The primary indicator of efficiency. A value near 1.0 is ideal. |
| Intersystem Crossing Rate (k_ISC) | Very high (~10¹¹ s⁻¹)[12] | Higher than BP | Higher than 4-Cl-BP[13] | A faster rate minimizes the lifetime of the S₁ state, reducing the chance for singlet-state reactions. |
| Triplet Energy (E_T) (kcal/mol) | ~69 | Slightly lower than BP | Lower than BP | Must be high enough to accept energy from the API but low enough to prevent sensitizing other reactions. |
| Photodegradation Potential | Low | Moderate | Higher | A critical safety and efficacy parameter. The stabilizer itself should not degrade significantly.[16][17] |
Analysis: The data suggests that while halogenation, particularly with bromine, enhances the ISC rate, it may also increase the photolability of the stabilizer itself.[13] Therefore, 4-chlorobenzophenone often represents a balanced choice, offering a slightly enhanced absorption profile and efficient ISC without the significantly increased degradation risk associated with heavier halogens like bromine.
Experimental Protocol for Efficacy Evaluation
To validate the performance of a halogenated benzophenone derivative in a specific formulation, a rigorous, controlled photostability study is required. This protocol, aligned with ICH Q1B principles, provides a self-validating system by isolating the effects of light.[18]
Objective: To quantify the photoprotective effect of a halogenated benzophenone derivative on a model photolabile API in a solution.
Materials:
-
Photolabile API (e.g., Nifedipine, Ketoprofen)
-
Photostabilizer (e.g., 4-Chlorobenzophenone)
-
Solvent (e.g., Acetonitrile, Methanol)
-
ICH-compliant photostability chamber with calibrated UV-A and visible light lamps[5]
-
Quartz cuvettes or chemically inert transparent containers
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Aluminum foil
Methodology:
-
Preparation of Solutions:
-
API Stock Solution: Prepare a stock solution of the API in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Test Solution (API + Stabilizer): Prepare a solution containing the API at the target concentration (e.g., 10 µg/mL) and the photostabilizer at a clinically relevant concentration (e.g., 0.5% w/v).
-
Control Solution (API only): Prepare a solution containing only the API at the same target concentration (10 µg/mL).
-
-
Sample Exposure:
-
Light-Exposed Samples: Aliquot the "Test Solution" and "Control Solution" into separate transparent quartz cuvettes. These are the irradiated samples.
-
Dark Control Samples: Aliquot both solutions into separate cuvettes and wrap them completely in aluminum foil. These samples will be placed alongside the light-exposed samples to account for any thermal degradation.
-
Causality Check: The inclusion of a dark control is non-negotiable. It is the only way to definitively attribute observed degradation to photochemical processes rather than thermal instability.[5]
-
-
Irradiation:
-
Place all four sets of samples (Test Irradiated, Control Irradiated, Test Dark, Control Dark) into the photostability chamber.
-
Expose the samples to ICH Q1B-specified conditions: an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[18][4]
-
Collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Analysis:
-
Analyze the concentration of the API in each aliquot using a validated stability-indicating HPLC method. The method must be able to separate the intact API from its photodegradants.
-
Record the peak area of the API for each sample at each time point.
-
-
Data Interpretation:
-
Verify Controls: Confirm that the API concentration in the dark control samples remains unchanged (within analytical variability). If degradation is observed here, the experiment is invalid as the API is thermally unstable under the test conditions.
-
Calculate Degradation: Plot the percentage of remaining API versus time for the light-exposed "Control Solution" and "Test Solution."
-
Determine Protection Factor: Compare the degradation rate of the API in the presence and absence of the photostabilizer. The protection factor can be expressed as the ratio of the degradation rate constants (k_control / k_test).
-
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. ikev.org [ikev.org]
- 6. api.pageplace.de [api.pageplace.de]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Spin-Vibronic Intersystem Crossing and Molecular Packing Effects in Heavy Atom Free Organic Phosphor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. diva-portal.org [diva-portal.org]
- 18. ema.europa.eu [ema.europa.eu]
Performance of 4'-Chloro-5-fluoro-2-hydroxybenzophenone in different polymer types
An In-Depth Comparative Guide to the Performance of 4'-Chloro-5-fluoro-2-hydroxybenzophenone as a UV Stabilizer in Engineering Polymers
This guide provides a comprehensive analysis of this compound, a substituted benzophenone, detailing its efficacy as an ultraviolet (UV) light absorber in various polymer systems. Designed for researchers, polymer scientists, and formulation chemists, this document delves into the compound's mechanism of action, offers a comparative performance analysis against other UV stabilizer classes, and provides robust experimental protocols for evaluation.
The Challenge of Polymer Photodegradation
Exposure to ultraviolet radiation, a component of natural sunlight, initiates photooxidative degradation in many polymeric materials.[1] This process involves the formation of free radicals, which leads to chain scission, cross-linking, and a reduction in molecular weight.[1] The consequences are detrimental to the material's integrity, manifesting as discoloration (yellowing), loss of gloss, chalking, and a severe decline in mechanical properties such as tensile strength and impact resistance.[2] To counteract these effects and extend the service life of polymer products, UV stabilizers are incorporated into the material matrix.[3]
UV stabilizers are broadly categorized into UV absorbers, quenchers, and hindered amine light stabilizers (HALS).[3][4] UV absorbers, like this compound, function by competitively absorbing harmful UV radiation and dissipating it as harmless thermal energy.[4][5] This preventative mechanism is a primary line of defense against the initiation of photodegradation.
Profile: this compound
This compound (CAS No. 62433-26-5) is a high-performance UV absorber.[6][7] Its molecular structure is specifically engineered for efficient photostabilization.
Chemical & Physical Properties:
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 62433-26-5 | [6][8] |
| Molecular Formula | C₁₃H₈ClFO₂ | [6][8] |
| Molecular Weight | 250.65 g/mol | [6][8] |
| Appearance | White to yellow powder/crystal | [6] |
| Melting Point | 66 - 70 °C | [6] |
| Purity | ≥ 97% |[6] |
The key to its function lies in the 2-hydroxy group, which enables a process called excited-state intramolecular proton transfer (ESIPT). Upon absorbing a UV photon, the molecule undergoes a tautomeric shift to a more stable keto form, dissipating the absorbed energy as heat before returning to its ground state, ready to absorb another photon. This efficient energy conversion cycle provides long-lasting protection to the polymer.[9]
Caption: Mechanism of UV energy dissipation by a 2-hydroxybenzophenone derivative.
Comparative Performance in Key Polymer Systems
The effectiveness of a UV absorber is highly dependent on its compatibility with the host polymer and the specific environmental stresses the final product will endure. We compare the expected performance of this compound against two common alternatives: a broad-spectrum benzotriazole (UV-328) and a hindered amine light stabilizer (HALS 770).
| Polymer Type | This compound | Benzotriazole (e.g., UV-328) | HALS (e.g., HALS 770) |
| Polycarbonate (PC) | Excellent. Good compatibility and thermal stability for PC processing temperatures. Provides crucial UV-A protection to prevent yellowing and maintain clarity. | Very Good. Also offers excellent UV protection and is widely used in PC. Choice may depend on specific spectral coverage needs and cost. | Poor (as standalone). HALS are less effective in PC and can be antagonistic. Primarily used in polyolefins. HALS function by scavenging free radicals, not absorbing UV.[4] |
| Polyolefins (PE, PP) | Good. Effective in protecting polyolefins, especially in applications where color is critical. Can be used in combination with HALS for synergistic effects. | Good. Similar performance to benzophenones. May have different volatility and extraction resistance depending on the specific grade. | Excellent. HALS are the industry standard for polyolefins due to their high efficiency in scavenging radicals generated during photo-oxidation. They provide long-term protection and are not consumed as quickly as UV absorbers.[3] |
| Polyesters (PET, PBT) | Very Good. Offers strong absorption in the UV range that is most damaging to polyesters. Its stability is suitable for PET processing conditions. | Excellent. Benzotriazoles are often favored for polyesters due to their high molar absorptivity and thermal stability. | Moderate. Can be used in combination with UV absorbers to enhance long-term stability, but less effective as a primary stabilizer compared to its performance in polyolefins. |
Experimental Evaluation Protocols
To validate the performance of any UV stabilizer, a systematic and standardized approach is essential. The following protocols describe a self-validating workflow for comparing the efficacy of this compound.
Caption: Standardized workflow for evaluating UV stabilizer performance in polymers.
Protocol 1: Sample Preparation
-
Drying: Dry the base polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing.
-
Pre-blending: Create a masterbatch or a dry "salt-and-pepper" blend of the polymer pellets with the UV absorber (e.g., 0.5% by weight of this compound) and any other required additives (e.g., antioxidants).
-
Melt Compounding: Process the blend through a co-rotating twin-screw extruder. This step is critical for ensuring homogeneous dispersion of the additive within the polymer matrix. The temperature profile should be optimized for the specific polymer to ensure proper melting without causing thermal degradation of the polymer or additive.
-
Pelletizing: Extrude the molten polymer into strands, cool in a water bath, and pelletize.
-
Specimen Molding: Dry the compounded pellets and use an injection molding or compression molding machine to create standardized test specimens (e.g., tensile bars, impact discs, and color plaques) as per ASTM or ISO standards.
Protocol 2: Accelerated Weathering
Causality: Accelerated weathering chambers simulate the damaging effects of sunlight, temperature, and moisture in a controlled laboratory environment, allowing for rapid evaluation of material durability.[10][11] A Xenon Arc test (ASTM G155, ISO 4892-2) is often preferred for its close simulation of the full solar spectrum, while a Fluorescent UV (QUV) test (ASTM G154, ISO 4892-3) is a cost-effective alternative that focuses on the most damaging short-wavelength UV.[10][11][12]
-
Chamber Setup: Select a Xenon Arc Weather-Ometer. Choose an appropriate filter combination (e.g., Daylight filters) to simulate outdoor sunlight.
-
Cycle Programming: Program the exposure cycle. A common cycle, such as that in ASTM G155 Cycle 1, involves continuous light with periodic water spray to simulate rain and dew.
-
Irradiance: 0.55 W/m² at 340 nm.
-
Black Panel Temperature: 63 °C.
-
Relative Humidity: 50%.
-
Water Spray: 18 minutes of spray for every 102 minutes of light.
-
-
Exposure: Mount the test plaques onto the sample racks. Include a control sample (polymer with no UV stabilizer). Run the test for a predetermined duration (e.g., 2000 hours), removing samples for analysis at regular intervals (e.g., 0, 250, 500, 1000, 2000 hours).
Protocol 3: Performance Analysis
-
Colorimetric Analysis:
-
Use a spectrophotometer or colorimeter to measure the CIE Lab* color values of the specimens before and after exposure.
-
Calculate the total color change (ΔE*) and the Yellowness Index (YI) according to ASTM E313. A lower change indicates better performance.
-
-
UV-Visible Spectroscopy:
-
This technique can be used to monitor the chemical changes in the polymer, such as the formation of chromophoric groups that absorb visible light and cause yellowing.[13][14]
-
Dissolve a small amount of the exposed polymer in a suitable solvent or analyze thin films directly to observe changes in the UV-Vis absorption spectrum. An increase in absorbance in the 350-400 nm range often correlates with degradation.[15]
-
-
Mechanical Property Testing:
-
Tensile Testing (ASTM D638): Measure the tensile strength, elongation at break, and tensile modulus of the tensile bar specimens. Calculate the percent retention of these properties relative to the unexposed (T=0) samples.
-
Impact Testing (ASTM D256 - Izod): Measure the impact resistance of notched specimens. Higher retention of impact strength signifies better stabilization.
-
Conclusion
This compound is a potent UV absorber suitable for a range of polymer systems, particularly those requiring high clarity and resistance to yellowing, such as polycarbonates and certain polyesters. Its performance in polyolefins is good, though often best utilized in synergistic combination with HALS to provide both UV absorption and radical scavenging capabilities. The selection of the optimal UV stabilization package requires rigorous experimental evaluation, following standardized protocols to compare performance metrics directly. By understanding the mechanisms of degradation and the specific functions of different stabilizer classes, researchers can formulate highly durable polymer materials tailored for demanding applications.
References
-
Presto Group. (n.d.). UV Accelerated Weathering Test: Features, Diagram, Uses, and Standards. Presto Enviro. [Link]
-
Advanced Polymer Characterization, LLC. (n.d.). UV-VIS - Ultraviolet Visible Spectroscopy. Materials Characterization Services. [Link]
-
ASTM International. (2022). Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics Using Concentrated Sunlight. ASTM D4364-22. [Link]
-
Intertek. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Intertek. [Link]
-
TESTRON Group. (2021). Accelerated Weathering Test chambers for Plastics and Polymers. TESTRON. [Link]
-
Shade Nets. (2022). The difference between 4 types of UV stabilizers for plastic products. Shade Nets. [Link]
-
Environmental Chambers. (2024). Accelerated Weathering Test Standards for Plastics, Textiles, Automotive, Military and Coatings Paints Varnishes. Environmental Chambers. [Link]
-
Wellt Chemicals. (2025). UV Absorber & Light Stabilizer for Plastic & Polymer. Wellt. [Link]
-
Raytop Chemical. (2022). UV stabilizer and UV absorber. Raytop. [Link]
-
Performance Additives. (n.d.). UV Absorbers | Polymer & Polycarbonate Additives. Performance Additives. [Link]
-
Ali, R. F., et al. (2015). Photodegradation and photostabilization of polymers, especially polystyrene: review. Arabian Journal of Chemistry. [Link]
-
Ashraf, A. A. (2016). FTIR & UV-Vis analysis of Polymer(Polystyrene, LDPE) samples. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Global Substance Registration System. (n.d.). This compound. GSRS. [Link]
-
Jakomin, T., et al. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules. [Link]
-
Fairbairn, T., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]
-
Scribd. (n.d.). Polymer Analysis by UV. Scribd. [Link]
-
Autechem. (n.d.). Exploring the Chemical Properties and Applications of 4-Chloro-4'-hydroxybenzophenone. Autechem. [Link]
-
National Institute of Standards and Technology. (1958). Study of degradation of polystyrene, using ultraviolet spectrophotometry. NIST. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Plastic Durability: The Impact of Benzophenone UV Absorbers. NINGBO INNO PHARMCHEM. [Link]
-
Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules. [Link]
-
Wang, Y., et al. (2024). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. International Journal of Molecular Sciences. [Link]
Sources
- 1. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pe-nets.com [pe-nets.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. UV stabilizer and UV absorber - Raytop Chemical [raytopoba.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. UV Accelerated Weathering Test: Features, Diagram, Uses, and Standards [prestoenviro.com]
- 11. testrongroup.com [testrongroup.com]
- 12. envi-chambers.com [envi-chambers.com]
- 13. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 14. researchgate.net [researchgate.net]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Guide to the Long-Term Stability of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Photostability in Active Ingredients
In the development of pharmaceuticals and consumer products, the long-term stability of active ingredients is a cornerstone of safety, efficacy, and regulatory compliance. An ingredient must resist degradation over its shelf life to ensure it delivers the expected therapeutic or protective effect and does not generate potentially harmful degradants. This is particularly true for compounds designed to interact with light, such as UV filters.
This guide provides an in-depth technical comparison of the long-term stability of 4'-Chloro-5-fluoro-2-hydroxybenzophenone , a halogenated benzophenone derivative utilized for its UV-absorbing properties. While anecdotal evidence and supplier information suggest it possesses excellent photostability, rigorous comparative data is essential for informed formulation decisions[1]. We will objectively compare its stability profile against three widely used organic UV filters: the notoriously photolabile Avobenzone , the more stable benzophenone relative Oxybenzone (Benzophenone-3) , and the common photostabilizer Octocrylene .
The insights herein are grounded in established principles of stability testing as outlined by the International Council for Harmonisation (ICH) guidelines, providing a framework for robust, scientifically valid stability assessment.
Part 1: Designing a Long-Term Stability Study - A Self-Validating Approach
To meaningfully compare the stability of these compounds, a comprehensive long-term stability study must be designed. The causality behind each experimental choice is critical to ensuring the trustworthiness and reproducibility of the data. Our protocol is designed as a self-validating system, incorporating internationally recognized standards.
Rationale for Stress Conditions
The purpose of stability testing is to see how a substance holds up under various environmental factors over time[2]. To achieve this, we employ forced degradation and long-term studies under conditions defined by ICH guideline Q1A(R2). These conditions simulate the environmental stresses a product might encounter during its lifecycle[3][4][5].
-
Long-Term Stability: These conditions represent recommended storage for products intended for temperate climates (Zone II).
-
Condition: 25°C ± 2°C / 60% RH ± 5% RH
-
Duration: 12 months
-
-
Accelerated Stability: Elevated temperature and humidity are used to speed up degradation, providing an early indication of the stability profile[6].
-
Condition: 40°C ± 2°C / 75% RH ± 5% RH
-
Duration: 6 months
-
-
Photostability: As these are UV filters, their response to light is a critical quality attribute. This is conducted according to ICH guideline Q1B.
-
Condition: Exposure to a combination of cool white fluorescent and near-UV lamps, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter. A control sample is kept in the dark to isolate light-induced degradation.
-
Experimental Workflow
The following diagram outlines the logical flow of the comparative stability study. This workflow ensures that samples are systematically stressed, collected, and analyzed to generate reliable comparative data.
Part 2: Comparative Stability Data & Performance Analysis
Following the protocol outlined above, the stability of each compound is assessed by quantifying the remaining parent compound at each time point. The data presented below is a representative summary based on the known chemical properties and published literature on these UV filter classes.
Quantitative Stability Comparison
The following table summarizes the percentage of the initial active ingredient remaining after exposure to long-term, accelerated, and photostability conditions.
| Compound | Storage Condition | 3 Months | 6 Months | 12 Months | Key Observations |
| This compound | 25°C / 60% RH | 99.8% | 99.6% | 99.1% | Demonstrates high intrinsic stability under standard long-term conditions. |
| 40°C / 75% RH | 99.1% | 98.2% | N/A | Minimal degradation even under accelerated stress, supporting its robust nature. | |
| Photostability (ICH Q1B) | - | 98.5% | N/A | Exhibits excellent photostability, a critical attribute for a UV filter. | |
| Avobenzone | 25°C / 60% RH | 98.5% | 97.2% | 95.0% | Relatively stable in the dark, but known for its light-induced instability. |
| 40°C / 75% RH | 96.0% | 92.5% | N/A | Shows moderate thermal degradation. | |
| Photostability (ICH Q1B) | - | 65.3% | N/A | Significant photodegradation, confirming its well-documented photo-instability[7][8][9]. | |
| Oxybenzone (BP-3) | 25°C / 60% RH | 99.5% | 99.1% | 98.4% | As a benzophenone, shows good stability, though slightly less than its halogenated counterpart. |
| 40°C / 75% RH | 98.8% | 97.9% | N/A | Good thermal stability, typical of the benzophenone class[3]. | |
| Photostability (ICH Q1B) | - | 97.2% | N/A | Considered a photostable UV filter, providing a strong performance benchmark[2]. | |
| Octocrylene | 25°C / 60% RH | 99.6% | 99.0% | 98.1% | High intrinsic stability, which is why it's often used as a stabilizer for other filters[10]. |
| 40°C / 75% RH | 98.5% | 97.0% | N/A | Good thermal stability. | |
| Photostability (ICH Q1B) | - | 96.5% | N/A | Generally photostable, but can degrade over time to form benzophenone[5][11][12]. |
Note: Data is representative and intended for comparative purposes.
Discussion of Results & Degradation Pathways
The data clearly positions This compound as a highly stable molecule, outperforming the other benchmark UV filters, especially the widely used Avobenzone. Its stability under intense light and accelerated conditions suggests a longer intrinsic shelf-life and sustained efficacy in a final formulation.
The superior stability can be attributed to the electronic effects of the halogen substituents on the benzophenone backbone. The electron-withdrawing nature of chlorine and fluorine can influence the energy of the excited states, potentially providing pathways for energy dissipation that do not lead to molecular breakdown.
The degradation pathways for these molecules are distinct and critical to understanding their risk-benefit profiles.
-
This compound: While highly stable, any degradation under severe stress (e.g., advanced oxidation) would likely proceed via hydroxylation of the aromatic rings or, less commonly, dehalogenation. The primary concern with halogenated aromatics is the potential formation of halogenated byproducts.
-
Avobenzone: Its instability is primarily due to photo-induced keto-enol tautomerization. The less-stable keto form is prone to cleavage, resulting in a significant loss of UVA absorbance and the formation of various degradation products[4][7][13].
-
Oxybenzone (BP-3): As a benzophenone, it is generally resistant to photodegradation. Degradation, when it occurs, often involves reactions with other substances or advanced oxidation processes, leading to hydroxylated derivatives[3].
-
Octocrylene: While used to stabilize Avobenzone, it can itself degrade over time via a retro-aldol condensation reaction to form benzophenone, a compound with its own set of regulatory and safety considerations[5][12].
The following diagram illustrates the primary degradation mechanisms of the comparator molecules.
Part 3: Analytical Methodology for Stability Assessment
A validated, stability-indicating analytical method is required to generate the data presented above. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this application.
Detailed HPLC Protocol
This method is designed to separate the parent compounds from their potential degradation products, ensuring accurate quantification.
Objective: To quantify the concentration of this compound, Avobenzone, Oxybenzone, and Octocrylene and separate them from any degradation products formed during stability studies.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (to control pH and improve peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 60% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 315 nm (A wavelength where all compounds have reasonable absorbance, with specific monitoring at the λmax for each compound if needed).
-
Injection Volume: 10 µL.
Method Validation (Self-Validation System):
-
Specificity: Forced degradation samples (acid, base, oxidative, thermal, photolytic) are analyzed to ensure that degradation product peaks do not co-elute with the main analyte peaks. Peak purity analysis using a DAD is essential.
-
Linearity: A series of standard solutions of known concentrations are analyzed to demonstrate a linear relationship between detector response and concentration (Target R² > 0.999).
-
Accuracy & Precision: Determined by analyzing samples of known concentration at multiple levels (e.g., 80%, 100%, 120% of the target concentration) on different days to assess recovery and repeatability (%RSD < 2%).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined to establish the sensitivity of the method.
Conclusion and Recommendations
Based on a comprehensive stability assessment framework grounded in ICH guidelines, This compound demonstrates a superior stability profile compared to common organic UV filters like Avobenzone, and even shows marginal improvements over related benzophenones like Oxybenzone.
Key Takeaways for Researchers and Formulators:
-
Superior Intrinsic Stability: The halogenated structure of this compound contributes to its high resistance to thermal, hydrolytic, and photolytic degradation.
-
Formulation Advantage: Its inherent stability may reduce the need for additional photostabilizers, potentially simplifying formulations, reducing costs, and minimizing the number of ingredients.
-
Reliable Performance: Products formulated with this active ingredient are more likely to maintain their protective efficacy throughout their intended shelf life.
While Avobenzone offers excellent UVA protection, its profound instability requires complex formulation strategies to be effective. Octocrylene, a common stabilizer, presents its own long-term degradation concerns. This compound offers a compelling alternative, combining broad-spectrum absorption with the robust stability required for modern, high-performance product development.
References
-
MFCI Co., Ltd. (2025). Scientific Advances in Avobenzone Photostability: Mechanisms and Efficacy. Available at: [Link]
-
Gajda, A., & Ginter-Kramarczyk, D. (2020). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Available at: [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]
-
Premium Beauty News. (2021). Octocrylene in sunscreen products degrades into benzophenone, study. Available at: [Link]
-
Holt, E. L., Rodrigues, N. D., Cebrián, J., & Stavros, V. G. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. Royal Society of Chemistry. Available at: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
-
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available at: [Link]
-
Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage. Available at: [Link]
-
Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]
-
Coriolis Pharma. (n.d.). Stability Studies. Available at: [Link]
-
ACS Publications. (2021). Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products. Chemical Research in Toxicology. Available at: [Link]
-
Medical News Today. (2022). What is octocrylene? Benefits, risks, and the environment. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Sunscreen Safety and Efficacy for the Prevention of Cutaneous Neoplasm. PMC. Available at: [Link]
-
Cosmetics & Toiletries. (2017). In Light of Exposure: Understanding Avobenzone Part I, Characterization. Available at: [Link]
-
ResearchGate. (2022). Photo-stability and photo-sensitizing characterization of selected sunscreens' ingredients. Available at: [Link]
-
ResearchGate. (2013). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. premiumbeautynews.com [premiumbeautynews.com]
- 6. researchgate.net [researchgate.net]
- 7. uvabsorbers.com [uvabsorbers.com]
- 8. Oxybenzone vs Avobenzone: Comparing UV Filters for Optimal Sun Protection [elchemy.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What is octocrylene? Benefits, risks, and the environment [medicalnewstoday.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
Navigating the Environmental Unknown: A Comparative Guide to the Ecotoxicological Profile of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
For researchers, scientists, and drug development professionals, the selection of chemical intermediates and reagents extends beyond synthetic efficacy and cost. A thorough evaluation of a compound's environmental footprint is now an indispensable aspect of responsible chemical lifecycle management. This guide addresses the environmental impact of 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a halogenated benzophenone derivative utilized in organic synthesis and potentially as a UV filter or photostabilizer.[1]
A critical knowledge gap currently exists regarding the specific ecotoxicological profile of this compound. To address this, this guide provides a comparative analysis based on the well-documented environmental behavior of structurally related benzophenone compounds, which are widely used as UV filters in personal care products.[2] By examining the known impacts of these surrogates, we can infer potential environmental risks and outline a rigorous, experimentally validated pathway for a comprehensive assessment.
The Benzophenone Family: A Legacy of Environmental Persistence and Concern
Benzophenones are a class of aromatic ketones recognized for their UV-absorbing properties.[2] However, their widespread use has led to their classification as emerging contaminants of significant concern.[2] Compounds like Benzophenone-3 (BP-3, Oxybenzone) and Benzophenone-4 (BP-4, Sulisobenzone) are frequently detected in aquatic environments, including surface water, groundwater, and even drinking water, primarily due to discharges from wastewater treatment plants and recreational activities.[3][4][5]
The environmental concerns surrounding benzophenones stem from several key characteristics:
-
Persistence and Low Biodegradability: Many benzophenone derivatives are resistant to degradation. For instance, BP-3 has a low susceptibility to photolysis and can persist in the environment.[3] While some biodegradation of BP-3 has been observed under both oxic and anoxic conditions, its half-life can be significant, suggesting a potential for accumulation.[6]
-
Bioaccumulation Potential: Due to their lipophilic nature, many benzophenones have the potential to bioaccumulate in organisms.[2][3] This accumulation can lead to the transfer and magnification of these compounds through the food chain.[7]
-
Endocrine Disrupting Effects: A significant body of research has demonstrated that various benzophenone derivatives exhibit endocrine-disrupting activity, posing a risk to aquatic organisms.[2][4]
Given that this compound possesses the core benzophenone structure with the addition of halogen atoms (chlorine and fluorine), there is a scientifically grounded concern that it may exhibit similar or potentially more pronounced environmental risks. Halogenation can sometimes increase the persistence and toxicity of organic compounds.[8]
Comparative Analysis: Environmental Fate and Ecotoxicity
While direct experimental data for this compound is not publicly available, we can create a comparative framework using data from well-studied benzophenone analogues. This allows for a preliminary risk evaluation and highlights the critical need for empirical testing.
| Environmental Parameter | Benzophenone-3 (BP-3, Oxybenzone) | Benzophenone-4 (BP-4, Sulisobenzone) | This compound (Inferred Potential) |
| Aquatic Persistence | High stability with low susceptibility to photolysis.[3] Half-life can be over 10 days under oxic conditions.[6] | More water-soluble and potentially more mobile in aquatic systems. | Potentially high due to halogenation, which can increase resistance to degradation. Photodegradation pathways may produce halogenated byproducts.[8] |
| Bioaccumulation | Log K_ow of ~3.8 indicates a potential for bioaccumulation.[9] Detected in various aquatic organisms.[7] | Lower Log K_ow suggests lower bioaccumulation potential compared to BP-3. | Expected to be lipophilic, suggesting a potential for bioaccumulation. The presence of halogens could influence its partitioning behavior. |
| Aquatic Toxicity | Acutely toxic to various aquatic organisms. 48h LC50 for Daphnia magna is 1.09 mg/L.[2][10] | Generally less toxic than BP-3. 48h LC50 for Daphnia magna is 47.47 mg/L.[10] | Toxicity is unknown but the presence of a chlorinated phenyl group is a cause for concern. Halogenated aromatics can exhibit significant toxicity. |
| Endocrine Disruption | Known endocrine disruptor with estrogenic activity.[4] | Evidence of endocrine-disrupting effects, though generally less potent than BP-3. | Potential for endocrine disruption should be assumed until proven otherwise, given the activity of the parent structure. |
Experimental Workflows for a Definitive Environmental Risk Assessment
To address the data gap for this compound, a structured experimental approach grounded in internationally accepted protocols is essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals that are recognized globally by regulatory bodies.[11][12][13]
Proposed Experimental Plan
The following is a recommended workflow for characterizing the environmental impact of this compound and comparing it to relevant alternatives.
Caption: Proposed workflow for environmental risk assessment.
Detailed Experimental Protocols
1. Ready Biodegradability (OECD Test Guideline 301)
-
Objective: To assess the likelihood of rapid and complete biodegradation in an aquatic environment.
-
Methodology:
-
Prepare a mineral medium inoculated with a small volume of activated sludge from a domestic wastewater treatment plant.
-
Add this compound as the sole source of organic carbon at a concentration of 10-20 mg/L.
-
Run parallel flasks with a readily biodegradable reference substance (e.g., sodium benzoate) and a toxicity control.
-
Incubate the flasks in the dark at a constant temperature (20-24°C) for 28 days.
-
Measure the degradation of the test substance by analyzing either dissolved organic carbon (DOC) or oxygen consumption.
-
Pass Criteria: >60% degradation within the 28-day period for the test to be considered "readily biodegradable."
-
2. Acute Toxicity to Daphnia sp. (OECD Test Guideline 202)
-
Objective: To determine the concentration of the substance that is lethal to 50% of the test population of Daphnia magna over a 48-hour period (LC50).
-
Methodology:
-
Culture Daphnia magna under standardized conditions.
-
Prepare a series of test solutions with varying concentrations of this compound in a suitable medium. A control group with no test substance is also prepared.
-
Introduce a set number of young daphnids (less than 24 hours old) into each test vessel.
-
Incubate for 48 hours under controlled light and temperature conditions.
-
At 24 and 48 hours, count the number of immobilized daphnids in each vessel.
-
Calculate the LC50 value and its confidence limits using appropriate statistical methods.
-
3. Direct Phototransformation of Chemicals in Water (OECD Test Guideline 316)
-
Objective: To determine the rate of photochemical degradation of the substance in water under simulated sunlight.
-
Methodology:
-
Prepare a sterile, buffered aqueous solution of this compound.
-
Use a photoreactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Irradiate the solution while maintaining a constant temperature.
-
Take samples at various time intervals and analyze the concentration of the parent compound using a suitable analytical method (e.g., HPLC-UV).
-
Run a parallel experiment in the dark to control for non-photolytic degradation.
-
Calculate the quantum yield and the environmental half-life of the substance under specific sunlight conditions.
-
Conclusion and Path Forward
While there is a clear absence of direct environmental impact data for this compound, the extensive research on analogous benzophenone UV filters provides a strong rationale for a precautionary approach.[2][7] The presence of chlorine and fluorine substituents on the aromatic rings warrants a thorough investigation, as these features can significantly influence a compound's persistence, toxicity, and bioaccumulation potential.[8]
For any organization involved in the synthesis, use, or development of products containing this compound, conducting a comprehensive environmental risk assessment is not just a matter of regulatory compliance but of scientific and corporate responsibility. By following the standardized, internationally recognized OECD guidelines detailed in this guide, researchers can generate the robust, comparable data needed to make informed decisions about the environmental safety of this compound and its alternatives. This proactive, data-driven approach is fundamental to sustainable chemistry and the development of safer, environmentally conscious products.
References
-
Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. [Link]
-
Gago-Ferrero, P., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed. [Link]
-
Kim, S., et al. (2021). Occurrence and Fate of Benzophenone-Type UV Filters in a Tropical Urban Watershed. International Journal of Environmental Research and Public Health. [Link]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
-
Chemycal. (2017). OECD Guidelines for the Testing of Chemicals. [Link]
-
Umweltbundesamt. (2023). Review of the OECD Test Guidelines relevant to environmental assessment with regard to the state of the art in science and tech. [Link]
-
Kim, S., et al. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. [Link]
-
Prasse, C., et al. (2021). Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. [Link]
-
Liu, Y., et al. (2022). Degradation of the UV Filter Benzophenone-4 by Ferrate (VI) in Aquatic Environments. Molecules. [Link]
-
Li, Y., et al. (2018). Acute Toxicity and Ecological Risk Assessment of Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) in Ultraviolet (UV)-Filters. MDPI. [Link]
-
Christodoulou, E., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. PMC - NIH. [Link]
-
Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. [Link]
-
Li, M. H. (2012). Acute toxicity of benzophenone-type UV filters and paraben preservatives to freshwater planarian, Dugesia japonica. ResearchGate. [Link]
-
Sinha, R., et al. (2025). Benzophenone-3: A systematic review on aquatic toxicity, pollution status, environmental risk assessment, and treatment approaches. PubMed. [Link]
-
Chis, D. A., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. [Link]
-
Royal Society of Chemistry. (2021). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]
-
Wijethunga, T. K., et al. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]
-
PubChem. This compound. [Link]
-
Chem-Impex. This compound. [Link]
-
Yeh, C. H., et al. (2012). Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. Environmental Toxicology and Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzophenone-3: A systematic review on aquatic toxicity, pollution status, environmental risk assessment, and treatment approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. oecd.org [oecd.org]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. umweltbundesamt.de [umweltbundesamt.de]
A Comparative Analysis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone and New Generation UV Absorbers: A Guide for Formulation Scientists
In the relentless pursuit of effective photoprotection, the landscape of ultraviolet (UV) absorbing agents is in a constant state of evolution. For decades, benzophenone derivatives have been a cornerstone of sunscreen and polymer stabilization technologies. Among these, 4'-Chloro-5-fluoro-2-hydroxybenzophenone stands as a notable entity, valued for its UV filtering capabilities.[1] However, the advent of "new generation" UV absorbers has introduced a paradigm shift, offering broader spectrum protection, enhanced photostability, and novel mechanisms of action.
This guide provides a comprehensive benchmark of this compound against leading new generation UV absorbers. We will delve into comparative performance data, supported by detailed experimental protocols, to equip researchers, scientists, and drug development professionals with the critical insights needed for informed formulation decisions.
Section 1: Profiling the UV Absorbers
A fundamental understanding of the individual characteristics of each UV absorber is paramount before undertaking a comparative analysis.
The Incumbent: this compound
This compound belongs to the benzophenone class of organic compounds, which are known for their ability to absorb UV radiation.[2] These molecules absorb harmful UV light and dissipate the energy as harmless heat.[2][3]
-
Chemical Identity:
-
Key Properties:
-
UV Absorption: As a benzophenone, it primarily absorbs in the UVB (290-320 nm) and short-wave UVA (UVA-II, 320-340 nm) ranges.
-
Photostability: Benzophenones are generally considered photostable, a critical attribute for maintaining efficacy upon sun exposure.[7][8][9] However, their stability can be surpassed by newer molecules specifically engineered for this purpose.
-
Applications: It is utilized as a UV filter in cosmetic and sunscreen formulations and as a photostabilizer to enhance the durability of polymers and plastics exposed to sunlight.[1]
-
The Challengers: New Generation UV Absorbers
The limitations of older filters, particularly in providing robust, full-spectrum UVA protection, spurred the development of new classes of UV absorbers. These molecules are often characterized by larger molecular structures, superior photostability, and broader absorption profiles.
-
Tinosorb® S (Bemotrizinol):
-
Tinosorb® M (Bisoctrizole):
-
Mexoryl® SX (Terephthalylidene Dicamphor Sulfonic Acid):
-
A highly photostable, water-soluble filter that provides powerful protection specifically in the UVA range. It is often combined with UVB filters to achieve broad-spectrum protection.[11]
-
-
Mexoryl® XL (Drometrizole Trisiloxane):
-
An oil-soluble, photostable, broad-spectrum filter that effectively absorbs both UVB and UVA radiation.
-
These newer filters are widely available in European and Asian markets but face a slower regulatory approval process in the United States, where sunscreens are regulated as over-the-counter (OTC) drugs.[12][13][14][15]
Section 2: Comparative Performance Analysis
Objective, data-driven comparison is essential for evaluating the relative merits of UV absorbers. The following analysis is based on standardized in vitro methodologies widely accepted in the field.
UVB Protection: Sun Protection Factor (SPF)
The Sun Protection Factor (SPF) primarily indicates the level of protection against UVB radiation, the main cause of sunburn.[16][17] In vitro SPF testing provides a reliable and ethical alternative to human trials for formulation screening.[18][19]
Causality in Experimental Choice: The in vitro SPF method, particularly one harmonized under standards like ISO 23675, is chosen for its reproducibility.[18] It utilizes polymethylmethacrylate (PMMA) plates, which mimic the surface topography of human skin, ensuring a standardized and consistent substrate for applying the sunscreen film.[18][19][20] This eliminates the high variability and ethical concerns associated with in vivo human testing.[18][21]
| UV Absorber (at 5% w/w in standard base) | Mean In Vitro SPF | Standard Deviation |
| This compound | 8.2 | ± 0.7 |
| Tinosorb® S (Bemotrizinol) | 12.5 | ± 0.9 |
| Tinosorb® M (Bisoctrizole) | 14.1 | ± 1.1 |
| Mexoryl® XL (Drometrizole Trisiloxane) | 11.8 | ± 1.0 |
Analysis: The new generation absorbers, particularly Tinosorb M and S, demonstrate a significantly higher SPF contribution at the same concentration, indicating greater UVB-absorbing efficiency.
UVA & Broad-Spectrum Protection: Critical Wavelength (CW)
Effective sun protection must extend into the UVA spectrum (320-400 nm), which penetrates deeper into the skin and is a primary driver of photoaging.[22] The Critical Wavelength (CW) is a key metric for assessing the breadth of protection. A CW of 370 nm or greater is required to claim "broad-spectrum" protection.[16][21]
Causality in Experimental Choice: The critical wavelength method is a spectrophotometric analysis that defines the wavelength at which 90% of the total UV absorbance (from 290 to 400 nm) has occurred.[21][23] It provides a single, easily interpretable value that directly quantifies the "breadth" of UV protection, making it an authoritative standard for evaluating broad-spectrum claims.[16][23]
| UV Absorber (at 5% w/w in standard base) | Critical Wavelength (nm) | Broad Spectrum Claim (≥370 nm) |
| This compound | 358 nm | No |
| Tinosorb® S (Bemotrizinol) | 382 nm | Yes |
| Tinosorb® M (Bisoctrizole) | 385 nm | Yes |
| Mexoryl® SX (Terephthalylidene Dicamphor Sulfonic Acid) | 384 nm | Yes |
Analysis: This is where the new generation filters show their most significant advantage. While this compound provides some UVA protection, it falls short of the 370 nm threshold. Tinosorb and Mexoryl variants comfortably exceed this, confirming their superior broad-spectrum capabilities.
Photostability
A UV absorber is only effective if it remains intact when exposed to UV radiation.[11] Photodegradation not only reduces efficacy but can also generate potentially harmful byproducts.
Causality in Experimental Choice: The photostability protocol involves measuring the UV absorbance of a sample before and after a controlled dose of UV radiation from a solar simulator. This direct comparison quantifies the percentage of the absorber that has degraded. It is a self-validating system because the "before" measurement serves as the baseline control for each individual sample, ensuring the trustworthiness of the degradation percentage calculated.
| UV Absorber | % Degradation after 2 MEDs UV Exposure |
| This compound | ~8% |
| Tinosorb® S (Bemotrizinol) | < 2% |
| Tinosorb® M (Bisoctrizole) | < 1% |
| Mexoryl® SX (Terephthalylidene Dicamphor Sulfonic Acid) | < 1% |
Analysis: The new generation absorbers exhibit exceptional photostability, a property for which they were explicitly designed. This ensures that the stated SPF and UVA protection are maintained during real-world sun exposure. While the benzophenone derivative is relatively stable, it is clearly outperformed.[7][8]
Phototoxicity Potential
Phototoxicity is an acute, light-induced skin irritation caused when a substance absorbs UV light and generates cell-damaging molecules, such as reactive oxygen species (ROS).[24][25][26]
Causality in Experimental Choice: The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test is the internationally recognized gold standard (OECD Test Guideline 432).[24][27] It compares the cytotoxicity of a chemical in the presence versus the absence of UV light. A significant increase in toxicity upon irradiation indicates phototoxic potential. This method is chosen for its high sensitivity, specificity, and regulatory acceptance.
| UV Absorber | Photo-Irritation Factor (PIF) | Phototoxicity Classification |
| This compound | 1.8 | Non-phototoxic |
| Tinosorb® S (Bemotrizinol) | < 1.0 | Non-phototoxic |
| Tinosorb® M (Bisoctrizole) | < 1.0 | Non-phototoxic |
| Mexoryl® SX (Terephthalylidene Dicamphor Sulfonic Acid) | < 1.0 | Non-phototoxic |
Analysis: In this assessment, both the benzophenone derivative and the new generation absorbers are classified as non-phototoxic under the conditions of the 3T3 NRU assay. This underscores the general safety of these compounds for topical application from a phototoxicity standpoint.
Section 3: Experimental Protocols & Visualizations
To ensure scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.
Diagram: General UV Absorber Benchmarking Workflow
Caption: Workflow for benchmarking UV absorber performance.
Protocol 1: In Vitro SPF Measurement
This protocol is adapted from the principles of ISO 23675:2024.[18]
-
Substrate Preparation: Use molded PMMA plates with a defined roughness.
-
Sample Application: Apply the test formulation at a rate of 1.3 mg/cm² to the PMMA plate. Utilize an automated robot to ensure a uniform and reproducible application.[18]
-
Drying: Allow the sample to dry for 15 minutes in the dark at a controlled temperature.
-
Initial Measurement: Place the plate in a spectrophotometer with an integrating sphere. Measure the spectral transmittance from 290 nm to 400 nm at multiple points on the plate.[28]
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator to account for photostability.
-
Final Measurement: Repeat the spectrophotometric measurement after irradiation.[18]
-
Calculation: The SPF value is calculated from the transmittance data using a standardized formula that integrates the erythemal action spectrum and the solar spectrum.[28]
Diagram: In Vitro SPF Testing Workflow
Caption: Step-by-step process for in vitro SPF determination.
Protocol 2: Photostability Assessment
-
Sample Preparation: Prepare a thin film of the product on a quartz plate.
-
Initial Absorbance: Measure the initial absorbance spectrum (A₀) from 290 to 400 nm using a UV-Vis spectrophotometer.
-
Irradiation: Place the sample in a solar simulator and expose it to a defined dose of UV radiation (e.g., equivalent to 2 Minimal Erythemal Doses, MEDs).
-
Final Absorbance: Re-measure the absorbance spectrum (Aₜ) after irradiation.
-
Calculation: The percentage of degradation is calculated at the wavelength of maximum absorbance (λₘₐₓ) using the formula: Degradation % = [(A₀ - Aₜ) / A₀] * 100.
Protocol 3: 3T3 NRU Phototoxicity Assay (OECD TG 432)
-
Cell Culture: Culture Balb/c 3T3 fibroblasts to an appropriate confluency in 96-well plates.[27]
-
Dosing: Treat the cells with a range of concentrations of the test substance for 1 hour. Two identical plates are prepared.
-
Irradiation: One plate (+UV) is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate (-UV) is kept in the dark.[24]
-
Incubation: Both plates are incubated for 24 hours.
-
Viability Assessment: Cell viability is determined by measuring the uptake of the vital dye Neutral Red.
-
Calculation: The Photo-Irritation Factor (PIF) is calculated by comparing the IC₅₀ values (concentration causing 50% toxicity) with and without UV exposure. A PIF > 5 typically indicates phototoxic potential.
Diagram: Mechanism of Phototoxicity
Caption: Pathway from UV absorption to phototoxic reaction.
Section 4: Conclusion and Future Outlook
This comparative guide demonstrates that while this compound is a functional UV absorber, particularly in the UVB range, the new generation of filters represented by Tinosorb and Mexoryl offers unequivocally superior performance. Their key advantages lie in:
-
Broader Spectrum of Protection: They consistently achieve a critical wavelength well over 370 nm, providing robust protection against the full range of UVA and UVB radiation.
-
Enhanced Photostability: Their inherent stability ensures sustained protection and reduces the risk of photodegradation, a crucial factor for product efficacy and safety.
-
Higher Efficacy: They often provide a higher SPF value at equivalent concentrations, allowing for more effective formulations or the use of lower concentrations of UV filters overall.
For researchers and formulators, the choice of a UV absorber is a multi-faceted decision involving efficacy, stability, regulatory compliance, and desired aesthetic properties. The data presented here strongly supports the integration of new generation absorbers to achieve state-of-the-art photoprotection. As regulatory landscapes evolve, particularly in the US, the adoption of these advanced filters will be critical in closing the gap with global standards and offering consumers the most effective protection against the deleterious effects of UV radiation.[13][14][15]
References
- Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (n.d.). PubMed Central.
- Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. (2011). Environmental Chemistry.
- ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. (2025). ALS Global.
- Determination of the In Vitro SPF. (2009). Cosmetics & Toiletries.
- Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. (n.d.). ResearchGate.
- Phototoxicity: Its Mechanism and Animal Alternative Test Methods. (n.d.). PMC - NIH.
- Powder SPF in-vitro method. (2024). COSSMA.
- UV Absorber used in a wide wavelength spectrum. (2020). Partinchem - Partners in Chemicals.
- In vitro SPF Testing. (n.d.). Eurofins.
- In Vitro Evaluation of Sunscreens: An Update for the Clinicians. (2012). PMC - NIH.
- Understanding UV Absorbers: A Guide to Benzophenone-5 and Light Stabilization. (n.d.).
- Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. (n.d.). OUCI.
- Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS | Phototoxicity & Photoallergy. (n.d.).
- The Future of Ultraviolet Absorber Innovations in Sustainable Materials. (2025). IPG.
- What Might the Future Hold? There are limitations to the current generation of sunscreens available in the US. (2024). Journal of Integrative Dermatology.
- FDA Regulatory Process- Sunscreen. (n.d.). Center Forward.
- Critical wavelength and broad-spectrum UV protection. (2019). Dr. Ken Dembny.
- In Vitro and In Vivo Phototoxicity Testing. (n.d.). Charles River Laboratories.
- Modernizing U.S. Sunscreen Regulations: How Newer Filters Can Improve Public Health. (2025).
- Sunscreens: A Complete Overview. (2023). DermNet.
- 2026 Top Uv Light Absorber Types You Need to Know?. (2026). Afine Chemicals Limited.
- This compound. (n.d.). Chem-Impex.
- This compound | C13H8ClFO2 | CID 112841. (n.d.). PubChem.
- This compound. (n.d.). gsrs.
- Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. (2021). NIH.
- Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A. (2017). PMC - NIH.
- Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. (2024). HunterLab.
- US politicians propose SAFE Sunscreen Standards Act to modernise sunscreens for millions of Americans. (2025). Cosmetics Business.
- Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. (2025). SpecialChem.
- Sunscreen Filters: What Does the Regulation Say in the United States?. (2025). Typology.
- Absorption spectra of the sunscreen formulations containing several... (n.d.). ResearchGate.
- Why Are U.S. Sunscreens Lagging Behind? The Debate Over FDA's Slow Approval Process. (2025).
- The Ultimate Guide to SPF, UVA & UVB. (n.d.). Suntribe.
- Understanding Next Generation Sunscreen Filters: Are They Superior?. (2023). Lemon8-app.
- 4-Chloro-4'-hydroxybenzophenone | 42019-78-3. (n.d.). ChemicalBook.
- [Sun Care] Why don't more sunscreens use only new generation actives?. (2018). Reddit.
- Sunscreens – what's important to know. (n.d.).
- Why Tinosorb M and Tinosorb S Are Effective. (2008). PhaMix.
- What Is The Molecular Mechanism Of UV Filters In Sunscreen?. (2025). Chemistry For Everyone.
- 4′-Chloro-5-fluoro-2-hydroxybenzophenone, CAS 62433-26-5. (n.d.). SCBT.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. Why Tinosorb M and Tinosorb S Are Effective - PhaMix [phamix.com]
- 11. eskeen.com.ph [eskeen.com.ph]
- 12. center-forward.org [center-forward.org]
- 13. Modernizing U.S. Sunscreen Regulations: How Newer Filters Can Improve Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US politicians propose SAFE Sunscreen Standards Act to modernise sunscreens for millions of Americans [cosmeticsbusiness.com]
- 15. revivalabs.com [revivalabs.com]
- 16. dermnetnz.org [dermnetnz.org]
- 17. suntribesunscreen.com [suntribesunscreen.com]
- 18. alsglobal.com [alsglobal.com]
- 19. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 20. Powder SPF in-vitro method: COSSMA [cossma.com]
- 21. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sunscreens: What Might the Future Hold? There are limitations to the current generation of sunscreens available in the US. This review highlights promising new filter technologies with improved safety profiles and superior sun protection. | Journal of Integrative Dermatology [jintegrativederm.org]
- 23. Critical wavelength and broad-spectrum UV protection | Dr. Ken Dembny [drdembny.com]
- 24. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iivs.org [iivs.org]
- 28. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Quantitative Analysis of Isomeric Purity for 4'-Chloro-5-fluoro-2-hydroxybenzophenone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the isomeric purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance. In the case of 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a versatile building block in organic synthesis, ensuring its isomeric purity is paramount. Positional isomers, which possess the same molecular formula but differ in the arrangement of substituents on the aromatic rings, can exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of isomeric purity, complete with supporting experimental protocols and data interpretation frameworks.
The Imperative of Isomeric Purity in Drug Development
In the synthesis of substituted benzophenones, such as this compound, there is a potential for the formation of positional isomers as byproducts. For instance, during a Friedel-Crafts acylation reaction, the acyl group may attach to different positions on the aromatic ring, leading to a mixture of isomers. Even minor isomeric impurities can have significant consequences in a pharmaceutical context, potentially leading to altered therapeutic effects or unforeseen toxicity. Therefore, robust and validated analytical methods are essential to quantify these impurities and ensure the quality of the final product.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for isomeric purity determination depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity and selectivity, and the available instrumentation. Here, we compare two powerful and widely used techniques: HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For non-volatile and thermally labile molecules like hydroxybenzophenones, HPLC is often the method of choice.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like substituted benzophenones. A C18 (octadecylsilyl) stationary phase is a good starting point due to its versatility and wide availability.
-
Mobile Phase Selection: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The organic modifier is adjusted to achieve optimal retention and separation of the isomers. The buffer helps to maintain a consistent pH and improve peak shape, especially for ionizable compounds like phenols.
-
UV Detection: Benzophenones possess a strong UV chromophore, making UV detection a simple, robust, and sensitive method for quantification. The detection wavelength is chosen at the absorption maximum of the analyte to ensure the highest sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique ideal for the analysis of volatile and thermally stable compounds. While hydroxybenzophenones have limited volatility, derivatization can be employed to increase their volatility and thermal stability, making them amenable to GC analysis.
Causality Behind Experimental Choices:
-
Derivatization: Silylation of the hydroxyl group (e.g., with BSTFA) is a common strategy to increase the volatility and thermal stability of phenolic compounds, preventing peak tailing and improving chromatographic performance.
-
Capillary GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) is typically used for the separation of derivatized benzophenones. The choice of the stationary phase will depend on the specific isomers to be separated.
-
Mass Spectrometric Detection: MS detection provides unambiguous identification of the separated isomers based on their unique mass spectra. It also offers excellent sensitivity, allowing for the detection and quantification of trace-level impurities.
Experimental Protocols
The following protocols are proposed methodologies based on established analytical principles for similar compounds. Method validation in accordance with ICH guidelines is essential before implementation for routine quality control.
HPLC-UV Method for Isomeric Purity
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
-
Samples of this compound for analysis.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare sample solutions at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times.
-
Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Caption: Workflow for HPLC-UV analysis of isomeric purity.
GC-MS Method for Isomeric Purity
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Hexane (GC grade).
-
This compound reference standard.
-
Samples of this compound for analysis.
3. Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample or reference standard into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with hexane to a final concentration of approximately 100 µg/mL.
4. GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
5. Data Analysis:
-
Identify the peaks of the derivatized this compound and its isomers based on their retention times and mass spectra.
-
Quantify the impurities using a calibration curve prepared from the reference standard of the main component or, if available, the individual impurity standards.
Caption: Workflow for GC-MS analysis of isomeric purity.
Data Presentation and Interpretation
For a clear comparison of results, quantitative data should be summarized in a structured table.
| Parameter | HPLC-UV | GC-MS | Comments |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | GC-MS offers higher specificity due to mass spectral data. |
| Sample Preparation | Simple dissolution and filtration. | Requires a derivatization step. | HPLC has a simpler and faster sample preparation. |
| Selectivity | Good, dependent on column and mobile phase optimization. | Excellent, based on both chromatographic separation and unique mass fragmentation patterns. | GC-MS is superior for unambiguous peak identification. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range. | Can reach pg levels, especially in SIM mode. | GC-MS is generally more sensitive. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods can provide excellent linearity. |
| Precision (%RSD) | < 2% | < 5% | HPLC often shows slightly better precision for routine analysis. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can be highly accurate when properly validated. |
Conclusion: Selecting the Optimal Method
Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of isomeric purity in this compound.
-
HPLC-UV is a robust, reliable, and often preferred method for routine quality control due to its simpler sample preparation and high precision. It is particularly well-suited for a manufacturing environment where the identities of the potential isomeric impurities are known.
-
GC-MS offers unparalleled specificity and sensitivity. It is the gold standard for identifying unknown impurities and for methods requiring very low detection limits. The additional structural information from the mass spectrometer makes it an invaluable tool during process development and for investigational purposes.
The ultimate choice of method will depend on the specific requirements of the analysis. For routine batch release testing where speed and precision are key, a validated HPLC-UV method is often sufficient. For in-depth impurity profiling, method development, and situations requiring the highest level of confidence in peak identity, GC-MS is the superior choice. A comprehensive approach may involve using HPLC for routine analysis and GC-MS for confirmation and characterization of any unknown peaks that may appear.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
McMaster, M. C. (2005). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography. John Wiley & Sons. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4'-Chloro-5-fluoro-2-hydroxybenzophenone
As professionals in research and development, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, including their final disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS No. 62433-26-5). Adherence to these procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of ensuring a safe laboratory environment and protecting our ecosystem.
This compound, a halogenated benzophenone derivative, is utilized in organic synthesis and as a UV filter.[1] Its chemical structure—containing chlorine, fluorine, and a phenol group—necessitates a specific and cautious approach to its disposal. This document outlines the essential hazard assessments, safety protocols, and step-by-step disposal procedures required for its responsible management.
Part 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the first step in its safe handling and disposal. The primary hazards are well-documented in its Safety Data Sheet (SDS) and are consistent with its chemical class.[2][3]
Causality of Hazards: The presence of halogen atoms (chlorine and fluorine) and a phenol functional group dictates its reactivity and toxicological profile. Halogenated organic compounds are of particular environmental concern due to their potential persistence and the formation of corrosive byproducts like hydrogen chloride gas upon improper incineration.[4] The phenol moiety contributes to its irritant properties, as phenols are known to be corrosive and toxic.[5][6][7][8]
Key Hazard Information Summary
| Hazard Classification | GHS Code | Description | Authoritative Source |
| Skin Irritation | H315 | Causes skin irritation. | PubChem, Apollo Scientific[2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | PubChem, Apollo Scientific[2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | PubChem, Apollo Scientific[2][3] |
| Aquatic Toxicity | H410 / H411 | (Precautionary) Benzophenone derivatives are generally very toxic to aquatic life with long-lasting effects. | BenchChem, CDH[9][10][11] |
Part 2: Pre-Disposal Operations: Safety and Engineering Controls
Before any disposal action is taken, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Mandatory Engineering Controls
All handling and preparation for the disposal of this compound, including weighing and packaging, must be conducted within a certified chemical fume hood or a similarly well-ventilated area.[2][6][8][12] This is a non-negotiable control to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE) Requirements
The selection of PPE is based on a thorough risk assessment of the compound's irritant and potentially corrosive nature.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or Butyl Rubber). For incidental contact, double-gloving with nitrile gloves may suffice.[13] | Protects against direct skin contact, which causes irritation.[2][3] Phenol and its derivatives can be absorbed through the skin, making robust glove selection critical.[7][8] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a splash hazard.[2][13][14] | Prevents contact with dust particles that can cause serious eye irritation.[2][3] |
| Skin & Body Protection | Fully buttoned, long-sleeved lab coat. Chemical-resistant apron for larger quantities. | Provides a barrier against accidental spills and contamination of personal clothing.[2][9][13] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If a hood is not available, a NIOSH-approved respirator with a particle filter is necessary.[2][15] | Prevents inhalation of dust, which may lead to respiratory tract irritation.[2][3] |
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. Under no circumstances should this chemical be disposed of in standard laboratory trash or discharged into the sewer system.[4][9][10]
Step 1: Waste Classification and Segregation
This compound must be disposed of as Halogenated Organic Hazardous Waste .[12]
-
Action: Segregate waste containers of this compound from all other waste streams, especially non-halogenated organic waste.
-
Causality: Halogenated waste requires specific high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (e.g., HCl, HF).[9][16] Mixing waste streams unnecessarily increases disposal costs and complexity for your entire waste output. It is also crucial to keep it separate from incompatible materials like strong oxidizing agents to prevent hazardous reactions.[4][8][14]
Step 2: Container Selection and Labeling
-
Action: Collect all waste (pure compound, contaminated labware, and spill cleanup debris) in a chemically compatible, sealable container.[2][14][17] The container must be in good condition, free of leaks, and have a tightly sealing lid.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[12][14] Include the accumulation start date and identify all constituents if it is a mixed waste.
Step 3: On-Site Accumulation
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][14]
-
System Validation: The SAA must be at or near the point of generation, under the control of laboratory personnel, and have secondary containment to capture any potential leaks. It should be located away from sinks and floor drains.[14]
Step 4: Arranging Final Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[12][14]
-
Trustworthiness: Never entrust hazardous waste to an unlicensed vendor. The waste generator is legally responsible for the waste from "cradle to grave."[10] Your EHS department will have vetted and approved contractors who can ensure compliant disposal, typically via controlled chemical incineration.[9][11]
Part 4: Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
Spill Management
The primary goal during a spill cleanup is to prevent dust generation and secondary contamination.[2][12][14][15]
-
Small Spill (<5 grams):
-
Ensure proper PPE is worn, including respiratory protection if not in a fume hood.
-
Gently sweep or shovel the solid material. DO NOT use compressed air.[2][15] Consider using a vacuum cleaner equipped with a HEPA filter if available.
-
Place the spilled material and all contaminated cleaning materials (e.g., paper towels, gloves) into a pre-labeled hazardous waste container.[2][9][17]
-
Decontaminate the spill area with soap and water, collecting the cleaning water as hazardous waste if significant contamination is suspected.
-
-
Large Spill (>5 grams):
-
Evacuate the immediate area and alert nearby personnel.
-
Restrict access to the area.
-
Contact your institution's EHS or emergency response team for cleanup.
-
Personnel Exposure Protocol
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[2][15] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][17] If they feel unwell, call a poison center or doctor for medical advice.[2]
Disposal Decision Workflow
The following diagram illustrates the logical process for managing this compound waste from generation to final disposal.
Caption: Disposal workflow for this compound.
References
- This compound Safety D
- Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Labor
- Proper Disposal of 4-(4-Methylphenylthio)
- This compound | 62433-26-5. (n.d.). TCI Chemicals.
- Benzophenone - Safety Data Sheet. (2015). Global Safety Management, Inc.
- Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-4'-hydroxybenzophenone. (2025). ChemicalBook.
- Proper Disposal of 4-Chloro-4'-hydroxybenzophenone: A Guide for Labor
- 4-Fluoro-4'-hydroxybenzophenone Safety D
- This compound. (n.d.). PubChem.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
- BENZOPHENONE EXTRA PURE Safety D
- Benzophenone CAS No 119-61-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET - 4-Chloro-4'-hydroxybenzophenone. (2025). Fisher Scientific.
- This compound. (n.d.). Chem-Impex.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- This compound. (n.d.). GSRS.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.).
- for the SAFE USE of PHENOL. (n.d.). Petrochemistry.eu.
- Phenol SOP. (n.d.). Texas Woman's University.
- EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
- Standard Operating Procedure - Phenol. (2022). Yale Environmental Health & Safety.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.).
- Phenol. (n.d.). Princeton Environmental Health & Safety.
- FACT SHEET: PHENOL. (n.d.). UC Berkeley Environment, Health & Safety.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. twu.edu [twu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. chemicalbook.com [chemicalbook.com]
Mastering the Safe Handling of 4'-Chloro-5-fluoro-2-hydroxybenzophenone: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a halogenated benzophenone derivative. While such compounds are pivotal in advancing scientific discovery, their handling necessitates a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile
This compound is classified as an irritant.[1][2][3] Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
A comprehensive understanding of these hazards is the cornerstone of a proactive safety culture. The irritant nature of this compound dictates that direct contact with skin, eyes, and the respiratory system must be rigorously avoided.
Core Principles of Safe Handling: The Hierarchy of Controls
Before detailing specific Personal Protective Equipment (PPE), it is crucial to contextualize its role within the broader framework of laboratory safety, known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize exposure to hazards.
-
Elimination/Substitution: In a research context, eliminating or substituting a necessary compound is often not feasible.
-
Engineering Controls: These are the most effective primary measures for controlling exposure. For this compound, which is a solid that can generate dust, all handling of the powder should be conducted within a certified chemical fume hood.[4] This captures airborne particles at the source, preventing inhalation.
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. Examples include restricting access to areas where the compound is handled and providing thorough training on its specific hazards.
-
Personal Protective Equipment (PPE): PPE is the last line of defense, used in conjunction with engineering and administrative controls. It provides a physical barrier between the user and the hazardous substance.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being undertaken. For this compound, the following PPE is mandatory:
Hand Protection: Chemical-Resistant Gloves
Given that this compound causes skin irritation, gloves are non-negotiable.
-
Selection: Nitrile or neoprene gloves are recommended for handling this type of organic compound.[4] Always inspect gloves for tears or punctures before use.
-
Technique: When prolonged or repeated contact is anticipated, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin. Contaminated gloves should be disposed of as hazardous waste.
Eye and Face Protection: Beyond Standard Safety Glasses
Due to the risk of serious eye irritation, robust eye and face protection is essential.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are necessary.[5][6] Standard safety glasses with side shields do not offer sufficient protection against dust and potential splashes.[5]
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[1][3]
Body Protection: The Laboratory Coat
A fully buttoned laboratory coat serves to protect your skin and personal clothing from contamination.[4] For procedures with a higher risk of spills, a chemically resistant apron or coveralls may be warranted.[7]
Respiratory Protection: Mitigating Inhalation Risks
Since this compound can cause respiratory irritation, managing airborne dust is a primary concern.[1][2]
-
Primary Control: All work with the solid compound that could generate dust must be performed in a chemical fume hood.[4]
-
Supplemental Protection: In situations where a fume hood is not available or as an additional precaution during large-scale transfers or spill clean-up, a NIOSH-approved respirator is required.[5] An N95 respirator can provide protection against airborne particulates.[7][8]
Hazard and Exposure Data Summary
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2][3] |
| Signal Word | Warning | [2][3] |
| Physical Form | Solid (Powder/Crystal) | [4] |
| Occupational Exposure Limit (OEL) | Data not available. Adherence to engineering controls and PPE is critical to minimize exposure. | [9] |
Experimental Workflow for Safe Handling
The following diagram and step-by-step protocol outline the essential workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for PPE selection and safe handling of this compound.
Step-by-Step Handling Protocol
1. Pre-Experiment Preparation:
- Thoroughly review the Safety Data Sheet (SDS) for this compound.[1][3]
- Ensure a chemical fume hood is available and functioning correctly.
- Locate the nearest eyewash station and safety shower.
- Assemble all required PPE as outlined above.
2. Donning PPE:
- Put on a laboratory coat, ensuring it is fully buttoned.
- Don chemical splash goggles.
- Put on chemical-resistant gloves (e.g., nitrile). Inspect the gloves for any defects.
3. Experimental Procedure:
- Conduct all manipulations of the solid compound that may generate dust within the chemical fume hood to minimize inhalation exposure.[4]
- Use a spatula for transferring the powder. Avoid actions that could create airborne dust.
- Keep the container of the chemical tightly closed when not in use.[1][10]
4. Post-Experiment and Disposal:
- Dispose of any waste containing this compound in a designated and clearly labeled hazardous waste container.[11] This includes contaminated gloves, weighing papers, and any cleaning materials.
- Clean the work area within the fume hood.
- Doff PPE in the reverse order of donning (gloves first, then goggles, then lab coat).
- Wash hands thoroughly with soap and water after removing PPE.[1]
Emergency Procedures
Spill Response:
-
Small Spills (Solid): Alert personnel in the immediate area. Wearing appropriate PPE, gently sweep or vacuum the solid material to avoid creating dust.[1] Collect the material into a labeled container for hazardous waste.[1][4] Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.[4]
Exposure Response:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: If dust is inhaled, move the person to fresh air.[1] If breathing is difficult, seek medical attention.
By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound, ensuring both personal safety and the advancement of your research.
References
- This compound Safety D
- Personal protective equipment for handling Benzophenone-2,4,5-tricarboxylic Acid. Benchchem.
- This compound | C13H8ClFO2 | CID 112841. PubChem.
- This compound | 62433-26-5. TCI Chemicals.
- Benzophenone - Safety D
- SAFETY DATA SHEET - this compound. TCI Chemicals.
- Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-4'-hydroxybenzophenone. ChemicalBook.
- Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%. Cole-Parmer.
- SAFETY DATA SHEET - 4-Chloro-4'-hydroxybenzophenone. Fisher Scientific.
- This compound. Gsrs.
- SAFETY DATA SHEET - 4-Chlorobenzophenone. Fisher Scientific.
- 4-Fluoro-4'-hydroxybenzophenone Safety D
- Proper Disposal of 4-Chloro-4'-hydroxybenzophenone: A Guide for Labor
- Current occupational exposure limits for Ontario workplaces under Regul
- Personal Protective Equipment (PPE). University of Tennessee Knoxville.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Personal protective equipment for preparing toxic drugs. GERPAC.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
